Product packaging for 1,7-Dichloroheptane(Cat. No.:CAS No. 821-76-1)

1,7-Dichloroheptane

Cat. No.: B1582780
CAS No.: 821-76-1
M. Wt: 169.09 g/mol
InChI Key: PSEMXLIZFGUOGC-UHFFFAOYSA-N
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Description

1,7-Dichloroheptane is a useful research compound. Its molecular formula is C7H14Cl2 and its molecular weight is 169.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14Cl2 B1582780 1,7-Dichloroheptane CAS No. 821-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dichloroheptane
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InChI

InChI=1S/C7H14Cl2/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
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InChI Key

PSEMXLIZFGUOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2
Source PubChem
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DSSTOX Substance ID

DTXSID0061167
Record name Heptane, 1,7-dichloro-
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Molecular Weight

169.09 g/mol
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CAS No.

821-76-1
Record name 1,7-Dichloroheptane
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Foundational & Exploratory

1,7-dichloroheptane chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,7-Dichloroheptane: Properties, Applications, and Experimental Protocols

Introduction

This compound (CAS No. 821-76-1) is a linear bifunctional organochlorine compound that serves as a crucial and versatile intermediate in the field of organic synthesis.[1][2] Its seven-carbon backbone, flanked by two reactive chlorine atoms at the terminal positions, allows for a wide array of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, specialty polymers, and other fine chemicals.[1][3] As a colorless liquid with a characteristic strong odor, its utility is rooted in its predictable reactivity and its solubility in a range of common organic solvents.[1]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its spectroscopic signature, reactivity, and key applications. Furthermore, it details a standard laboratory protocol for its synthesis and outlines essential safety and handling procedures for its use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical reactions.

PropertyValueSource(s)
CAS Registry Number 821-76-1[4][5][6]
Molecular Formula C₇H₁₄Cl₂[4][5][7]
Molecular Weight 169.09 g/mol [4][6][7]
Appearance Colorless liquid[1][3]
Boiling Point 220.6°C at 760 mmHg[1]
Melting Point ~23.5°C (estimate)[1][8]
Density ~1.013 - 1.045 g/cm³[1][9]
Refractive Index (n_D) ~1.442 - 1.458[1][8][9]
Flash Point 83.1°C[1][2]
Solubility Soluble in polar and nonpolar organic solvents[1]
IUPAC Name This compound[4][6]
Synonyms Heptamethylene dichloride, Heptamethylene chloride[2][5]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the carbon chain. The protons on the chlorinated carbons (C1 and C7) would appear as a triplet at approximately 3.5 ppm due to coupling with the adjacent CH₂ group. The internal methylene groups (C2-C6) would produce overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbon atoms bonded to chlorine (C1 and C7) at around 45 ppm. The other chemically distinct methylene carbons in the chain would appear at higher field strengths (lower ppm values).[6]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹. The most indicative absorption is the C-Cl stretch, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.[10]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺). A characteristic feature of chlorine-containing compounds is the isotopic pattern of the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] Fragmentation would likely involve the loss of a chlorine atom or cleavage of the carbon chain.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms, though Sₙ2 is more common for primary halides), allowing for the introduction of a wide variety of functional groups.

This bifunctionality is particularly useful for synthesizing symmetrical long-chain compounds or for creating heterocyclic structures. Common transformations include:

  • Williamson Ether Synthesis : Reaction with alkoxides (RO⁻) to form dialkoxyheptanes.

  • Amine Alkylation : Reaction with ammonia or primary/secondary amines to produce diamines.

  • Cyanide Substitution : Reaction with cyanide salts (e.g., NaCN) to form the corresponding dinitrile, which can be further hydrolyzed to a dicarboxylic acid.

  • Grignard Reagent Formation : While challenging due to potential intramolecular reactions, it can be used to form di-Grignard reagents under specific conditions for subsequent reactions with electrophiles.

The general pathway for nucleophilic substitution is illustrated below.

G sub This compound Cl-(CH₂)₇-Cl product Substituted Product Nu-(CH₂)₇-Nu sub->product Sₙ2 Reaction nu Nucleophile (e.g., RO⁻, R₂NH, CN⁻) nu->product caption General Nucleophilic Substitution Workflow

Caption: General Nucleophilic Substitution Workflow.

Key Applications

This compound is a foundational material in several areas of chemical production and research:

  • Pharmaceutical Synthesis : It is used as a linker to connect different pharmacophores or to build heterocyclic systems that form the core of various drug molecules.[1][7]

  • Agrochemicals : It serves as a starting material for the synthesis of certain pesticides and herbicides.[1]

  • Polymer Science : It can be used as a chain extender or cross-linking agent in the production of specialty polymers and materials.[3]

  • Fine Chemicals : Its versatility makes it a common intermediate for producing a wide range of fine chemicals, including fragrances and dyes.[1][3]

Experimental Protocol: Synthesis from 1,7-Heptanediol

A common laboratory-scale synthesis of this compound involves the dichlorination of 1,7-heptanediol using a chlorinating agent like concentrated hydrochloric acid.[2]

Objective : To synthesize this compound from 1,7-heptanediol.

Materials :

  • 1,7-Heptanediol

  • Concentrated Hydrochloric Acid (HCl)

  • Triethylamine Hydrochloride (Et₃N·HCl) (as a catalyst/phase-transfer agent)

  • Ethyl Acetate

  • Distillation apparatus

  • Reaction vessel with heating and stirring capabilities

Procedure :

  • Reaction Setup : In a suitable reaction vessel, charge 1,7-heptanediol (1.0 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (1.0 mol).[2]

  • Heating : Heat the reaction mixture to 100-110°C with constant stirring.[2]

  • Reaction Monitoring : Maintain the temperature and monitor the reaction progress (e.g., by TLC or GC) until the starting material (1,7-heptanediol) is consumed. This typically takes 2-3 hours.[2]

  • Work-up : Cool the reaction mixture slightly. Concentrate the mixture under reduced pressure to remove excess hydrochloric acid.[2]

  • Extraction : Add ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.[2]

  • Purification : Distill the combined organic layers to remove the ethyl acetate solvent, yielding the crude this compound. Further purification can be achieved by vacuum distillation. The final product should be a clear, colorless liquid. A typical yield for this process is around 88%.[2]

G start Charge Reactor: 1,7-Heptanediol Conc. HCl Et₃N·HCl heat Heat to 100-110°C (2-3 hours) start->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Cool & Concentrate (Remove excess HCl) monitor->workup extract Extract with Ethyl Acetate (3x) workup->extract distill Distill to remove solvent & Isolate Product extract->distill end Pure this compound distill->end caption Synthesis Workflow Diagram

Caption: Synthesis Workflow Diagram.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • GHS Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12]

  • Handling : Avoid contact with skin and eyes. Prevent the formation of vapors or aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials and foodstuff containers.[2][11]

  • Disposal : Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations. Do not allow it to enter drains or sewer systems.[11]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an indispensable building block in organic synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables researchers and chemists to effectively leverage this compound in the development of novel molecules and materials.

References

An In-Depth Technical Guide to 1,7-Dichloroheptane: Structure, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Core Molecular Identifiers and Structural Information

1,7-Dichloroheptane is a linear, bifunctional alkyl halide. Its structure, characterized by a seven-carbon chain with chlorine atoms at the terminal positions, makes it a valuable synthon for introducing a flexible seven-carbon linker into various molecular architectures.[1]

Table 1: Key Identifiers for this compound [2][3]

IdentifierValue
IUPAC Name This compound
Chemical Formula C₇H₁₄Cl₂
Molecular Weight 169.09 g/mol
CAS Number 821-76-1
PubChem CID 69965
SMILES C(CCCCl)CCCCl
InChI Key PSEMXLIZFGUOGC-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental design and execution. This compound is a colorless liquid under standard conditions.[4][5]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Boiling Point 220.6 °C at 760 mmHg[6]
Melting Point 23.5 °C (estimate)[6]
Density 1.013 g/cm³[6]
Flash Point 83.1 °C[6]
Refractive Index 1.442[6]
Solubility Insoluble in water; soluble in many organic solvents.[7]

Synthesis and Reactivity

Synthetic Protocol: From 1,7-Heptanediol

A common and efficient method for the laboratory-scale synthesis of this compound involves the nucleophilic substitution of 1,7-heptanediol.[8] The hydroxyl groups of the diol are converted to good leaving groups by protonation in the presence of a strong acid, followed by displacement by chloride ions.

Experimental Protocol: Synthesis of this compound [8]

  • Reaction Setup: In a suitable reaction vessel, combine 1,7-heptanediol (1.0 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (1.0 mol).

  • Heating: Heat the reaction mixture to 100-110 °C for 2-3 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: After cooling, concentrate the mixture under reduced pressure to remove excess hydrochloric acid.

  • Extraction: Extract the residue with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers and purify by distillation to yield this compound.

The causality behind this experimental choice lies in the robust and well-established nature of converting alcohols to alkyl halides using hydrohalic acids. The addition of triethylamine hydrochloride can facilitate the reaction.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the presence of two primary chloride leaving groups. This bifunctionality allows it to act as a versatile linker, connecting two molecular fragments through nucleophilic substitution reactions.[2]

Caption: Nucleophilic substitution of this compound.

This reactivity is fundamental to its application in medicinal chemistry, particularly in the synthesis of diarylheptanoids. These natural products and their synthetic analogs exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[8][9] this compound can serve as the seven-carbon backbone in the synthesis of these molecules.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methylene groups of the heptane chain. The protons alpha to the chlorine atoms (C1 and C7) are expected to be the most downfield.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons in the chain. The carbons bonded to the chlorine atoms will appear most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chain. A characteristic C-Cl stretching band is also expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns will involve the loss of chlorine and successive fragmentation of the alkyl chain.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information: [3]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: [10] Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]

Toxicological Information: Detailed toxicological data for this compound is limited. However, as with other alkyl halides, prolonged or repeated exposure should be avoided. It is important to consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Applications in Drug Discovery and Development

The role of this compound in drug discovery primarily lies in its use as a flexible linker or spacer molecule. The seven-carbon chain can be used to connect two pharmacophores, optimizing their spatial orientation for enhanced binding to a biological target. Its bifunctional nature allows for the synthesis of symmetrical or unsymmetrical molecules with potential therapeutic applications.

While direct incorporation into a final drug product is less common, its utility as a starting material or intermediate in the synthesis of biologically active compounds, such as certain enzyme inhibitors or receptor ligands, is a key area of its application.[11] The synthesis of diarylheptanoids, which have been investigated for various therapeutic properties, highlights the importance of this simple yet versatile building block in medicinal chemistry research.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined structural and physicochemical properties. Its straightforward synthesis and predictable reactivity make it a useful tool for researchers in organic and medicinal chemistry. The ability to introduce a seven-carbon linker is particularly relevant in the design and synthesis of new molecules with potential therapeutic applications, including the promising class of diarylheptanoids. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 1,7-Dichloroheptane (CAS No. 821-76-1): A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,7-dichloroheptane, a versatile difunctionalized alkane. We will delve into its fundamental properties, spectroscopic signature, synthesis, core reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development and material science. The causality behind experimental choices and the inherent logic of its synthetic applications are emphasized to provide actionable insights.

Introduction: The Strategic Value of a Symmetrical Linker

This compound is a linear, seven-carbon aliphatic chain functionalized with chlorine atoms at both terminal positions.[1] This symmetrical structure is not merely a chemical curiosity; it is a strategic design element that makes the molecule an invaluable bifunctional electrophile.[1][2] The two reactive sites at opposite ends of a flexible seven-carbon chain allow it to act as a versatile linker or cross-linking agent, enabling the synthesis of complex macrocycles, polymers, and pharmacologically active molecules where precise spatial separation of functional groups is critical.[1][2] Its role as a foundational intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers underscores its importance in modern organic synthesis.[2][3]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The physical properties of this compound dictate its handling and reaction conditions, while its spectroscopic profile provides the definitive means of structural verification.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. Its liquid state at room temperature and high boiling point are typical for a molecule of its mass and polarity.[2][3] Its immiscibility with water and good solubility in common organic solvents are key considerations for reaction and workup procedures.[3][4]

PropertyValueSource(s)
CAS Number 821-76-1[5][6]
Molecular Formula C₇H₁₄Cl₂[3][5][7]
Molecular Weight 169.09 g/mol [3][5][8]
Appearance Colorless to pale yellow liquid[2][3][4]
Density ~1.013 - 1.09 g/cm³ at 20°C[3][4]
Boiling Point ~220.6°C - 242°C at 760 mmHg[2][3][4]
Melting Point ~23.5°C (estimate)[3][9]
Flash Point ~83.1°C[2][3][7]
Refractive Index ~1.442 - 1.4565[3][9]
Solubility Immiscible with water; soluble in organic solvents like ethanol and ether.[3][4]
LogP (Octanol/Water) 3.41450[3]
Spectroscopic Signature for Structural Elucidation

Confirming the identity and purity of this compound is crucial. The following spectroscopic data are characteristic of the molecule.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct signals corresponding to the three unique sets of methylene (-CH₂-) protons.[10]

    • A triplet at ~3.5 ppm, corresponding to the two protons on the carbons directly attached to the chlorine atoms (Cl-CH₂ -). The downfield shift is due to the deshielding effect of the electronegative chlorine.

    • A multiplet at ~1.8 ppm, corresponding to the four protons on the carbons beta to the chlorines (Cl-CH₂-CH₂ -).

    • A multiplet at ~1.4 ppm, corresponding to the six protons on the remaining three central carbons (-CH₂-CH₂ -CH₂ -CH₂ -CH₂-).

  • ¹³C NMR (Carbon NMR): Due to the molecule's symmetry, the ¹³C NMR spectrum will display four distinct signals.[11]

    • A signal at ~45 ppm for the two carbons bonded to chlorine (C H₂-Cl).

    • Signals for the remaining three sets of methylene carbons appearing between ~26-32 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the hydrocarbon backbone and the carbon-halogen bonds.[12]

    • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.

    • C-H bending/scissoring: Absorptions around 1465 cm⁻¹.

    • C-Cl stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which can confirm the presence of the alkyl halide functionality.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) is highly informative for this compound.

    • Isotope Pattern: The most telling feature is the molecular ion cluster. Due to the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks: M+, [M+2]+, and [M+4]+, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-compound.

    • Fragmentation: Common fragmentation pathways involve the loss of a chlorine atom (M-35 or M-37) and subsequent fragmentation of the alkyl chain.

Synthesis: A Protocol for Laboratory Application

This compound is typically synthesized from its corresponding diol via nucleophilic substitution. The use of concentrated hydrochloric acid in the presence of a phase-transfer catalyst or simply under heat provides an effective method for this transformation.[7]

Experimental Protocol: Synthesis from 1,7-Heptanediol

This protocol describes a common and reliable method for the preparation of this compound.[7] The causality is clear: the acidic conditions protonate the hydroxyl groups of the diol, converting them into a good leaving group (H₂O), which is then displaced by the chloride ion in an Sₙ2 reaction.

Materials:

  • 1,7-Heptanediol (1.0 mol)

  • Concentrated Hydrochloric Acid (2.2 mol)

  • Triethylamine Hydrochloride (optional, can facilitate the reaction)[7]

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol (132 g, 1.0 mol) and concentrated hydrochloric acid (2.2 mol).[7]

  • Heating: Heat the reaction mixture to 100-110°C.[7] Maintain this temperature and allow the reaction to proceed for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup - Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. The organic product layer should separate from the aqueous acid layer. If the separation is not clean, add a small amount of brine to facilitate it.

  • Extraction: Discard the lower aqueous layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield high-purity this compound. A yield of around 88% has been reported for a similar procedure.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants 1,7-Heptanediol + Conc. HCl Reaction Reflux (100-110°C, 2-3h) Reactants->Reaction Step 1 Workup Aqueous Workup (Phase Separation, Neutralization) Reaction->Workup Step 2 Extraction Extraction with Ethyl Acetate Workup->Extraction Step 3 Drying Drying over Na₂SO₄ Extraction->Drying Step 4 Purification Vacuum Distillation Drying->Purification Step 5 Product Pure this compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in the reactivity of its two terminal C-Cl bonds. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This bifunctionality allows it to serve as a molecular "scaffold" or "linker."

Core Reaction Pathways

The two chlorine atoms can react with a plethora of nucleophiles, either sequentially or simultaneously, to build more complex molecular architectures. This makes it a crucial starting material for compounds like esters, ethers, and amines.[3]

  • Diamination: Reaction with ammonia or primary/secondary amines yields 1,7-diaminoheptane derivatives, which are valuable monomers for polyamides or as ligands in coordination chemistry.

  • Diole/Diether Formation: Reaction with hydroxide or alkoxide nucleophiles can produce 1,7-heptanediol or its corresponding diethers.

  • Dinitrile Synthesis: Williamson ether synthesis-like reaction with cyanide salts (e.g., NaCN) produces nonanedinitrile (NC-(CH₂)₇-CN), a precursor to azelaic acid and other nylon intermediates.

  • Intramolecular Cyclization: When reacted with a dinucleophile, this compound can lead to the formation of eight-membered heterocyclic rings, although this is often in competition with intermolecular polymerization.

  • Cross-Linking Agent: In polymer science, it can be used to link two separate polymer chains, modifying the material's physical properties.[2]

Reaction Schematic

The diagram below outlines the versatile reactivity of this compound with various nucleophiles.

Reactions DCH This compound (Cl-(CH₂)₇-Cl) Prod_Diamine 1,7-Diaminoheptane Derivative DCH->Prod_Diamine Sₙ2 Reaction Prod_Diether 1,7-Dietherheptane DCH->Prod_Diether Sₙ2 Reaction Prod_Dinitrile Nonanedinitrile DCH->Prod_Dinitrile Sₙ2 Reaction Prod_Cycle Macrocycle / Polymer DCH->Prod_Cycle Cyclization or Polymerization Nu_NH2 Ammonia / Amines (R-NH₂) Nu_NH2->DCH Nu_OR Alkoxides (R-O⁻) Nu_OR->DCH Nu_CN Cyanide (CN⁻) Nu_CN->DCH Nu_Dinuc Dinucleophile (e.g., HS-(CH₂)ₓ-SH) Nu_Dinuc->DCH

Caption: Key nucleophilic substitution reactions of this compound.

Application in Drug Discovery and Development

The incorporation of chlorine atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[13] While this compound is not typically incorporated directly as a final drug substance, its role as a linker is paramount. The seven-carbon chain provides a flexible, lipophilic spacer to connect two pharmacophores. This is a critical strategy in the design of:

  • Bivalent Ligands: Molecules designed to bind to two receptor sites simultaneously, often leading to enhanced affinity and selectivity.

  • PROTACs (Proteolysis-Targeting Chimeras): Where a linker connects a protein-of-interest binder to an E3 ligase ligand. The length and flexibility of the linker are crucial for optimal ternary complex formation.

  • Antiviral and Antibacterial Agents: It can serve as a foundational building block in the early stages of synthesizing more complex heterocyclic systems with antimicrobial activity.[2][4]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and First Aid

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

Hazard ClassGHS StatementPictogram
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning

Source: ECHA C&L Inventory[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water.[14][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] If irritation persists, seek medical attention.[15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Handling and Storage Protocol
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from heat, sparks, and open flames.[15]

  • Spill Management: In case of a spill, evacuate the area. Use a suitable absorbent material to collect the spill and dispose of it as hazardous waste. Prevent entry into drains.[15]

Conclusion

This compound (CAS 821-76-1) is a fundamentally important chemical intermediate whose value lies in its structural simplicity and bifunctional reactivity. For the research scientist, it is not merely a reagent but a strategic tool for molecular construction. Its ability to act as a flexible seven-carbon linker enables the rational design of complex molecules, from specialty polymers to advanced pharmaceutical candidates. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the laboratory and beyond.

References

molecular weight and formula of 1,7-dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,7-Dichloroheptane: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organochlorine compound belonging to the dichlorohaloalkane class. Its defining feature is a seven-carbon aliphatic chain with chlorine atoms at the terminal positions (1 and 7). This symmetrical structure provides two reactive sites at opposite ends of a flexible hydrocarbon linker, making it a valuable and versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the construction of larger, more complex molecular architectures, serving as a foundational building block in fields ranging from polymer chemistry to pharmaceutical drug discovery.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety guidelines for researchers and drug development professionals.

Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are fundamental to its effective use in a laboratory setting.

Chemical Structure and Identifiers

The structure of this compound consists of a heptane backbone with two chlorine substituents.

References

Introduction: The Significance of Physicochemical Properties in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Dichloroheptane

For Researchers, Scientists, and Drug Development Professionals

This compound, a dichlorinated alkane, serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use. These parameters are critical for process design, purification techniques like distillation, reaction kinetics, and ensuring the safety and reproducibility of experimental protocols.

Haloalkanes, such as this compound, generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces.[2][3] The density of haloalkanes also tends to be greater than that of hydrocarbons with the same number of carbon atoms.[2]

Core Physicochemical Data of this compound

The boiling point and density of this compound have been reported in various chemical databases. It is important to note that slight variations in reported values can exist due to different experimental conditions and measurement techniques.

PropertyValueUnitsSource(s)
Boiling Point~198.96 (estimate)°C[4][5]
220.6 at 760 mmHg°C[1]
397.7 at 0.047 barK[6]
Density1.045g/mL[7]
1.0408g/cm³[4][5]
1.013g/mL[1]

Molecular Formula: C₇H₁₄Cl₂[8] Molecular Weight: 169.09 g/mol [9]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical constant.

Causality Behind Experimental Choices:

The choice of method for boiling point determination often depends on the quantity of the sample available. For larger volumes, a simple distillation setup is effective. However, in research and development settings where sample quantities may be limited, a micro-boiling point determination method is preferable. The Thiele tube method is a classic and reliable micro-scale technique that requires less than 0.5 mL of the sample.[10]

Protocol 1: Micro-Boiling Point Determination using a Thiele Tube

This protocol describes a self-validating system for accurately determining the boiling point of a small liquid sample.

Materials:

  • This compound sample (~0.5 mL)

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Safety goggles and lab coat

Step-by-Step Methodology:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Attach a small test tube containing the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

    • Place a capillary tube, with the sealed end up, inside the test tube containing the sample.

    • Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the point when the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the this compound.[10]

  • Validation:

    • To ensure accuracy, allow the apparatus to cool further, then reheat it to obtain a second reading. A consistent boiling point across multiple measurements validates the result.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Causality Behind Experimental Choices:

The determination of a liquid's density requires accurate measurements of both its mass and volume. An analytical balance provides precise mass measurements, while volumetric glassware, such as a graduated cylinder or a pycnometer (for higher accuracy), is used for volume determination.[11][12] The protocol below employs a straightforward method using a graduated cylinder, which is suitable for most laboratory applications.

Protocol 2: Density Determination of a Liquid

This protocol provides a self-validating system for the precise measurement of a liquid's density.

Materials:

  • This compound sample

  • 10 mL or 25 mL graduated cylinder

  • Analytical balance

  • Pipette

  • Safety goggles and lab coat

Step-by-Step Methodology:

  • Mass of the Empty Graduated Cylinder:

    • Ensure the graduated cylinder is clean and completely dry.

    • Place the empty graduated cylinder on the analytical balance and record its mass.

  • Measurement of Sample Volume and Mass:

    • Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder using a pipette. Read the volume from the bottom of the meniscus.

    • Place the graduated cylinder containing the sample on the analytical balance and record the total mass.

  • Calculation of Density:

    • Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound sample.

    • Calculate the density using the formula: Density = Mass / Volume .

  • Validation through Repetition:

    • To ensure the accuracy and reproducibility of the measurement, repeat the procedure at least two more times with different volumes of the sample.

    • Calculate the average of the density measurements. Consistent results across the trials validate the determined density.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start: Boiling Point bp_setup Setup Thiele Tube Apparatus bp_start->bp_setup bp_heat Heat Sample & Observe Bubbling bp_setup->bp_heat bp_cool Cool & Record Temperature at Liquid Ingress bp_heat->bp_cool bp_validate Repeat for Validation bp_cool->bp_validate bp_end End: Boiling Point Determined bp_validate->bp_end d_start Start: Density d_mass_empty Weigh Empty Graduated Cylinder d_start->d_mass_empty d_add_sample Add Known Volume of Sample d_mass_empty->d_add_sample d_mass_full Weigh Cylinder with Sample d_add_sample->d_mass_full d_calculate Calculate Density (Mass/Volume) d_mass_full->d_calculate d_validate Repeat for Validation d_calculate->d_validate d_end End: Density Determined d_validate->d_end

Caption: Experimental workflows for determining the boiling point and density of this compound.

Conclusion

The accurate determination of the boiling point and density of this compound is essential for its application in scientific research and drug development. The protocols outlined in this guide provide robust and validated methods for obtaining these critical physicochemical parameters. By understanding the principles behind these measurements and adhering to meticulous experimental techniques, researchers can ensure the quality and reliability of their work.

References

1,7-dichloroheptane spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1,7-Dichloroheptane

Introduction

This compound (CAS No. 821-76-1) is a halogenated alkane with the molecular formula C₇H₁₄Cl₂.[1][2][3][4][5] This colorless liquid serves as a versatile intermediate in various fields of organic synthesis, including the production of pharmaceuticals and agrochemicals.[6] Accurate characterization of this compound is paramount for ensuring reaction success and product purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and structural elucidation of this compound.

This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for this compound. As a senior application scientist, the focus will be not only on the data itself but on the underlying principles and experimental considerations that lead to a robust and reliable characterization of the molecule.

Molecular Structure & Symmetry Considerations

Understanding the molecule's structure is the first step in predicting and interpreting its spectral output. This compound is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Symmetrical structure of this compound highlighting equivalent carbon atoms.

Due to the plane of symmetry at the C4 carbon, there are only four unique carbon environments (C1, C2, C3, C4) and four corresponding unique proton environments. This symmetry is key to interpreting the resulting spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton types and their connectivity.

Expertise & Experience: The 'Why' Behind Experimental Choices

The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound because it dissolves the sample well and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aliphatic signals of the analyte.[7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its sharp, single peak is easily distinguishable.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Standard Addition: Add a small drop of TMS as an internal reference.

  • Shimming: Place the sample in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Analysis

The electronegativity of the chlorine atoms causes a deshielding effect, shifting the signals of adjacent protons downfield (to a higher ppm value). This effect diminishes with distance from the chlorine atom.

  • Protons on C1 (and C7): These protons are directly attached to the carbon bearing a chlorine atom. They are the most deshielded and will appear furthest downfield. Their signal will be a triplet due to coupling with the two adjacent protons on C2.

  • Protons on C2 (and C6): These protons are adjacent to both the C1-protons and C3-protons. They will appear as a multiplet.

  • Protons on C3 (and C5): Further from the chlorine, these protons are more shielded than the C2 protons and will also appear as a multiplet.

  • Protons on C4: This is the most shielded set of protons, located in the center of the molecule, and will appear furthest upfield as a multiplet.

¹H NMR Data Summary
PositionChemical Shift (ppm, predicted)MultiplicityIntegration
H on C1, C7~3.5Triplet (t)4H
H on C2, C6~1.8Multiplet (m)4H
H on C3, C5~1.4Multiplet (m)4H
H on C4~1.3Multiplet (m)2H

Note: Actual chemical shifts can vary slightly based on the solvent and spectrometer frequency.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single, sharp peak for each unique carbon environment. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

As predicted by the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum will show four distinct signals. The deshielding effect of the chlorine atom is also prominent here, causing the carbon atom directly bonded to it (C1) to have the largest chemical shift.

  • C1 (and C7): Directly attached to chlorine, this carbon is the most deshielded.

  • C2 (and C6): The inductive effect of chlorine is still felt, making this carbon signal appear downfield from C3 and C4.

  • C3 (and C5): Less affected by the chlorine atom.

  • C4: The most shielded carbon, appearing furthest upfield.

¹³C NMR Data Summary
PositionChemical Shift (ppm)
C1, C745.2
C2, C632.5
C3, C526.6
C428.7
Data sourced from SpectraBase using CDCl₃ as a solvent.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the prepared salt plates in the spectrometer and acquire the spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by vibrations associated with its alkyl chain and the carbon-chlorine bonds.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations.

  • C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring/bending vibrations of the CH₂ groups.

  • C-Cl Stretching: The C-Cl bond stretch typically appears as a strong absorption in the fingerprint region, generally between 600-800 cm⁻¹. This is a key diagnostic peak for identifying halogenated alkanes.

IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeIntensity
~2930C-H Stretch (sp³)Strong
~2855C-H Stretch (sp³)Strong
~1460C-H Bend (CH₂)Medium
~725C-Cl StretchStrong
Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and structural information.

Expertise & Experience: Trustworthiness of Isotopic Patterns

A key self-validating system in the mass spectrum of a chloro-compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with one chlorine atom will show two peaks in a ~3:1 ratio (M and M+2). For a molecule with two chlorine atoms, like this compound, a characteristic pattern of three peaks (M, M+2, M+4) will be observed in a ratio of approximately 9:6:1. This pattern is a definitive confirmation of the presence of two chlorine atoms.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The sample is ionized in the MS source, typically using a 70 eV electron beam for EI.

  • Detection: The resulting ions are separated by their m/z ratio and detected.

Data Interpretation and Analysis

The mass spectrum will show the molecular ion peak and various fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound is 169.09 g/mol .[1][3] The molecular ion peak cluster should appear around m/z 168, 170, and 172, corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation patterns for alkyl halides include the loss of a chlorine atom (M-Cl) and alpha-cleavage. A prominent fragmentation pathway involves the loss of HCl, leading to a peak at m/z 132. Another common fragmentation results in the formation of a chloropropyl or chlorobutyl cation. The base peak (most intense peak) is often observed at m/z 55, corresponding to the C₄H₇⁺ cation.[1]

C₇H₁₄Cl₂⁺\n(m/z 168, 170, 172) C₇H₁₄Cl₂⁺ (m/z 168, 170, 172) C₇H₁₃Cl⁺\n(m/z 132, 134) C₇H₁₃Cl⁺ (m/z 132, 134) C₇H₁₄Cl₂⁺\n(m/z 168, 170, 172)->C₇H₁₃Cl⁺\n(m/z 132, 134) -HCl C₄H₈Cl⁺\n(m/z 91, 93) C₄H₈Cl⁺ (m/z 91, 93) C₇H₁₄Cl₂⁺\n(m/z 168, 170, 172)->C₄H₈Cl⁺\n(m/z 91, 93) Cleavage C₄H₇⁺\n(m/z 55) C₄H₇⁺ (m/z 55) C₄H₈Cl⁺\n(m/z 91, 93)->C₄H₇⁺\n(m/z 55) -HCl

Caption: Simplified MS fragmentation pathway for this compound.

Mass Spectrometry Data Summary
m/zProposed FragmentSignificance
168, 170, 172[C₇H₁₄Cl₂]⁺Molecular Ion Cluster
132, 134[C₇H₁₃Cl]⁺Loss of HCl
91, 93[C₄H₈Cl]⁺Alpha-cleavage fragment
55[C₄H₇]⁺Base Peak
Data interpreted from NIST Mass Spectrometry Data Center.[1][3]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy identifies the key functional groups, namely the alkyl C-H and C-Cl bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the crucial isotopic distribution for two chlorine atoms. Together, these techniques provide a self-validating system for the unambiguous identification of the compound, which is essential for researchers and professionals in drug development and chemical synthesis.

References

Thermochemical Data for 1,7-Dichloroheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for 1,7-dichloroheptane, a molecule of interest in various chemical synthesis and pharmaceutical development processes. The guide delves into the critical thermochemical properties, including enthalpy of formation, standard entropy, and heat capacity, which are fundamental to understanding and modeling the energetic behavior of this compound. Recognizing the frequent scarcity of extensive experimental data for specialized chemical entities, this document emphasizes the methodologies for both the experimental determination and computational estimation of these properties. We will explore the foundational principles of calorimetry, the application of group additivity methods, and the power of modern quantum chemical calculations. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and apply thermochemical data for this compound in their work, ensuring scientific integrity and advancing research and development.

The Significance of Thermochemical Data in Scientific Research

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are cornerstones of chemical thermodynamics. This information is indispensable for a wide range of applications, from predicting the feasibility and spontaneity of chemical reactions to designing and optimizing industrial chemical processes. In the context of drug development, a thorough understanding of the thermochemical properties of molecules like this compound is crucial for:

  • Reaction Engineering and Safety: Predicting the heat released or absorbed during a chemical reaction is paramount for safe process design and scale-up.

  • Computational Modeling: Accurate thermochemical data serves as essential input for molecular modeling and simulation studies, aiding in the prediction of reaction mechanisms and kinetics.

  • Understanding Molecular Stability: The enthalpy of formation provides a direct measure of the intrinsic stability of a molecule.

Given its bifunctional nature as a dichloroalkane, this compound can serve as a precursor in the synthesis of various more complex molecules, making the understanding of its energetic properties particularly relevant.[1]

Methodologies for Determining Thermochemical Properties

The acquisition of reliable thermochemical data can be approached through two primary avenues: direct experimental measurement and computational estimation. Each approach has its own set of principles, advantages, and limitations.

Experimental Determination: The Gold Standard of Calorimetry

The most direct and accurate method for determining the enthalpy of chemical reactions is calorimetry, the science of measuring heat flow.[1][2] For a compound like this compound, combustion calorimetry is a principal technique for determining its standard enthalpy of formation.

2.1.1. The Causality Behind Experimental Choices in Combustion Calorimetry

The core principle of combustion calorimetry is to completely combust a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is meticulously measured.

The choice of an oxygen-rich environment ensures the complete conversion of the organic compound to its constituent oxides in their standard states (e.g., CO2(g), H2O(l), and HCl(aq) for a chloroalkane). This complete combustion is critical for a well-defined final state, which is essential for accurate enthalpy calculations using Hess's Law.

2.1.2. Self-Validating System: A Step-by-Step Protocol for Combustion Calorimetry

A robust calorimetric experiment is a self-validating system. This is achieved through careful calibration and control of all experimental variables.

Step 1: Calibration of the Calorimeter

  • A substance with a precisely known heat of combustion, such as benzoic acid, is burned in the calorimeter.

  • The observed temperature rise allows for the calculation of the heat capacity of the calorimeter system (Ccalorimeter). This calibration step is crucial as it accounts for the heat absorbed by the calorimeter components themselves.

Step 2: Sample Preparation and Combustion

  • A precisely weighed sample of this compound is placed in the calorimeter's sample holder.

  • The bomb is sealed, pressurized with pure oxygen, and submerged in a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

Step 3: Data Analysis and Enthalpy Calculation

  • The heat released by the reaction (q_reaction) is calculated from the temperature change of the water and the heat capacity of the calorimeter.

  • Using the balanced chemical equation for the combustion of this compound, the molar enthalpy of combustion is determined.

  • Finally, Hess's Law is applied to calculate the standard enthalpy of formation of this compound. This involves using the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Diagram of the Experimental Workflow for Combustion Calorimetry

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Sample of This compound C Pressurize Bomb with O2 A->C B Calibrate Calorimeter with Benzoic Acid F Calculate Heat of Reaction (q_rxn) B->F D Ignite Sample C->D E Record Temperature Change D->E E->F G Determine Molar Enthalpy of Combustion F->G H Apply Hess's Law G->H I Standard Enthalpy of Formation (ΔfH°) H->I

Caption: Workflow for determining the standard enthalpy of formation using combustion calorimetry.

Computational Approaches: Bridging Data Gaps

When experimental data is unavailable or difficult to obtain, computational methods provide a powerful alternative for estimating thermochemical properties.

2.2.1. Group Additivity Methods: The Joback Method

Group additivity methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. The Joback method is a widely used example of this approach.[3]

The Rationale Behind the Joback Method The underlying assumption of the Joback method is that the thermochemical properties of a molecule can be approximated by the sum of the properties of its constituent parts, with corrections for molecular structure.[3] This method is computationally inexpensive and can provide rapid estimations.

Workflow for the Joback Method

  • Molecular Decomposition: The structure of this compound is broken down into its constituent groups (e.g., -CH2-, -Cl).

  • Group Contribution Summation: The contributions of each group to the desired thermochemical property (e.g., enthalpy of formation, heat capacity) are summed.

  • Property Estimation: The summed contributions provide the estimated value for the thermochemical property.

It is important to note that the accuracy of the Joback method can be limited, particularly for molecules with complex interactions between functional groups.[3]

2.2.2. Quantum Chemical Calculations: A First-Principles Approach

Quantum chemical calculations offer a more rigorous and accurate computational approach. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, a wide range of thermochemical properties can be derived with high accuracy.

The Power of Ab Initio and Density Functional Theory (DFT) Methods

  • Ab initio methods , such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), aim to solve the Schrödinger equation with minimal reliance on empirical parameters.

  • Density Functional Theory (DFT) methods, such as ωB97X-D, are computationally more efficient and can provide excellent accuracy for a wide range of chemical systems.

Workflow for Quantum Chemical Calculation of Thermochemical Properties

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute vibrational contributions to the thermodynamic properties.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.

  • Thermochemical Analysis: Statistical mechanics principles are applied to the calculated electronic energy and vibrational frequencies to determine the enthalpy of formation, entropy, and heat capacity.

Diagram of the Computational Workflow

Computational_Workflow cluster_ga Group Additivity (Joback Method) cluster_qc Quantum Chemical Calculations A Decompose Molecule into Functional Groups B Sum Group Contributions A->B C Estimated Thermochemical Data B->C D Geometry Optimization E Frequency Calculation D->E F Single-Point Energy Calculation E->F G Thermochemical Analysis F->G H Accurate Thermochemical Data G->H

Caption: A comparison of group additivity and quantum chemical calculation workflows.

Thermochemical Data for this compound

The following table summarizes the available thermochemical data for this compound. It is important to note that much of the readily available data is derived from computational methods. For highly accurate, experimentally validated data, a subscription to specialized databases such as the NIST Web Thermo Tables (WTT) is recommended.[4][5]

PropertySymbolValueUnitSource/Method
Enthalpy of Formation (gas) ΔfH°gas-315.13kJ/molJoback Method
Standard Gibbs Free Energy of Formation ΔfG°-15.80kJ/molJoback Calculated Property
Enthalpy of Vaporization ΔvapH°61.2kJ/molExperimental[6]
Ideal Gas Heat Capacity Cp,gasTemperature DependentJ/mol·KJoback Method

Note: The Joback method provides a polynomial equation for calculating the ideal gas heat capacity as a function of temperature.

Conclusion

This technical guide has provided a detailed overview of the thermochemical data for this compound, with a strong emphasis on the methodologies used for its determination. While experimentally derived data remains the gold standard, computational methods such as the Joback method and quantum chemical calculations offer valuable and increasingly accurate alternatives, especially for less common compounds. For professionals in research, science, and drug development, a critical understanding of both the data itself and its origins is essential for ensuring the scientific rigor and safety of their work. The continued development of both experimental and computational techniques will undoubtedly lead to a more comprehensive and accurate understanding of the thermochemical landscape of important chemical intermediates like this compound.

References

An In-depth Technical Guide on the Safety and Hazards of 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1,7-dichloroheptane (CAS 821-76-1). It is intended for researchers, scientists, and drug development professionals who utilize this compound in laboratory and chemical synthesis settings. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety.

Introduction

This compound is a dichlorinated haloalkane compound used as an organic synthesis intermediate, particularly in the pharmaceutical and chemical industries.[1] Its bifunctional nature, with chlorine atoms at the terminal positions of a seven-carbon chain, makes it a versatile building block. However, like many halogenated hydrocarbons, it possesses inherent hazards that necessitate careful handling and a thorough understanding of its toxicological and physicochemical properties to mitigate risks.

Section 1: Physicochemical Properties and Identification

A fundamental understanding of a chemical's properties is the bedrock of a robust safety assessment. These properties dictate its behavior under various conditions, influencing storage, handling, and emergency response.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 821-76-1[2][3][4]
Molecular Formula C₇H₁₄Cl₂[2][3][4]
Molecular Weight 169.09 g/mol [2][4]
Appearance Colorless liquid[5]
Melting Point 23.5°C (estimate)[5][6]
Boiling Point 198.96°C (estimate)[1][6]
Density 1.0408 g/cm³[1][6]
Flash Point 83.1°C[1][5]
Refractive Index 1.4565[1][6]
Synonyms Heptamethylene dichloride, Heptamethylene chloride[2][4]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[7] According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows.[2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

Signal Word: Warning[2]

GHS Pictogram:

alt text

Logical Flow from Properties to GHS Classification

The following diagram illustrates the decision-making process for classifying a chemical like this compound based on its known hazardous properties.

GHS_Classification_Logic cluster_data Input Data cluster_analysis Hazard Assessment cluster_output GHS Communication Elements Toxicology_Data Toxicological Evidence (e.g., skin/eye irritation data) Evaluation Evaluate against GHS Criteria Toxicology_Data->Evaluation is assessed Classification Hazard Classification - Skin Irrit. 2 - Eye Irrit. 2 Evaluation->Classification leads to Pictogram Pictogram (Exclamation Mark) Classification->Pictogram determines SignalWord Signal Word ('Warning') Classification->SignalWord determines HazardStatement Hazard Statements - H315: Causes skin irritation - H319: Causes serious eye irritation Classification->HazardStatement determines

Caption: GHS classification workflow for this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the most effective strategy for mitigating the risks associated with this compound. The causality behind these protocols is based on preventing exposure and maintaining chemical stability.

Engineering Controls

The primary line of defense is to minimize vapor inhalation and prevent accidental contact through engineering controls.

  • Fume Hood: All manipulations of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[9] This is crucial for preventing the accumulation of potentially harmful vapors.

  • Safety Shower & Eyewash Station: An emergency eyewash station and safety shower must be immediately accessible in the work area.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.[11][12]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[13] A face shield should also be worn when there is a significant risk of splashing.[14]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged. Always wash hands after removing gloves.

    • Lab Coat/Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.[13] Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[10][14]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents and reactive metals.[15] Halogenated alkanes can react violently with certain incompatible materials.[15]

  • Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge, which could be an ignition source.[10][13]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely using this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Prepare for Experiment PPE_Check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE_Check Fume_Hood 2. Verify Fume Hood is Operational PPE_Check->Fume_Hood Retrieve 3. Retrieve Chemical from Storage Fume_Hood->Retrieve Transport 4. Transport in Secondary Containment Retrieve->Transport Dispense 5. Dispense Required Amount Inside Fume Hood Transport->Dispense Return 6. Securely Cap and Return Stock Bottle to Storage Dispense->Return Experiment 7. Perform Experiment Inside Fume Hood Return->Experiment Waste 8. Dispose of Waste in Labeled Halogenated Waste Container Experiment->Waste Cleanup 9. Decontaminate Work Area, Remove PPE Waste->Cleanup End End Cleanup->End

Caption: Standard operating procedure for handling this compound.

Section 4: Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[16]

  • Inhalation: Move the exposed person to fresh air at once.[16][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove contaminated clothing.[16] Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Fire-Fighting Measures

Although this compound has a relatively high flash point (83.1°C), it is combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may spread the fire.[13]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, such as hydrogen chloride and carbon monoxide.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][13]

Accidental Release Measures (Spill Cleanup)

A prompt and safe response can prevent a small spill from becoming a major incident.

Protocol for a Small Laboratory Spill (<100 mL):

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Ventilate: Ensure the fume hood is operating or increase ventilation.

  • PPE: Don appropriate PPE, including a respirator if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[13]

  • Collect: Use spark-proof tools to carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the waste container through your institution's environmental health and safety (EHS) office.

Section 5: Toxicological and Environmental Considerations

Toxicological Summary: The primary documented hazards of this compound are skin and eye irritation.[2] There is a lack of comprehensive data on chronic effects such as carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of specific data, it is prudent to treat it as a compound with potential for long-term health effects, similar to other chlorinated hydrocarbons. For instance, the EPA has identified related compounds like 1,2-dichloroethane as posing an unreasonable risk to human health under certain conditions.[18]

Environmental Fate: Halogenated hydrocarbons can be persistent in the environment.

  • Disposal: Do not allow the chemical to enter drains or waterways.[8] All waste, including contaminated materials, must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.[8]

  • Ecotoxicity: Data on the specific ecotoxicity of this compound is limited. However, similar chemicals can be harmful to aquatic life. Discharge into the environment must be avoided.[8]

Conclusion

This compound is a valuable synthetic intermediate that can be used safely when its hazards are understood and respected. The core principles of safety—engineering controls, appropriate PPE, and strict adherence to handling protocols—are paramount. By integrating the information in this guide into your laboratory's safety culture, you can effectively mitigate the risks associated with this compound, ensuring the well-being of researchers and the protection of the environment.

References

Introduction: Situating 1,7-Dichloroheptane in a Regulatory Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Classification of 1,7-Dichloroheptane

This compound (CAS No. 821-76-1; Molecular Formula: C₇H₁₄Cl₂) is a halogenated alkane used as a building block in organic synthesis and as a specialty solvent.[1][2][3] Its linear structure with terminal chlorine atoms makes it a versatile intermediate for introducing a seven-carbon chain in the development of more complex molecules. For researchers, scientists, and drug development professionals, a precise understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe laboratory practice and risk management.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the standardized framework for communicating these hazards.[4] This guide offers a detailed analysis of the GHS classification for this compound, moving beyond a simple recitation of codes to explain the scientific rationale behind each designation. As Senior Application Scientists, our goal is to bridge the gap between regulatory data and practical, safe application in a research environment.

Core GHS Classification of this compound

The primary GHS classification for this compound is based on notifications submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.[1] This harmonized information represents the consensus data from suppliers and regulatory bodies.

The established GHS classification elements are summarized below.

GHS ElementClassificationCode / SymbolDescription
GHS Pictogram IrritantThe exclamation mark pictogram indicates that the substance may cause irritation, skin sensitization, or other less severe toxic effects.
Signal Word WarningWarning This signal word is used for less severe hazard categories.[1][5]
Hazard Class Skin Corrosion/IrritationCategory 2Based on available data, the substance is classified as causing skin irritation.[1][5]
Serious Eye Damage/Eye IrritationCategory 2The substance is classified as causing serious, but reversible, eye irritation.[1][5]
Hazard Statements Causes skin irritationH315This statement is assigned to substances that are predicted or proven to cause reversible skin irritation.[1][5][6]
Causes serious eye irritationH319This statement is assigned to substances that cause significant eye irritation that is fully reversible within 21 days.[1][5][6]
Precautionary Statements Prevention, Response, Storage, DisposalP264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364A comprehensive set of statements outlining measures to prevent exposure, respond to accidents, and properly handle the chemical.[1][5]

Scientific Integrity: The Basis for Classification

Understanding the causality behind a GHS classification is critical for its effective application. The designations for this compound are not arbitrary; they are derived from toxicological data evaluated against the specific criteria set forth by the GHS.

Health Hazard Deep Dive: Skin and Eye Irritation
  • Skin Irritation (Category 2 - H315): The classification as "Skin Irritant, Category 2" is determined by evidence of reversible skin damage. According to GHS criteria, this typically relies on results from standardized animal testing (e.g., OECD Test Guideline 404). The classification is triggered when mean scores for erythema (redness) or edema (swelling) fall within a specific range (e.g., ≥ 2.3 out of 4) in a set number of test animals. The core principle is that while the substance causes inflammation upon contact, the tissue is expected to fully recover. For the laboratory professional, this classification dictates that direct skin contact must be avoided through appropriate personal protective equipment (PPE), as mandated by precautionary statement P280.[1][5]

  • Serious Eye Irritation (Category 2 - H319): This classification is parallel to skin irritation but applies to the more sensitive tissues of the eye. A substance is placed in Category 2 if it produces reversible adverse effects on the eye (e.g., corneal opacity, iritis, conjunctival redness) that are not severe enough to be classified as Category 1 (irreversible damage) but are not fully resolved within 7 days.[7] The practical implication is stringent: eye protection is not merely recommended but essential. The response protocol, P305+P351+P338, which calls for cautious, prolonged rinsing, is a direct consequence of this potential for significant but reversible damage.[1][5]

Logical Workflow: From Data to Hazard Communication

The process of classifying a chemical is a logical workflow that translates raw data into actionable safety information. The following diagram illustrates this process for this compound, showing how toxicological data points lead directly to the selection of GHS label elements.

GHS_Classification_Workflow cluster_data Input Data cluster_criteria GHS Criteria Evaluation cluster_output GHS Communication Output Data Toxicological Data Skin Effects: Reversible Irritation Eye Effects: Reversible Irritation Eval {GHS Annex I Criteria | {Skin Irrit. Cat. 2? | Eye Irrit. Cat. 2?}} Data->Eval is assessed against H_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation Eval->H_Statements determines Pictogram Pictogram Irritant (Exclamation Mark) H_Statements->Pictogram requires SignalWord Signal Word 'Warning' H_Statements->SignalWord requires P_Statements Precautionary Statements P280: Wear protective gloves/eye protection P305: IF IN EYES... H_Statements->P_Statements requires

Caption: GHS Classification Logic for this compound.

Navigating Data Ambiguity: The Case of Flammability

A critical aspect of scientific integrity is acknowledging and addressing inconsistencies in available data. While the harmonized ECHA classification for this compound does not include a physical hazard like flammability, some supplier data lists a flash point of 83.1 ± 22.4 °C.[1][5]

According to GHS criteria:

  • Category 3 Flammable Liquid: Flash Point ≥ 23 °C and ≤ 60 °C.

  • Category 4 Flammable Liquid: Flash Point > 60 °C and ≤ 93 °C.

The reported flash point would place this compound into Category 4 Flammable Liquid . The absence of this in the harmonized classification may be due to variations in data submitted by different notifiers or a lack of consensus.

Expert Recommendation: In the face of conflicting data, a conservative approach is paramount. Researchers should treat this compound as a Category 4 flammable liquid. This means adhering to protocols for handling combustible liquids, such as avoiding heat, sparks, and open flames, and ensuring proper storage away from ignition sources, as would be advised by precautionary statements like P210.

Protocol: Laboratory Risk Assessment for this compound

Translating GHS information into safe laboratory practice is a non-negotiable skill. The following protocol provides a self-validating system for researchers handling this compound.

Objective: To safely handle this compound by implementing controls derived directly from its GHS classification.

Methodology:

  • Information Review & Verification:

    • Obtain the Safety Data Sheet (SDS) for the specific batch of this compound being used.

    • Verify that the GHS classification in Section 2 of the SDS aligns with the harmonized data (H315, H319). Note any additional hazards listed, such as flammability.

  • Hazard Identification & Control Selection:

    • Primary Hazard: Skin and eye irritation (H315, H319).

      • Causality: Direct contact can cause reversible but significant inflammation.

      • Control (P280): Don chemically resistant gloves (e.g., nitrile) and safety glasses with side shields or chemical splash goggles. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid vapor inhalation.

    • Potential Hazard: Flammability (based on supplier data).

      • Causality: Vapors may form a combustible mixture with air at or above the flash point.

      • Control (P210): Ensure the work area is free of ignition sources (hot plates, open flames, non-intrinsically safe equipment).

  • Experimental Execution:

    • Handle the chemical within a chemical fume hood to contain vapors.

    • Use compatible materials for transfer and storage (e.g., glass, PTFE).

    • Keep the container tightly sealed when not in use.

  • Emergency Response Preparedness (Self-Validation):

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Skin Contact (P302+P352): In case of accidental skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][5]

    • Eye Contact (P305+P351+P338): If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists (P337+P317).[1][5]

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Conclusion

The GHS classification of this compound as a skin and eye irritant (H315, H319) provides a clear, data-driven foundation for its safe handling.[1][5] By understanding the toxicological basis for these classifications and acknowledging potential hazards like flammability that may appear in supplementary data, researchers can implement robust, evidence-based safety protocols. This in-depth approach ensures that the GHS framework is used not just as a set of labels, but as an integrated system for risk management in the pursuit of scientific innovation.

References

Navigating the Synthetic Landscape of 1,7-Heptanediol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C7 Linear Diol

1,7-Heptanediol, a seven-carbon linear diol, serves as a versatile and valuable building block in the synthesis of a diverse array of chemical entities. Its bifunctional nature, with hydroxyl groups at the terminal positions, allows for a multitude of chemical transformations, making it a key intermediate in the production of polymers, plasticizers, pharmaceuticals, and fragrances.[1][2] This in-depth technical guide explores several key synthetic pathways originating from 1,7-heptanediol, providing field-proven insights and detailed protocols for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of these transformations and present practical, step-by-step methodologies for their execution.

I. Oxidation to Heptanedioic Acid (Suberic Acid)

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For 1,7-heptanediol, this conversion yields heptanedioic acid, commonly known as suberic acid, a valuable dicarboxylic acid used in the synthesis of polyamides, polyesters, and lubricants. The Jones oxidation, utilizing chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone, is a robust and efficient method for this purpose.[3][4][5]

Causality of Experimental Choices:

The choice of the Jones reagent is predicated on its strength as an oxidizing agent, capable of converting primary alcohols directly to carboxylic acids without significant accumulation of the intermediate aldehyde.[6] The aqueous acidic conditions facilitate the formation of a chromate ester intermediate, which is crucial for the oxidation to proceed. Acetone is used as a solvent due to its ability to dissolve the diol and its relative inertness to the oxidizing agent under the reaction conditions. The exothermic nature of the reaction necessitates careful temperature control to prevent side reactions and ensure a high yield of the desired dicarboxylic acid.

Experimental Protocol: Jones Oxidation of 1,7-Heptanediol

Materials:

  • 1,7-Heptanediol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Preparation of the Jones Reagent: In a flask immersed in an ice-water bath, cautiously add 26.7 g of chromium trioxide to 23 ml of concentrated sulfuric acid. Slowly add 70 ml of distilled water with stirring until the chromium trioxide is fully dissolved. The final volume should be adjusted to 100 ml with distilled water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.2 g (0.1 mol) of 1,7-heptanediol in 100 ml of acetone.

  • Oxidation: Cool the acetone solution to 0-5 °C using an ice-water bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

  • Reaction Monitoring and Quenching: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.

  • Work-up: Remove the acetone by rotary evaporation. To the remaining aqueous layer, add 100 ml of distilled water and extract the product with diethyl ether (3 x 75 ml).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield crude heptanedioic acid. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Reagent/ParameterQuantity/ValuePurpose
1,7-Heptanediol13.2 g (0.1 mol)Starting material
Jones Reagent~40 ml (0.1 mol CrO₃)Oxidizing agent
Acetone100 mlSolvent
Temperature0-10 °CTo control the exothermic reaction
Isopropyl alcoholAs neededTo quench excess oxidant

II. Conversion to 1,7-Diaminoheptane

The transformation of diols to diamines is a critical step in the synthesis of various polyamides, chelating agents, and pharmacologically active compounds. Two primary routes from 1,7-heptanediol to 1,7-diaminoheptane are presented here: a classical two-step approach via the Gabriel synthesis and a more direct catalytic reductive amination.

A. Two-Step Synthesis via Dihalogenation and Gabriel Synthesis

This reliable method involves the initial conversion of the diol to a dihalide, followed by reaction with potassium phthalimide and subsequent hydrolysis.

The hydroxyl groups of 1,7-heptanediol can be readily displaced by halogens using various halogenating agents. A common and effective method involves the use of thionyl chloride (SOCl₂).

Causality of Experimental Choices: Thionyl chloride is an excellent choice for converting alcohols to alkyl chlorides as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion. The use of a small amount of a tertiary amine like pyridine can catalyze the reaction.

Experimental Protocol: Chlorination of 1,7-Heptanediol

Materials:

  • 1,7-Heptanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 13.2 g (0.1 mol) of 1,7-heptanediol in 100 ml of anhydrous diethyl ether. Add a catalytic amount of pyridine (e.g., 0.1 ml).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Add 26.2 g (15.5 ml, 0.22 mol) of thionyl chloride dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 ml) and then with brine (50 ml).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,7-dichloroheptane can be purified by vacuum distillation.

The Gabriel synthesis provides a clean method for converting alkyl halides to primary amines, avoiding the over-alkylation issues often encountered with direct amination with ammonia.[3][6]

Causality of Experimental Choices: Potassium phthalimide serves as a protected source of ammonia. The phthalimide anion is a good nucleophile that displaces the halide. The subsequent cleavage of the N-alkylphthalimide, typically with hydrazine (Ing-Manske procedure), releases the primary amine.[6] DMF is a polar aprotic solvent that accelerates the Sₙ2 reaction between the phthalimide anion and the alkyl halide.

Experimental Protocol: Gabriel Synthesis

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Alkylation: In a round-bottom flask, dissolve 16.9 g (0.1 mol) of this compound and 38.9 g (0.21 mol) of potassium phthalimide in 150 ml of anhydrous DMF. Heat the mixture at 100 °C for 4-6 hours with stirring.

  • Hydrazinolysis: Cool the reaction mixture and add 12.6 g (12 ml, 0.25 mol) of hydrazine hydrate. Add 100 ml of ethanol and reflux the mixture for 2 hours. A voluminous precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Isolation of the Diamine: Concentrate the filtrate under reduced pressure. Treat the residue with a concentrated sodium hydroxide solution to liberate the free diamine. Extract the diamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent. The resulting 1,7-diaminoheptane can be purified by vacuum distillation.

B. Direct Catalytic Reductive Amination

Reductive amination offers a more atom-economical, one-pot conversion of diols to diamines.[7][8] This process typically involves a transition metal catalyst and proceeds via an intermediate aldehyde or ketone formed in situ.

Causality of Experimental Choices: A ruthenium-based catalyst is often employed for the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The catalyst first dehydrogenates the alcohol to an aldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. This method avoids the use of stoichiometric reagents and the generation of halide waste.

Experimental Protocol: Catalytic Reductive Amination

Materials:

  • 1,7-Heptanediol

  • A suitable ruthenium catalyst (e.g., a Shvo-type catalyst)

  • Ammonia (in a suitable solvent or as a gas)

  • An appropriate solvent (e.g., toluene or dioxane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 13.2 g (0.1 mol) of 1,7-heptanediol, a catalytic amount of the ruthenium catalyst (e.g., 0.1-1 mol%), and 150 ml of the solvent.

  • Addition of Ammonia: Introduce a measured amount of ammonia into the reactor. This can be done by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent.

  • Reaction: Seal the reactor and heat it to the required temperature (typically 120-180 °C) with stirring. The reaction is usually run under the autogenous pressure generated at that temperature. Monitor the reaction progress by GC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. Filter to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting 1,7-diaminoheptane can be purified by vacuum distillation.

ParameterGabriel SynthesisReductive Amination
Steps Two (Halogenation, Amination)One
Reagents SOCl₂, K-phthalimide, HydrazineAmmonia, Ru-catalyst
Byproducts SO₂, HCl, PhthalhydrazideWater
Atom Economy LowerHigher
Conditions Moderate to high temperaturesHigh temperature and pressure

III. Intramolecular Cyclization to Oxepane

The acid-catalyzed dehydration of diols is a classic method for the synthesis of cyclic ethers. In the case of 1,7-heptanediol, this intramolecular cyclization leads to the formation of oxepane, a seven-membered cyclic ether.

Causality of Experimental Choices: An acid catalyst, such as sulfuric acid or a solid acid catalyst like a heteropoly acid, is required to protonate one of the hydroxyl groups, converting it into a good leaving group (water).[9][10][11] The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an Sₙ2-type reaction to form the cyclic ether. The use of a solid acid catalyst like H₃PW₁₂O₄₀ can offer advantages in terms of ease of separation and reusability.[10][11][12]

Experimental Protocol: Cyclodehydration to Oxepane

Materials:

  • 1,7-Heptanediol

  • Catalyst (e.g., H₃PW₁₂O₄₀ or concentrated H₂SO₄)

  • A high-boiling, inert solvent (e.g., toluene, if using a Dean-Stark trap)

Procedure (using a solid acid catalyst):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 13.2 g (0.1 mol) of 1,7-heptanediol and a catalytic amount of H₃PW₁₂O₄₀ (e.g., 1-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring. The reaction can often be performed neat or in a high-boiling solvent. If water removal is necessary to drive the equilibrium, a Dean-Stark apparatus can be used with a solvent like toluene. Heat to a temperature that allows for efficient cyclization (e.g., 150-200 °C).

  • Monitoring: Follow the disappearance of the starting material and the formation of the product by GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture. If a solid catalyst was used, it can be removed by filtration. The liquid product can then be purified by distillation. If a mineral acid was used, the reaction mixture should be neutralized with a base (e.g., sodium bicarbonate solution) before extraction with an organic solvent and subsequent distillation.

IV. Multi-Step Synthesis of Azepane

Azepane, a seven-membered saturated nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. A plausible synthetic route from 1,7-heptanediol involves its conversion to 1,7-dihaloheptane followed by cyclization with a primary amine or ammonia.

Causality of Experimental Choices: This route relies on the formation of two C-N bonds. The initial reaction of the dihalide with a primary amine or ammonia will form a linear amino-halide intermediate. Subsequent intramolecular cyclization, which is often base-promoted, leads to the formation of the azepane ring. The choice of the amine will determine the substituent on the azepane nitrogen.

Experimental Protocol: Synthesis of N-Substituted Azepane from this compound

Materials:

  • This compound (prepared as described in Section II.A)

  • A primary amine (e.g., benzylamine) or a solution of ammonia

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 16.9 g (0.1 mol) of this compound and a slight excess of the primary amine (e.g., 11.8 g, 0.11 mol of benzylamine) in 200 ml of acetonitrile. Add a base such as 27.6 g (0.2 mol) of potassium carbonate.

  • Reaction: Reflux the mixture with vigorous stirring for 24-48 hours. The reaction proceeds via initial intermolecular amination followed by intramolecular cyclization.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS, looking for the disappearance of the starting materials and the appearance of the product.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude N-substituted azepane can be purified by column chromatography or vacuum distillation. If benzylamine was used, the benzyl group can be removed by hydrogenolysis to yield the parent azepane.

Visualizing the Synthetic Pathways

Synthesis_Routes_from_1_7_Heptanediol cluster_oxidation Oxidation cluster_amination Amination Routes cluster_cyclization Cyclization Heptanediol 1,7-Heptanediol Heptanedioic_Acid Heptanedioic Acid (Suberic Acid) Heptanediol->Heptanedioic_Acid Jones Oxidation Dichloroheptane This compound Heptanediol->Dichloroheptane SOCl₂ Diaminoheptane 1,7-Diaminoheptane Heptanediol->Diaminoheptane Reductive Amination Oxepane Oxepane Heptanediol->Oxepane Acid-Catalyzed Dehydration Dichloroheptane->Diaminoheptane Gabriel Synthesis Azepane N-Substituted Azepane Dichloroheptane->Azepane Primary Amine, Base

References

An In-depth Technical Guide to the Free Radical Chlorination of Heptane to Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free radical chlorination of heptane, with a specific focus on the synthesis and analysis of dichloroheptane isomers. The document delves into the underlying mechanistic principles, explores the factors governing regioselectivity, and presents detailed experimental protocols for both the synthesis and subsequent analysis of the product mixture. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals engaged in synthetic organic chemistry and drug development. The content is structured to elucidate the causality behind experimental choices, ensuring a self-validating system of protocols and analyses.

Introduction: The Significance of Alkane Functionalization

Alkanes, characterized by their robust, nonpolar carbon-carbon and carbon-hydrogen bonds, are generally considered the least reactive class of organic compounds. However, their transformation into more versatile functionalized molecules is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. Free radical halogenation represents a classical and industrially significant method for the functionalization of these otherwise inert scaffolds.[1][2]

This guide will focus on the free radical chlorination of n-heptane, a representative linear alkane, to form dichloroheptane. While monochlorination of alkanes is a well-documented process, the progression to dichlorination introduces a higher level of complexity in terms of product isomerism and regioselectivity. Understanding and controlling the formation of various dichloroheptane isomers is critical for applications where specific substitution patterns are desired.

Mechanistic Underpinnings of Free Radical Chlorination

The free radical chlorination of alkanes proceeds via a chain reaction mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1][2] This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat, to initiate the reaction.

Initiation: The Genesis of Reactive Species

The initiation phase involves the homolytic cleavage of a molecular chlorine (Cl₂) molecule to generate two highly reactive chlorine radicals (Cl•).[2] The relatively weak Cl-Cl bond (bond dissociation energy of approximately 58 kcal/mol) is susceptible to cleavage under energetic conditions.

Initiation Step: Cl₂ + hν (UV light) → 2 Cl•

Propagation: The Self-Sustaining Chain Reaction

The propagation stage consists of a series of steps that consume reactants and generate products while regenerating the radical species, thus continuing the chain reaction.

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the heptane molecule, forming a heptyl radical and a molecule of hydrogen chloride (HCl). This is the rate-determining step and dictates the regioselectivity of the reaction.

    C₇H₁₆ + Cl• → C₇H₁₅• + HCl

  • Step 2: Halogenation of the Alkyl Radical. The newly formed heptyl radical reacts with a molecule of chlorine to produce a monochloroheptane and a new chlorine radical. This chlorine radical can then participate in another hydrogen abstraction step, perpetuating the chain.

    C₇H₁₅• + Cl₂ → C₇H₁₅Cl + Cl•

To achieve dichlorination, the monochloroheptane product of the first halogenation can then serve as the substrate for a second round of hydrogen abstraction and chlorination.

C₇H₁₅Cl + Cl• → C₇H₁₄Cl• + HCl C₇H₁₄Cl• + Cl₂ → C₇H₁₄Cl₂ + Cl•

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. The low concentration of radicals in the reaction mixture makes termination events less frequent than propagation steps.

Possible Termination Steps: Cl• + Cl• → Cl₂ C₇H₁₅• + Cl• → C₇H₁₅Cl C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀

Regioselectivity in the Dichlorination of Heptane: A Predictive Analysis

The indiscriminate nature of the highly reactive chlorine radical leads to the formation of a mixture of isomeric products.[3] However, the distribution of these isomers is not purely statistical. Two primary factors govern the regioselectivity of the reaction: the reactivity of the C-H bonds and the statistical probability of abstraction.

Intrinsic Reactivity of C-H Bonds

Not all hydrogen atoms on the heptane chain are equally susceptible to abstraction by a chlorine radical. The stability of the resulting alkyl radical intermediate plays a crucial role. Tertiary (3°) radicals are the most stable, followed by secondary (2°), and then primary (1°) radicals.[4] This stability trend is attributed to hyperconjugation. Consequently, the bond dissociation energies of C-H bonds follow the order: 1° > 2° > 3°. A weaker C-H bond is more easily broken, leading to a faster rate of hydrogen abstraction.

For n-heptane, there are primary hydrogens (at C1 and C7) and secondary hydrogens (at C2, C3, C4, C5, and C6). The relative reactivity of secondary C-H bonds to primary C-H bonds for chlorination is approximately 3.5-4.5 to 1.[4]

Statistical Considerations

The number of each type of hydrogen atom in the molecule also influences the product distribution. In n-heptane, there are:

  • 6 primary hydrogens (two CH₃ groups)

  • 10 secondary hydrogens (five CH₂ groups)

Predicting the Monochloroheptane Isomer Distribution

By combining the reactivity and statistical factors, we can predict the approximate distribution of monochloroheptane isomers. Assuming a relative reactivity of 4:1 for secondary to primary hydrogens:

Position of ChlorinationType of HydrogenNumber of HydrogensRelative ReactivityCalculated RatioPredicted Percentage
1-chloroheptanePrimary616 x 1 = 6(6 / 46) x 100% ≈ 13%
2-chloroheptaneSecondary444 x 4 = 16(16 / 46) x 100% ≈ 35%
3-chloroheptaneSecondary444 x 4 = 16(16 / 46) x 100% ≈ 35%
4-chloroheptaneSecondary242 x 4 = 8(8 / 46) x 100% ≈ 17%
Total 16 46 100%
Directing Effects in Dichlorination

The formation of dichloroheptanes involves the chlorination of the initially formed monochloroheptane isomers. The presence of the first chlorine atom, being an electron-withdrawing group, has a deactivating effect on the C-H bonds on the adjacent carbons (α and β positions).[3][5] This inductive effect strengthens these C-H bonds, making them less susceptible to hydrogen abstraction. Consequently, the second chlorination is more likely to occur at positions further away from the first chlorine atom.

For example, in 1-chloroheptane, the C-H bonds at C1 and C2 are deactivated. Therefore, the formation of 1,3-, 1,4-, and 1,5-dichloroheptane would be favored over 1,1- and 1,2-dichloroheptane. This directing effect, combined with the inherent preference for secondary C-H abstraction, leads to a complex mixture of dichloro-isomers.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of dichloroheptane. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn at all times.

Synthesis of Dichloroheptane

This procedure utilizes sulfuryl chloride (SO₂Cl₂) as a safer and more convenient source of chlorine radicals compared to chlorine gas.[5][6] The reaction is initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

Materials:

  • n-Heptane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • To the round-bottom flask, add n-heptane and a catalytic amount of AIBN.

  • Slowly add sulfuryl chloride to the flask. For dichlorination, a molar ratio of heptane to sulfuryl chloride of approximately 1:2.2 should be used to favor the formation of dichlorinated products.

  • Heat the reaction mixture to reflux (the boiling point of heptane is approximately 98 °C) with continuous stirring. The reaction should be allowed to proceed for several hours. The progress of the reaction can be monitored by the evolution of HCl and SO₂ gases, which can be vented through a bubbler containing a dilute NaOH solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining HCl and unreacted sulfuryl chloride. Vent the separatory funnel frequently to release any pressure buildup.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic layer into a clean, dry flask. The resulting solution contains a mixture of unreacted heptane, monochloroheptanes, and various dichloroheptane isomers.

Analysis of Dichloroheptane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for separating the volatile components of the product mixture, while mass spectrometry allows for their identification.[7][8]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated hydrocarbons, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program: A temperature program is essential for resolving the various isomers with different boiling points.[8][9] A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Procedure:

  • Prepare a dilute solution of the product mixture in a suitable solvent, such as dichloromethane or hexane.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks corresponding to unreacted heptane, monochloroheptane isomers, and dichloroheptane isomers based on their retention times and mass spectra. The molecular ion peaks and characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) will be key identifiers for the chlorinated products.

  • The relative abundance of each isomer can be determined by integrating the peak areas in the TIC.

Visualization of Reaction and Workflow

Free Radical Chlorination Mechanism

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Heptane C₇H₁₆ Cl_rad->Heptane Heptyl_rad C₇H₁₅• Heptane->Heptyl_rad + Cl• HCl HCl Chloroheptane C₇H₁₅Cl Heptyl_rad->Chloroheptane + Cl₂ Cl2_prop Cl₂ Cl_rad_regen Cl• Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl_rad2 Cl• Heptyl_rad_term C₇H₁₅• Chloroheptane_term C₇H₁₅Cl Heptyl_rad_term->Chloroheptane_term + Cl•

Caption: The three stages of the free radical chlorination of heptane.

Experimental Workflow

Experimental_Workflow Start Start: Reactants (Heptane, SO₂Cl₂, AIBN) Reaction Reflux Reaction Start->Reaction Workup Aqueous Workup (NaHCO₃ wash, H₂O wash) Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Analysis GC-MS Analysis Drying->Analysis End End: Isomer Identification and Quantification Analysis->End

Caption: A flowchart of the synthesis and analysis of dichloroheptane.

Safety Considerations

The free radical chlorination of alkanes involves hazardous materials and requires strict adherence to safety protocols.

  • Chlorine and Sulfuryl Chloride: Both chlorine gas and sulfuryl chloride are toxic and corrosive. They should be handled only in a well-ventilated fume hood. Inhalation can cause severe respiratory damage.

  • Chlorinated Hydrocarbons: Dichloroheptane and other chlorinated alkanes are potentially toxic and should be handled with care. Avoid skin contact and inhalation of vapors.

  • Pressure Buildup: The reaction generates HCl and SO₂ gases, which can cause pressure to build up in a closed system. Ensure the reaction apparatus is properly vented.

  • Waste Disposal: All chlorinated organic waste and aqueous washes should be disposed of in appropriately labeled hazardous waste containers.

Conclusion

The free radical chlorination of heptane to dichloroheptane is a reaction of significant academic and industrial relevance. While the mechanism is well-understood, the formation of a complex mixture of isomers presents a challenge in terms of synthetic control and product purification. A thorough understanding of the principles of regioselectivity, including the stability of radical intermediates and the directing effects of substituents, is essential for predicting and potentially influencing the product distribution. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the synthesis and characterization of dichloroheptane isomers, enabling researchers to further explore the functionalization of alkanes for a variety of applications.

References

Methodological & Application

The Strategic Utility of 1,7-Dichloroheptane in the Synthesis of Seven-Membered Carbocyclic and Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C7 Building Block

1,7-Dichloroheptane emerges as a pivotal intermediate in organic synthesis, offering a flexible seven-carbon chain functionalized with reactive chlorine atoms at its termini. This symmetrical difunctionalization provides a powerful tool for the construction of complex molecular architectures, particularly seven-membered rings which are prevalent in numerous natural products and pharmacologically active compounds. The seven-carbon spacer imparts a unique conformational flexibility that is often desirable in the design of novel therapeutics and materials. This guide provides an in-depth exploration of the applications of this compound in the synthesis of cycloheptane derivatives, azepanes, and oxepanes, complete with detailed experimental protocols and mechanistic insights.

Core Applications: Gateway to Seven-Membered Rings

The twin reactive sites of this compound make it an ideal precursor for intramolecular cyclization reactions, surmounting the entropic challenge of forming medium-sized rings. Key strategies include nucleophilic substitutions and reductive couplings to forge the requisite carbon-carbon or carbon-heteroatom bonds for ring closure.

Application Note I: Synthesis of Cycloheptane Derivatives via Malonic Ester Cyclization

The malonic ester synthesis provides a robust and classical method for the formation of carbocyclic rings. By employing this compound as the dielectrophile, a cycloheptane ring bearing a carboxylic acid functional handle can be efficiently constructed. This handle allows for further synthetic elaborations.

Reaction Principle

This synthesis proceeds via a tandem dialkylation of diethyl malonate with this compound. The initial alkylation is an intermolecular reaction, which is then followed by a crucial intramolecular nucleophilic substitution to form the seven-membered ring. Subsequent hydrolysis and decarboxylation yield the final cycloheptanecarboxylic acid.

Experimental Protocol: Synthesis of Cycloheptanecarboxylic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesPurity
This compound169.0916.91 g0.10>98%
Diethyl malonate160.1716.02 g0.10>99%
Sodium ethoxide68.0514.97 g0.22>96%
Absolute Ethanol46.07250 mL-Anhydrous
Diethyl ether74.12As needed-Anhydrous
Hydrochloric acid36.46As needed-Concentrated
Sodium hydroxide40.0020.0 g0.50>97%

Procedure:

  • Alkoxide Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal (5.06 g, 0.22 mol) in absolute ethanol (150 mL) with cooling to prepare a fresh solution of sodium ethoxide.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.02 g, 0.10 mol) dropwise with stirring. After the addition is complete, add this compound (16.91 g, 0.10 mol) dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Intramolecular Cyclization (under High Dilution): In a separate 2 L three-necked flask, place 100 mL of absolute ethanol and heat to reflux. Using a syringe pump, slowly add the reaction mixture from step 3 to the refluxing ethanol over a period of 8-10 hours to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the residue, add a solution of sodium hydroxide (20.0 g, 0.50 mol) in 100 mL of water. Reflux the mixture for 4 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. Heat the acidified mixture to reflux for 6 hours to effect decarboxylation.

  • Work-up and Purification: Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude cycloheptanecarboxylic acid can be purified by distillation under reduced pressure or by recrystallization.

Mechanistic Rationale & Key Considerations

The success of this cyclization hinges on the high dilution principle, which statistically favors the intramolecular reaction of the singly alkylated malonic ester intermediate over intermolecular reaction with another molecule of the intermediate, thus minimizing polymerization.[1] The choice of a strong, non-nucleophilic base is critical for the deprotonation of diethyl malonate.

malonic_ester_synthesis This compound This compound Intermediate_1 Mono-alkylated malonate This compound->Intermediate_1 Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_1 NaOEt Sodium Ethoxide NaOEt->Intermediate_1 1. Deprotonation 2. SN2 Cyclic_diester Cycloheptane-1,1-dicarboxylate Intermediate_1->Cyclic_diester Intramolecular SN2 (High Dilution) Diacid Cycloheptane-1,1-dicarboxylic acid Cyclic_diester->Diacid Hydrolysis (NaOH, H2O) Final_Product Cycloheptanecarboxylic acid Diacid->Final_Product Decarboxylation (H+, heat)

Caption: Malonic ester synthesis of cycloheptanecarboxylic acid.

Application Note II: Synthesis of N-Substituted Azepanes

The reaction of this compound with primary amines provides a direct route to N-substituted azepanes, a core structure in many alkaloids and synthetic pharmaceuticals. This double nucleophilic substitution reaction requires careful control of reaction conditions to favor the desired intramolecular cyclization.

Reaction Principle

A primary amine acts as a nucleophile, displacing one of the chloride leaving groups on this compound. The resulting secondary amine then undergoes an intramolecular nucleophilic substitution to displace the second chloride, forming the seven-membered azepane ring.

Experimental Protocol: Synthesis of N-Benzylazepane

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesPurity
This compound169.098.45 g0.05>98%
Benzylamine107.1510.72 g0.10>99%
Potassium carbonate138.2120.73 g0.15Anhydrous
Acetonitrile41.05500 mL-Anhydrous

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend anhydrous potassium carbonate (20.73 g, 0.15 mol) in anhydrous acetonitrile (250 mL).

  • High Dilution Addition: Prepare a solution of this compound (8.45 g, 0.05 mol) and benzylamine (10.72 g, 0.10 mol) in anhydrous acetonitrile (250 mL). Add this solution dropwise to the stirred suspension of potassium carbonate over a period of 8-10 hours at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile. Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-benzylazepane can be purified by vacuum distillation.

Mechanistic Rationale & Key Considerations

The use of a large excess of the primary amine can lead to the formation of the diamine as a side product. The high dilution technique is crucial to promote the intramolecular cyclization of the intermediate N-(7-chloroheptyl)benzylamine.[1] Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the products.

azepane_synthesis This compound This compound Intermediate N-(7-chloroheptyl)benzylamine This compound->Intermediate Benzylamine Benzylamine Benzylamine->Intermediate 1. Intermolecular SN2 K2CO3 Potassium Carbonate K2CO3->Intermediate Base Final_Product N-Benzylazepane Intermediate->Final_Product 2. Intramolecular SN2 (High Dilution) oxepane_synthesis This compound This compound Diol 1,7-Heptanediol This compound->Diol SN2 (Hydrolysis) NaOH Sodium Hydroxide NaOH->Diol Final_Product Oxepane Diol->Final_Product Intramolecular Dehydration H2SO4 Sulfuric Acid (cat.) H2SO4->Final_Product

References

Application Notes & Protocols: 1,7-Dichloroheptane as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,7-Dichloroheptane (C₇H₁₄Cl₂) is a bifunctional alkylating agent whose utility in complex organic synthesis is rooted in its distinct molecular architecture: a flexible seven-carbon chain capped by two reactive chlorine atoms.[1] This structure makes it an invaluable building block for creating molecular bridges and linkers, a common requirement in the design of advanced pharmaceutical intermediates.[2][3] While its applications are diverse, this guide focuses on its strategic role in the synthesis of the seven-carbon side chain of Tianeptine, a notable antidepressant. We will explore the chemical rationale behind its use and provide detailed, field-tested protocols for its conversion into key downstream intermediates.

Introduction: The Strategic Value of a Bifunctional Linker

In pharmaceutical development, the precise spatial arrangement of functional groups is paramount to a molecule's efficacy and interaction with biological targets. Dihaloalkanes serve as fundamental tools for achieving this, acting as linkers to connect distinct pharmacophores. This compound stands out due to the specific length and flexibility of its heptane backbone, offering two reactive sites for nucleophilic substitution at its terminal positions.[1][3]

Its high reactivity allows for participation in a variety of coupling and substitution reactions, making it a versatile precursor for more complex molecules.[2] This document provides a comprehensive overview of its application, focusing on the synthesis of the C7 side chain for the atypical antidepressant, Tianeptine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 821-76-1[4][5]
Molecular Formula C₇H₁₄Cl₂[5]
Molecular Weight 169.09 g/mol [5]
Appearance Colorless transparent liquid[2]
Boiling Point ~199 °C (estimate)[6]
Density ~1.04 g/mL[6]
Flash Point 83.1 °C[6]
Storage 2-8 °C, away from oxidizing agents[6]

Core Application: A Gateway to the Tianeptine Side Chain

Tianeptine is an antidepressant agent whose structure features a dibenzothiazepine core connected to a 7-aminoheptanoic acid side chain. The synthesis of this side chain is a critical part of the overall drug synthesis. While patents often describe the final alkylation step using intermediates like ethyl 7-bromoheptanoate or 7-aminoheptanenitrile, this compound serves as a logical and cost-effective starting material for creating these essential C7 precursors.[7]

The strategic conversion of this compound involves sequential nucleophilic substitutions, leveraging the differential reactivity that can be induced or by controlling stoichiometry to achieve monosubstitution.

G cluster_0 Synthetic Pathway from this compound A This compound B Step 1: Monocyanation (Nucleophilic Substitution) A->B C 7-Chloroheptanenitrile B->C D Step 2: Amination (Nucleophilic Substitution) C->D E 7-Aminoheptanenitrile D->E F Step 3: Alkylation & Hydrolysis (Coupling to API core) E->F G Tianeptine F->G

Caption: Synthetic workflow for Tianeptine side chain precursors from this compound.

Experimental Protocols

Disclaimer: These procedures are intended for use only by persons with prior training in experimental organic chemistry.[8] All hazardous materials should be handled using standard procedures and appropriate personal protective equipment (PPE).[8] A thorough risk assessment should be conducted before beginning any experiment.

Protocol 1: Synthesis of 7-Chloroheptanenitrile

This protocol describes the selective monosubstitution of this compound with a cyanide nucleophile. Controlling the stoichiometry is key to minimizing the formation of the dinitrile byproduct.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.05 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide in DMSO.

  • Reagent Addition: Slowly add this compound to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 7-chloroheptanenitrile as a colorless oil.

Table 2: Representative Reaction Parameters for Protocol 1

ParameterValue
Scale 50 mmol
Solvent Volume 150 mL
Temperature 65 °C
Time 5 hours
Typical Yield 75-85%
Protocol 2: Synthesis of 7-Aminoheptanenitrile

This protocol details the conversion of the terminal chloride to a primary amine, a key intermediate for coupling to the Tianeptine core.[7]

Materials:

  • 7-Chloroheptanenitrile (1.0 eq)

  • Aqueous Ammonia (28-30%, large excess)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Place 7-chloroheptanenitrile and ethanol in a high-pressure reaction vessel.

  • Reagent Addition: Cool the vessel in an ice bath and add a large excess of concentrated aqueous ammonia.

  • Reaction Conditions: Seal the vessel tightly and heat it to 80-90 °C for 12-18 hours. The internal pressure will increase significantly; ensure the vessel is rated for the expected pressure.

  • Workup: Cool the vessel to room temperature and cautiously vent any excess pressure.

  • Concentration: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Extraction: Dissolve the remaining residue in water and extract multiple times with dichloromethane (DCM) to isolate the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 7-aminoheptanenitrile. The product can be further purified by distillation if necessary.

General Reactivity and Broader Synthetic Potential

The true value of this compound lies in its versatility as a bifunctional electrophile. Beyond the linear synthesis described for the Tianeptine precursor, it can be employed in cyclization and polymerization reactions. When reacted with dinucleophiles, it can form seven-membered or larger heterocyclic compounds or macrocycles, which are scaffolds of significant interest in medicinal chemistry.

G cluster_nuc Reacts With cluster_prod To Form DCH This compound (Cl-(CH₂)₇-Cl) Nu1 Mononucleophile (e.g., R-NH₂) DCH->Nu1 S_N2 Nu2 Dinucleophile (e.g., HS-R-SH) DCH->Nu2 S_N2 Prod1 Linear Linked Product (R-NH-(CH₂)₇-Cl) Nu1->Prod1 Prod2 Macrocycle / Polymer (-S-R-S-(CH₂)₇-)n Nu2->Prod2

Caption: General reactivity of this compound with mono- and dinucleophiles.

This reactivity profile makes this compound suitable for:

  • Linker Chemistry: Synthesizing linkers for antibody-drug conjugates (ADCs) or PROTACs where precise distance control is required.

  • Polymer Science: Acting as a monomer in condensation polymerization reactions.[2]

  • Fragment-Based Drug Discovery: Providing a flexible hydrocarbon scaffold to connect different pharmacophoric fragments.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[5] All handling must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8 °C, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile chemical intermediate with clear applications in pharmaceutical synthesis.[2][6] Its bifunctional nature makes it an ideal starting material for constructing the seven-carbon aliphatic side chains required for complex active pharmaceutical ingredients like Tianeptine. The protocols provided herein offer a robust framework for the synthesis of key downstream intermediates, demonstrating the practical utility of this foundational building block. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound opens a pathway to efficient and innovative synthetic strategies.

References

Application Notes and Protocols for 1,7-Dichloroheptane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1,7-dichloroheptane, focusing on its applications not as a conventional solvent, but as a pivotal bifunctional intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of this molecule is key to leveraging its synthetic potential.

Physicochemical Profile and Safety Considerations

This compound is a colorless liquid whose utility in synthesis is largely dictated by its physical properties and the presence of two terminal chlorine atoms.[1] The seven-carbon chain imparts a degree of flexibility and specific spatial orientation to the molecules it helps create.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄Cl₂[3][4]
Molecular Weight 169.09 g/mol [3][4]
CAS Number 821-76-1[4]
Density ~1.04 g/cm³[5][6]
Boiling Point ~199 °C[5][6]
Melting Point ~23.5 °C (estimate)[5][6]
Flash Point ~83.1 °C[5]
Refractive Index ~1.4565[5][6]
Vapor Pressure 0.166 mmHg at 25°C[5]

Safety and Handling:

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7] Store in a cool, dry place away from incompatible materials.[7]

Core Applications as a Synthetic Intermediate

The defining characteristic of this compound is its bifunctionality, with two reactive chlorine atoms at either end of the heptane chain.[1][2] This structure makes it an ideal building block for synthesizing larger, more complex molecules, particularly in the formation of cyclic compounds and polymers.[2][8]

Synthesis of Cyclic Compounds

The seven-carbon linker of this compound is particularly well-suited for the synthesis of seven-membered rings and macrocycles, which are prevalent in natural products and pharmacologically active compounds. A notable application is in the synthesis of cyclic diarylheptanoids, a class of plant secondary metabolites with interesting biological activities.[9][10][11]

Causality in Experimental Design: The flexible seven-carbon chain can bridge two aromatic systems, facilitating intramolecular cyclization reactions. The choice of reaction conditions, such as high dilution, is often critical to favor intramolecular cyclization over intermolecular polymerization.

Polymer and Materials Science

In polymer chemistry, this compound can act as a cross-linking agent or as a monomer in condensation polymerization.[8] The two terminal chlorine atoms can undergo nucleophilic substitution reactions with difunctional nucleophiles (e.g., diamines, diols) to form long polymer chains. The heptane unit in the polymer backbone influences the material's physical properties, such as flexibility and thermal stability.

Experimental Protocol: Synthesis of a Cyclic Diarylheptanoid Precursor

This protocol provides a representative example of using this compound in a Friedel-Crafts alkylation reaction to form a precursor for cyclic diarylheptanoids. This reaction involves the alkylation of an aromatic compound with both ends of the this compound chain, which can then be subjected to further transformations to achieve cyclization.

Workflow for Friedel-Crafts Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with aromatic substrate and inert solvent B Cool to 0-5 °C A->B C Add Lewis Acid Catalyst (e.g., AlCl3) portion-wise B->C D Slowly add this compound (dissolved in solvent) C->D E Maintain temperature and stir for 12-24 hours D->E F Monitor reaction by TLC/GC E->F G Quench with ice-water F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J G cluster_0 Electrophile Generation in Friedel-Crafts Alkylation This compound Cl-(CH₂)₇-Cl Carbocation Complex Cl-(CH₂)₇⁺---[AlCl₄]⁻ This compound->Carbocation Complex + AlCl₃ Lewis Acid AlCl₃

References

Application Notes and Protocols for Alkylation with 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Seven-Carbon Linker

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the diverse toolkit of alkylating agents, bifunctional molecules offer the unique advantage of acting as linkers or facilitating cyclization reactions. 1,7-dichloroheptane, a linear seven-carbon chain flanked by two chlorine atoms, is a versatile intermediate with high reactivity in coupling and substitution reactions.[2] Its symmetrical nature and flexibility make it an ideal candidate for introducing a heptylene bridge between two nucleophiles or for constructing seven-membered ring systems, which are prevalent in various biologically active compounds.[3]

This application note provides a comprehensive guide to performing alkylation reactions using this compound. We will delve into the mechanistic considerations, provide detailed experimental protocols for N-, O-, and C-alkylation, and discuss the critical parameters that govern reaction outcomes. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction monitoring and product characterization.

Chemical and Physical Properties of this compound

A thorough understanding of the reagent's properties is paramount for safe and effective experimental design.

PropertyValueSource
Molecular Formula C₇H₁₄Cl₂[4]
Molecular Weight 169.09 g/mol [4]
Appearance Colorless transparent liquid[2]
Boiling Point 224-226 °C[4]
Density 1.04 g/cm³[4]
CAS Number 821-76-1[4]

Safety and Handling: this compound is classified as a skin and serious eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Directive: Intermolecular vs. Intramolecular Alkylation

The bifunctional nature of this compound presents a fundamental choice in reaction design: will the reaction proceed intermolecularly to link two separate nucleophiles, or will it react intramolecularly with a single molecule containing two nucleophilic sites to form a seven-membered ring?

The outcome is primarily dictated by the concentration of the reactants.

  • High Concentration: Favors intermolecular reactions, where the probability of one molecule of this compound encountering two separate nucleophilic molecules is high.

  • High Dilution: Favors intramolecular reactions. By significantly lowering the concentration, the probability of the two ends of a single tethered nucleophile finding each other is increased relative to encountering another molecule.

This principle, known as the Ruggli-Ziegler dilution principle, is a critical consideration in planning syntheses involving bifunctional reagents.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

Protocol 1: N,N'-Dialkylation of an Amine

This protocol details the intermolecular dialkylation of a primary amine to form a bis-aminoheptane derivative. Such structures are valuable in the synthesis of ligands, polymers, and pharmacologically active molecules. Phase transfer catalysis is employed here to facilitate the reaction between the aqueous and organic phases, often leading to milder reaction conditions and improved yields.[5][6]

Workflow for N,N'-Dialkylation of an Amine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve amine, base, and PTC in water R1 Combine aqueous and organic phases P1->R1 P2 Dissolve this compound in organic solvent P2->R1 R2 Heat and stir vigorously R1->R2 R3 Monitor reaction by TLC/GC-MS R2->R3 W1 Separate layers R3->W1 Completion W2 Extract aqueous layer W1->W2 W3 Wash, dry, and concentrate organic phase W2->W3 P Purify by column chromatography W3->P

Caption: Workflow for the N,N'-Dialkylation of an Amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst

  • Toluene or other suitable organic solvent

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amine (2.2 equivalents), potassium carbonate (3.0 equivalents), and a catalytic amount of TBAB (0.1 equivalents) in water.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in toluene.

  • Reaction Execution: Add the toluene solution of this compound to the vigorously stirred aqueous mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting materials and the appearance of a new, less polar product spot will indicate reaction progression.

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-bis(alkyl)heptane-1,7-diamine.

Protocol 2: O-Alkylation of a Phenol

This protocol describes the synthesis of a bis-phenoxyheptane ether through the Williamson ether synthesis. This reaction is typically performed under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide.

Workflow for O-Alkylation of a Phenol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve phenol and base in DMF R1 Add this compound P1->R1 R2 Heat the reaction mixture R1->R2 R3 Monitor reaction by TLC/LC-MS R2->R3 W1 Quench with water R3->W1 Completion W2 Extract with ether W1->W2 W3 Wash, dry, and concentrate organic phase W2->W3 P Purify by column chromatography or recrystallization W3->P cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Generate enolate with base R1 Add this compound P1->R1 R2 Heat and stir R1->R2 R3 Monitor reaction by GC-MS or NMR R2->R3 W1 Quench with acid R3->W1 Completion W2 Extract with organic solvent W1->W2 W3 Wash, dry, and concentrate W2->W3 P Purify by distillation or column chromatography W3->P

References

Application Notes & Protocols: 1,7-Dichloroheptane in the Synthesis of Esters and Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Electrophile

1,7-Dichloroheptane (C₇H₁₄Cl₂) is a valuable chemical intermediate, distinguished by its seven-carbon aliphatic chain terminated by two primary chloride functional groups.[1][2][3] This symmetrical structure makes it an excellent bifunctional electrophile, capable of participating in a variety of nucleophilic substitution reactions at both ends of the carbon chain.[1] Its utility is particularly pronounced in the synthesis of long-chain ethers, esters, macrocycles, and polymers, where the heptane backbone imparts specific physical properties such as flexibility and hydrophobicity to the target molecule. These application notes will provide an in-depth exploration of the reaction mechanisms, experimental considerations, and detailed protocols for leveraging this compound in the synthesis of ethers and esters for research and drug development applications.

Part 1: Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[6][7] this compound, being a primary dihalide, is an ideal substrate for this reaction, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.[4][8]

Mechanistic Considerations

The core of the Williamson synthesis is the generation of a potent nucleophile—the alkoxide—by deprotonating an alcohol with a strong base.[9][10] Sodium hydride (NaH) is frequently employed for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[9][11] The resulting alkoxide then performs a backside attack on the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group in a classic SN2 fashion.[6][7]

Given its two electrophilic sites, this compound can be used in two primary ways:

  • Formation of Linear Diethers: Reacting this compound with two or more equivalents of a mono-alcohol (as its alkoxide) will result in a double substitution, yielding a linear, symmetrical diether.

  • Formation of Macrocyclic Ethers or Polymers: Reacting this compound with one equivalent of a diol can lead to intramolecular cyclization to form a macrocyclic ether (a crown ether derivative) or intermolecular polymerization to yield a polyether, depending on reaction conditions such as concentration (high dilution favors cyclization).[7][12]

Workflow for Diether Synthesis

Williamson_Diether_Synthesis ROH 2 R-OH (Alcohol) Alkoxide 2 R-O⁻Na⁺ (Sodium Alkoxide) ROH->Alkoxide THF, 0°C to RT NaH 2 NaH (Strong Base) NaH->Alkoxide DCH Cl-(CH₂)₇-Cl (this compound) Alkoxide->DCH Product R-O-(CH₂)₇-O-R (Diether Product) DCH->Product Reflux

Caption: General workflow for the synthesis of a linear diether using this compound.

Protocol 1: Synthesis of 1,7-Diphenoxyheptane

This protocol details the synthesis of a symmetrical diaryl ether using this compound and phenol.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon), add phenol (2.1 equivalents). Dissolve it in 100 mL of anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise over 15 minutes. Causality Note: Adding NaH slowly to a cooled solution controls the vigorous evolution of hydrogen gas.[9] Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: Add this compound (1.0 equivalent) dropwise to the freshly prepared sodium phenoxide solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66°C for THF). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of 1 M NaOH (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,7-diphenoxyheptane.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Esters

While the Fischer esterification is a classic method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, the synthesis of esters from alkyl halides like this compound proceeds through a different pathway.[13][14][15] This route involves an SN2 reaction between a carboxylate anion (the conjugate base of a carboxylic acid) and the alkyl halide.[15][16] This method is highly effective for primary halides and avoids the harsh acidic conditions and high temperatures often required for Fischer esterification.[14]

Mechanistic Considerations

The key to this synthesis is the conversion of a carboxylic acid into its more nucleophilic carboxylate salt.[16] This is readily achieved by reacting the carboxylic acid with a suitable base, such as sodium carbonate, potassium carbonate, or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[17] The resulting carboxylate then acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride.

Similar to ether synthesis, this bifunctional starting material can be used to create:

  • Diesters: By reacting this compound with two or more equivalents of a monocarboxylate salt.

  • Polyesters: By reacting this compound with a dicarboxylate salt, leading to a polycondensation reaction.[17][18][19] This is a powerful method for creating biodegradable polymers.[18]

Workflow for Polyester Synthesis

Polyester_Synthesis DCA n HOOC-R-COOH (Dicarboxylic Acid) Dicarboxylate n ⁻OOC-R-COO⁻ (Dicarboxylate) DCA->Dicarboxylate Deprotonation (Solvent, Temp) Base 2n Base (e.g., DBU) Base->Dicarboxylate DCH n Cl-(CH₂)₇-Cl (this compound) Polyester -[OOC-R-COO-(CH₂)₇]n- (Polyester) DCH->Polyester Dicarboxylate->Polyester Polycondensation (SN2 Reaction)

Caption: Polycondensation workflow for polyester synthesis using a dicarboxylic acid and this compound.

Protocol 2: Synthesis of Heptamethylene Dibenzoate (A Model Diester)

This protocol describes the synthesis of a simple diester from this compound and sodium benzoate.

Materials:

  • Benzoic acid

  • Sodium carbonate (Na₂CO₃)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carboxylate Salt Formation: In a 250 mL round-bottom flask, dissolve benzoic acid (2.2 equivalents) in 50 mL of water. Slowly add sodium carbonate (1.2 equivalents) until effervescence ceases and the solution becomes clear, indicating the formation of sodium benzoate. Remove the water via rotary evaporation to obtain the dry sodium benzoate salt. Dry the salt under high vacuum for 2 hours.

  • Reaction Setup: To the flask containing the dry sodium benzoate, add 100 mL of anhydrous DMF and this compound (1.0 equivalent). Causality Note: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC (staining with potassium permanganate can help visualize the non-UV active starting material). The reaction is typically complete in 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of deionized water. A white precipitate of the diester product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure heptamethylene dibenzoate.

  • Characterization: Dry the purified crystals and determine the melting point. Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the outcome of syntheses using this compound. The following table provides representative conditions for Williamson ether and carboxylate substitution reactions.

Reaction TypeNucleophileElectrophileBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Diether Synthesis2.1 eq. Phenol1.0 eq. This compound2.2 eq. NaHTHF6612-2475-90[4],[11]
Polyester Synthesis1.0 eq. Adipic Acid1.0 eq. This compound2.0 eq. DBUDMSO703-5>80[17]
Diester Synthesis2.2 eq. Sodium Benzoate1.0 eq. This compoundN/ADMF908-1685-95[15],[16]

Conclusion and Outlook

This compound serves as a foundational building block for creating molecules with defined spacing and functionality. Its participation in reliable SN2 reactions like the Williamson ether synthesis and carboxylate alkylation provides researchers with straightforward access to a wide array of diethers, diesters, macrocycles, and polymers. The protocols and principles outlined in this guide are designed to be adaptable for various nucleophiles, enabling the synthesis of novel compounds for applications ranging from materials science to the development of pharmacologically active molecules. Careful control of stoichiometry and reaction conditions, particularly concentration for macrocyclization versus polymerization, is paramount to achieving the desired synthetic outcome.

References

Application Notes and Protocols for the Synthesis of Amines Using 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Heptane Backbone in Amine Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of novel amine-containing molecules is a cornerstone of innovation. The seven-carbon aliphatic chain offered by 1,7-dichloroheptane provides a flexible and valuable scaffold for the construction of a diverse array of amines, ranging from simple linear diamines to complex cyclic structures and macrocycles. The presence of two reactive chloro groups at the terminal positions of the heptane chain allows for a variety of synthetic transformations, making it a versatile building block in the medicinal chemist's toolbox. Derivatives of 1,7-diaminoheptane are utilized in the development of novel hydrogels for biomedical applications and in the enhancement of materials for photoluminescence.[1]

This comprehensive guide provides detailed application notes and protocols for the preparation of primary, secondary, tertiary, and cyclic amines using this compound as the starting material. We will delve into the mechanistic underpinnings of each synthetic strategy, offering insights into reaction control, optimization, and troubleshooting. The protocols provided herein are designed to be self-validating, with an emphasis on achieving high yields and purity.

Strategic Approaches to Amine Synthesis from this compound

The synthetic utility of this compound stems from the ability of its terminal chloro groups to undergo nucleophilic substitution reactions with a variety of nitrogen-containing nucleophiles. The primary challenge in working with a difunctional electrophile like this compound is controlling the competition between intermolecular reactions, which lead to polymers, and intramolecular reactions, which result in cyclic products. This guide will address strategies to selectively favor the desired reaction pathway.

The following sections will detail protocols for:

  • Primary Diamine Synthesis: Utilizing the Gabriel synthesis to produce 1,7-diaminoheptane, a key building block for polyamides and other functional materials.

  • Tertiary Diamine Synthesis: Direct alkylation of secondary amines to yield N,N,N',N'-tetra-substituted 1,7-diaminoheptanes.

  • Cyclic Amine (Azepane) Synthesis: Intramolecular cyclization of primary amines with this compound to form N-substituted azepanes, a privileged scaffold in medicinal chemistry.

I. Synthesis of Primary Diamines: The Gabriel Synthesis of 1,7-Diaminoheptane

Direct amination of this compound with ammonia is often unselective and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2][3] The Gabriel synthesis provides a robust and reliable method for the exclusive preparation of primary amines by using the phthalimide anion as an ammonia surrogate.[2][4] This method prevents over-alkylation due to the steric hindrance and reduced nucleophilicity of the intermediate N-alkylphthalimide.[1][5]

Reaction Workflow: Gabriel Synthesis of 1,7-Diaminoheptane

Gabriel Synthesis Workflow 1_7_dichloroheptane This compound bis_phthalimidoheptane 1,7-Bis(phthalimido)heptane 1_7_dichloroheptane->bis_phthalimidoheptane Step 1: Dialkylation potassium_phthalimide Potassium Phthalimide (2.2 equiv.) DMF potassium_phthalimide->bis_phthalimidoheptane diaminoheptane 1,7-Diaminoheptane bis_phthalimidoheptane->diaminoheptane Step 2: Hydrazinolysis hydrazine Hydrazine Hydrate Ethanol, Reflux hydrazine->diaminoheptane phthalhydrazide Phthalhydrazide (by-product)

Caption: Workflow for the two-step Gabriel synthesis of 1,7-diaminoheptane.

Experimental Protocol: Synthesis of 1,7-Bis(phthalimido)heptane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound169.095.00 g29.6
Potassium Phthalimide185.2211.0 g59.4
Anhydrous Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (11.0 g, 59.4 mmol) and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure good dispersion.

  • Add this compound (5.00 g, 29.6 mmol) to the suspension.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 500 mL of cold deionized water with vigorous stirring.

  • The white precipitate of 1,7-bis(phthalimido)heptane is collected by vacuum filtration.

  • Wash the solid with deionized water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual DMF and unreacted starting materials.

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 85-95%

Experimental Protocol: Cleavage of 1,7-Bis(phthalimido)heptane to 1,7-Diaminoheptane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,7-Bis(phthalimido)heptane390.4510.0 g25.6
Hydrazine Hydrate (~64% hydrazine)50.065.0 mL~100
Ethanol (95%)-150 mL-
Concentrated HCl-As needed-
Sodium Hydroxide (pellets)40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 1,7-bis(phthalimido)heptane (10.0 g, 25.6 mmol) in 95% ethanol (150 mL).

  • Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 4-6 hours. A thick white precipitate of phthalhydrazide will form.[2]

  • Cool the reaction mixture to room temperature and add 100 mL of 2 M HCl.

  • Heat the mixture to reflux for an additional 1 hour to ensure complete precipitation of phthalhydrazide and dissolution of the diamine hydrochloride salt.

  • Cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold 2 M HCl.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of solid sodium hydroxide until the pH is >12. The free diamine will separate as an oily layer.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,7-diaminoheptane as a colorless to pale yellow oil or low-melting solid.

Expected Yield: 70-85%

II. Synthesis of Tertiary Diamines: Direct Alkylation

The synthesis of N,N,N',N'-tetra-substituted 1,7-diaminoheptanes can be achieved through the direct alkylation of a secondary amine with this compound. This reaction is generally more straightforward than primary amination as over-alkylation to a quaternary ammonium salt is the only major side reaction. Using an excess of the secondary amine can help to minimize this.

Reaction Mechanism: Direct Dialkylation of a Secondary Amine

Direct_Alkylation dichloroheptane This compound intermediate 1-Chloro-7-(dialkylamino)heptane dichloroheptane->intermediate SN2 secondary_amine Secondary Amine (R2NH) (Excess) secondary_amine->intermediate tertiary_diamine N,N,N',N'-Tetraalkyl- 1,7-diaminoheptane secondary_amine->tertiary_diamine intermediate->tertiary_diamine SN2 base Base (e.g., K2CO3)

Caption: Stepwise SN2 reaction for the synthesis of a tertiary diamine.

Experimental Protocol: Synthesis of N,N,N',N'-Tetraethyl-1,7-diaminoheptane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound169.095.00 g29.6
Diethylamine73.1412.0 mL115
Potassium Carbonate (anhydrous)138.2110.0 g72.4
Acetonitrile (anhydrous)-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add potassium carbonate (10.0 g, 72.4 mmol) and anhydrous acetonitrile (50 mL).

  • Add diethylamine (12.0 mL, 115 mmol) to the flask.

  • In the dropping funnel, prepare a solution of this compound (5.00 g, 29.6 mmol) in anhydrous acetonitrile (50 mL).

  • Add the this compound solution dropwise to the stirred suspension over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 24-36 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the solids with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent and excess diethylamine.

  • Dissolve the residue in 100 mL of 1 M HCl and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • Basify the aqueous layer with 4 M NaOH until pH > 12, keeping the solution cool in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N,N,N',N'-tetraethyl-1,7-diaminoheptane.

Expected Yield: 60-75%

III. Synthesis of Cyclic Amines: N-Substituted Azepanes via Intramolecular Cyclization

The reaction of this compound with a primary amine can lead to either linear polymers or the cyclic product, an N-substituted azepane. To favor the intramolecular cyclization, the reaction is performed under high-dilution conditions.[6][7][8] This principle states that at very low concentrations of reactants, the probability of the two ends of the same molecule reacting with each other (intramolecular) is higher than the probability of two different molecules reacting (intermolecular).

Reaction Pathway: Intermolecular vs. Intramolecular Reaction

Cyclization_vs_Polymerization cluster_0 High Concentration cluster_1 High Dilution Intermolecular Intermolecular Reaction (Polymerization) Intramolecular Intramolecular Reaction (Cyclization) Reactants This compound + Primary Amine (R-NH2) Intermediate N-(7-chloroheptyl)amine Reactants->Intermediate Intermediate->Intermolecular Intermediate->Intramolecular

Caption: High dilution favors intramolecular cyclization to form azepanes.

Experimental Protocol: Synthesis of N-Benzylazepane

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound169.092.00 g11.8
Benzylamine107.151.27 g11.8
Sodium Bicarbonate84.014.0 g47.6
Acetonitrile (anhydrous)-500 mL-

Procedure:

  • Set up a three-necked 1 L round-bottom flask with a mechanical stirrer, a reflux condenser, and two syringe pumps.

  • Add sodium bicarbonate (4.0 g, 47.6 mmol) and 200 mL of anhydrous acetonitrile to the flask and heat to a gentle reflux.

  • Prepare a solution of this compound (2.00 g, 11.8 mmol) in 150 mL of anhydrous acetonitrile in one syringe.

  • Prepare a solution of benzylamine (1.27 g, 11.8 mmol) in 150 mL of anhydrous acetonitrile in the second syringe.

  • Simultaneously add the two solutions dropwise to the refluxing acetonitrile suspension over a period of 8-10 hours using the syringe pumps.

  • After the addition is complete, continue to reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL).

  • Extract the aqueous washings with diethyl ether (1 x 50 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzylazepane by vacuum distillation or column chromatography on silica gel.

Expected Yield: 50-65%

Safety and Handling Precautions

  • This compound: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Phthalimide and Potassium Phthalimide: Are irritants. Avoid inhalation of dust.

  • Hydrazine Hydrate: Is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • Diethylamine: Is a corrosive and flammable liquid. Handle in a fume hood.

  • Benzylamine: Is a corrosive liquid. Handle in a fume hood.

  • Solvents (DMF, Acetonitrile, Ethanol, Diethyl Ether): Are flammable. Keep away from ignition sources.

Troubleshooting and Optimization

  • Low Yield in Gabriel Synthesis: Ensure anhydrous conditions for the first step, as water will react with potassium phthalimide. In the second step, ensure complete reaction with hydrazine by monitoring with TLC.

  • Polymer Formation in Azepane Synthesis: The rate of addition of the reactants is critical. If significant polymer is formed, decrease the addition rate and/or increase the solvent volume.

  • Incomplete Reaction: Monitor reactions by TLC or GC-MS to determine the optimal reaction time. For sluggish reactions, consider increasing the temperature or using a more polar aprotic solvent.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of linear and cyclic amines. By carefully selecting the reaction conditions and employing techniques such as the Gabriel synthesis and high-dilution cyclization, researchers can selectively prepare primary diamines, tertiary diamines, and N-substituted azepanes. The protocols outlined in this application note provide a solid foundation for the successful synthesis of these important chemical entities, enabling further innovation in drug discovery and materials science.

References

Application Notes & Protocols: 1,7-Dichloroheptane for the Synthesis of Seven-Membered Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,7-Dichloroheptane in Heterocyclic Chemistry

In the landscape of organic synthesis and drug discovery, the assembly of heterocyclic scaffolds is a cornerstone of molecular design. Among these, seven-membered rings such as azepanes, thiepanes, and oxepanes represent a unique and valuable area of chemical space.[1][2][3] These structures are prevalent in numerous natural products and medicinally active molecules, offering a greater three-dimensionality compared to their five- and six-membered counterparts.[1][2] However, their synthesis can be challenging due to unfavorable enthalpic and entropic barriers associated with forming larger rings.[4]

This compound (C₇H₁₄Cl₂) emerges as a highly effective and commercially available linear building block for overcoming these challenges. Its seven-carbon chain is perfectly poised for intramolecular cyclization reactions, and the two primary alkyl chloride groups provide reactive electrophilic sites for double nucleophilic substitution. This guide provides detailed mechanistic insights and field-proven protocols for leveraging this compound in the synthesis of key seven-membered heterocyclic systems, intended for researchers, chemists, and professionals in drug development.

Part 1: Synthesis of Azepanes via Double N-Alkylation

The azepane ring is a privileged scaffold found in a growing number of clinical candidates and approved drugs.[1][5] The direct double N-alkylation of a primary amine or ammonia with this compound is a fundamental and convergent approach to constructing the saturated azepane core.[6]

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic substitution (Sₙ2) mechanism.

  • Initial Intermolecular Alkylation: A primary amine (R-NH₂) acts as the nucleophile, attacking one of the electrophilic terminal carbons of this compound. This forms a secondary amine intermediate, 7-chloro-N-alkylheptan-1-amine. A base is required to neutralize the ammonium salt formed.

  • Intramolecular Cyclization: Under the influence of a base, the newly formed secondary amine is deprotonated, rendering it nucleophilic. It then undergoes a rapid, intramolecular Sₙ2 attack on the second electrophilic carbon at the other end of the seven-carbon chain. This ring-closing step expels the second chloride ion and forms the thermodynamically stable seven-membered azepane ring.

To favor the desired intramolecular cyclization over competing intermolecular polymerization, the reaction is often performed under conditions of moderate to high dilution. The choice of a non-nucleophilic base is critical to prevent it from competing with the primary amine.

Experimental Protocol: Synthesis of N-Benzylazepane

This protocol details the synthesis of N-benzylazepane from benzylamine and this compound.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) & Hexane for chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile to form a slurry (approx. 0.1 M concentration relative to the limiting reagent).

  • Addition of Amine: Add benzylamine (1.1 eq.) to the stirred suspension.

  • Addition of Dihalide: Add this compound (1.0 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-benzylazepane by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Data Summary: Azepane Synthesis
Starting AmineBaseSolventTemp (°C)Time (h)Typical Yield (%)
BenzylamineK₂CO₃CH₃CN821875-85
AnilineNa₂CO₃DMF1002460-70
CyclohexylamineEt₃NTHF662470-80

Workflow Visualization

G cluster_workflow Azepane Synthesis Workflow start 1. Setup (Amine, Base, Solvent) add_dihalide 2. Add this compound start->add_dihalide Stir reflux 3. Heat to Reflux (12-24h) add_dihalide->reflux Heat workup 4. Aqueous Work-up & Extraction reflux->workup Cool & Filter purify 5. Chromatography workup->purify Concentrate product Pure N-Substituted Azepane purify->product

Caption: General workflow for N-substituted azepane synthesis.

Part 2: Synthesis of Thiepanes via Double S-Alkylation

Thiepane and its derivatives are important sulfur-containing heterocycles, though less explored in medicinal chemistry than their nitrogen and oxygen analogs. They serve as valuable intermediates in organic synthesis. The synthesis from this compound is a direct and efficient application of double nucleophilic substitution using a sulfur nucleophile.

Mechanistic Rationale

The formation of thiepane from this compound and a sulfide source, like sodium sulfide (Na₂S), is a classic example of a bimolecular nucleophilic substitution followed by an intramolecular cyclization.

  • First Substitution: The highly nucleophilic sulfide anion (S²⁻) attacks one of the primary alkyl chloride carbons of this compound, displacing a chloride ion and forming a 7-chloroheptane-1-thiolate intermediate.

  • Intramolecular Cyclization: The resulting thiolate anion, being a potent nucleophile, readily attacks the remaining terminal carbon bearing the second chlorine atom in an intramolecular Sₙ2 fashion. This ring-closing step forms the stable thiepane ring.

This reaction is generally efficient due to the high nucleophilicity of the sulfide and thiolate species.

Experimental Protocol: Synthesis of Thiepane

Materials & Reagents:

  • This compound (1.0 eq.)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (1.2 eq.)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Diatomaceous earth (Celite®)

  • Diethyl ether or Dichloromethane for extraction

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium sulfide nonahydrate (1.2 eq.) in ethanol. Gentle heating may be required to facilitate dissolution.

  • Addition of Dihalide: To the stirred sulfide solution, add this compound (1.0 eq.) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is typically accompanied by the precipitation of sodium chloride.

  • Monitoring: Monitor the disappearance of this compound using Gas Chromatography (GC) or TLC (visualized with a potassium permanganate stain).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the precipitated NaCl and any unreacted sodium sulfide. Wash the pad with ethanol.

    • Transfer the filtrate to a larger flask and carefully remove the bulk of the ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous phase with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate using a rotary evaporator at low temperature to avoid loss of the volatile product.

  • Purification: The crude thiepane can be further purified by vacuum distillation if necessary.

Data Summary: Thiepane Synthesis
NucleophileSolventTemp (°C)Time (h)Typical Yield (%)
Na₂S·9H₂OEthanol78580-90
Na₂S (anhydrous)DMF100485-95

Mechanism Visualization

G cluster_mechanism Thiepane Synthesis Mechanism start This compound + Na₂S inter 7-Chloroheptane-1-thiolate (Intermediate) start->inter Intermolecular SN2 product Thiepane inter->product Intramolecular SN2 (Cyclization)

Caption: Mechanism for the synthesis of thiepane.

Part 3: Synthesis of Oxepanes via Intramolecular Williamson Ether Synthesis

The synthesis of oxepanes is synthetically more demanding compared to azepanes and thiepanes.[4] Direct reaction of this compound with a diol or hydroxide source often leads to polymerization. A more reliable and controlled strategy involves a two-step process: selective mono-substitution to form a halo-alcohol, followed by an intramolecular Williamson ether synthesis.[8][9]

Mechanistic Rationale
  • Step 1: Formation of 7-Chloroheptan-1-ol: this compound is treated with a limited amount of a hydroxide source (e.g., aqueous NaOH) under controlled conditions. The goal is a statistical mono-substitution via an Sₙ2 reaction to replace one chlorine atom with a hydroxyl group. This step yields the key precursor, 7-chloroheptan-1-ol.

  • Step 2: Intramolecular Cyclization: The resulting 7-chloroheptan-1-ol is treated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH). The base deprotonates the terminal alcohol to form a primary alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom at the other end of the chain in a classic intramolecular Williamson ether synthesis (Sₙ2), forming the oxepane ring.[8][9][10]

Experimental Protocol: Synthesis of Oxepane

Part A: Synthesis of 7-Chloroheptan-1-ol

Materials & Reagents:

  • This compound (1.0 eq., used in excess)

  • Sodium Hydroxide (NaOH) (0.5 eq.)

  • Water

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, 0.05 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flask, create a biphasic mixture of this compound (in large excess to favor mono-substitution) and an aqueous solution of sodium hydroxide (0.5 eq.). Add a catalytic amount of TBAB.

  • Reaction: Stir the mixture vigorously at 60-70°C for 12-18 hours.

  • Monitoring: Monitor the formation of the product and consumption of NaOH by GC.

  • Work-up: Cool the mixture, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by fractional distillation under vacuum to separate the product from unreacted this compound.

Part B: Intramolecular Cyclization to form Oxepane

Materials & Reagents:

  • 7-Chloroheptan-1-ol (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Addition of Alcohol: Cool the suspension to 0°C. Add a solution of 7-chloroheptan-1-ol (1.0 eq.) in anhydrous THF dropwise via a syringe or dropping funnel. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to drive the cyclization.

  • Monitoring: Monitor the reaction by GC or TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain crude oxepane.

  • Purification: Purify by distillation.

Data Summary: Oxepane Synthesis
StepKey ReagentSolventTemp (°C)Time (h)Typical Yield (%)
Mono-hydroxylationNaOH (aq)Neat/DCM701640-50 (based on NaOH)
CyclizationNaHTHF66385-95

Workflow Visualization

G cluster_workflow Two-Step Oxepane Synthesis Workflow start This compound step1 Step 1: Mono-hydroxylation (NaOH, H₂O, Heat) start->step1 intermediate 7-Chloroheptan-1-ol step1->intermediate Purification step2 Step 2: Cyclization (NaH, THF, Reflux) intermediate->step2 product Oxepane step2->product Work-up & Purification

Caption: Workflow for oxepane synthesis from this compound.

References

Application Note: Synthesis and Characterization of Linear Polymers via Polycondensation of 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,7-dichloroheptane as a versatile C7 building block in polymerization reactions. We delve into the core principles of phase-transfer catalyzed polycondensation, offering two detailed, field-proven protocols for the synthesis of a novel polyamide and a polyether. The guide emphasizes the causality behind experimental choices, robust self-validating protocols, and thorough characterization methodologies for the resulting polymers.

Introduction: The Utility of α,ω-Dichloroalkanes in Polymer Chemistry

This compound is a difunctional linear aliphatic monomer characterized by a seven-carbon backbone terminated by reactive chlorine atoms[1][2]. This structure makes it an ideal electrophilic candidate for step-growth polymerization reactions with various difunctional nucleophiles. The resulting polymers, such as polyamides and polyethers, incorporate a flexible heptamethylene spacer into their backbone, which can impart desirable properties like reduced crystallinity, enhanced solubility, and lower glass transition temperatures compared to polymers made from shorter-chain monomers. These materials have potential applications as engineering plastics, adhesives, coatings, and matrices for controlled drug release, where tailored thermal and mechanical properties are paramount[3][4].

The primary challenge in using dichloroalkanes for polycondensation is often the low reactivity and the need for harsh conditions or expensive, polar aprotic solvents. However, the application of Phase-Transfer Catalysis (PTC) elegantly overcomes these hurdles, enabling efficient polymerization in heterogeneous solvent systems under mild conditions[5]. This guide will focus on leveraging PTC to synthesize well-defined polymers from this compound.

Scientific Principles: Phase-Transfer Catalyzed (PTC) Polycondensation

Polycondensation involving a dihaloalkane and a nucleophilic co-monomer (e.g., a diamine or a bisphenoxide) is fundamentally a series of nucleophilic substitution (SN2) reactions. The key to a successful polymerization is ensuring the two immiscible reactants can interact efficiently. PTC provides a catalytic cycle to accomplish this.

Mechanism Overview: The reaction is typically run in a biphasic system, consisting of an aqueous phase containing the nucleophile (or its salt) and an organic phase containing the this compound. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the reaction[6].

  • Anion Exchange: In the aqueous phase, the catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophilic anion (Nu⁻), such as a phenoxide or an amine.

  • Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is lipophilic due to the bulky organic groups on the cation, allowing it to migrate from the aqueous phase into the organic phase[7].

  • Polymerization: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the electrophilic carbon of the this compound, displacing a chloride ion and forming a new covalent bond. This step repeats at both ends of the monomers to build the polymer chain.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced chloride ion (Cl⁻), migrates back to the aqueous phase, and restarts the cycle.

This continuous process allows the reaction to proceed at a significant rate without requiring the reactants to be mutually soluble, offering a greener and more cost-effective approach compared to single-phase reactions in solvents like DMF or DMSO[8].

PTC_Mechanism cluster_organic Organic Phase Polymer Polymer Chain (Nu-R-Nu-R)n Monomer_org This compound (Cl-R-Cl) Monomer_org->Polymer Chain Growth QCl_org Q⁺Cl⁻ Monomer_org->QCl_org Cl⁻ Displaced QNu_org Q⁺Nu⁻ (Lipophilic Ion Pair) QNu_org->Monomer_org Sₙ2 Reaction QCl_aq Q⁺Cl⁻ QCl_org->QCl_aq Catalyst Regeneration Nu_aq Nucleophile (Na⁺Nu⁻ or H₂N-R'-NH₂) QCl_aq->QNu_org Anion Exchange

Caption: Phase-Transfer Catalysis (PTC) Cycle.

Experimental Protocols

Protocol 1: Synthesis of Poly(heptamethylene bisphenol A ether)

This protocol details the synthesis of a polyether by reacting this compound with bisphenol A. The resulting polymer features a flexible seven-carbon spacer alternating with the rigid bisphenol A unit.

3.1.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (C₇H₁₄Cl₂)≥98%Sigma-AldrichCorrosive, handle with care.
Bisphenol A (BPA)≥99%Acros Organics
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificCorrosive. Prepare solution fresh.
Tetrabutylammonium Bromide (TBAB)≥99%TCI AmericaPhase-Transfer Catalyst.
TolueneAnhydrous, ≥99.8%Sigma-AldrichFlammable.
MethanolACS ReagentVWRUsed for precipitation.
Deionized WaterType ILab Source

3.1.2 Equipment

  • Three-neck round-bottom flask (500 mL)

  • Mechanical overhead stirrer with a paddle agitator

  • Reflux condenser and heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Vacuum oven

3.1.3 Step-by-Step Methodology

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 11.41 g (0.05 mol) of bisphenol A and 4.40 g (0.11 mol, 10% molar excess) of sodium hydroxide in 150 mL of deionized water. Stir until a clear solution of the sodium bisphenoxide salt is formed.

  • Organic Phase Preparation: In the 500 mL three-neck flask, dissolve 8.45 g (0.05 mol) of this compound and 1.61 g (0.005 mol, 10 mol%) of tetrabutylammonium bromide (TBAB) in 150 mL of toluene.

  • Reaction Setup: Equip the flask with the mechanical stirrer, reflux condenser, and an inlet for the aqueous phase. Begin vigorous stirring of the organic phase (approx. 300-400 RPM) to create a vortex.

  • Initiation and Reflux: Slowly add the aqueous bisphenoxide solution to the vigorously stirred organic phase. Heat the biphasic mixture to reflux (approx. 110-115 °C) and maintain for 8-12 hours. The reaction mixture will become increasingly viscous.

  • Polymer Isolation: Cool the reaction to room temperature. Transfer the entire mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer.

  • Purification: Wash the viscous organic layer three times with 100 mL portions of deionized water to remove the catalyst and any remaining salts.

  • Precipitation: Slowly pour the clear, viscous polymer solution into a beaker containing 800 mL of methanol while stirring vigorously. A white, fibrous polymer will immediately precipitate.

  • Final Processing: Continue stirring for 30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected solid with an additional 100 mL of methanol. Dry the final polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

3.1.4 Rationale and Self-Validation

  • Stoichiometry: Precise 1:1 molar ratio of the difunctional monomers is critical for achieving high molecular weight. The slight excess of NaOH ensures complete deprotonation of the bisphenol A.

  • Vigorous Stirring: Maximizes the interfacial surface area between the two phases, which directly increases the reaction rate by facilitating more frequent transfers by the catalyst[7].

  • Reflux Conditions: Provides the necessary activation energy for the SN2 reaction, ensuring a reasonable reaction time.

  • Precipitation in Methanol: The polymer is insoluble in methanol, while unreacted monomers, oligomers, and residual catalyst are soluble. This step is crucial for purification and directly impacts the final properties of the material. A clean, white, fibrous precipitate is an indicator of a successful high-molecular-weight polymerization.

Protocol 2: Synthesis of Poly(heptamethylene hexamethylenediamide)

This protocol describes the synthesis of a novel AABB-type polyamide via interfacial polycondensation of this compound and 1,6-hexamethylenediamine. This method avoids the need for high temperatures or pre-forming an acid chloride[4][9].

3.2.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (C₇H₁₄Cl₂)≥98%Sigma-AldrichCorrosive.
1,6-Hexamethylenediamine≥99%Alfa AesarCorrosive and hygroscopic.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificAcid scavenger.
Benzyltriethylammonium Chloride (TEBAC)≥98%Sigma-AldrichPhase-Transfer Catalyst.
Dichloromethane (DCM)ACS ReagentVWRVolatile, use in a fume hood.
AcetoneACS ReagentVWRUsed for precipitation.
Deionized WaterType ILab Source

3.2.2 Equipment

  • High-speed homogenizer or blender (e.g., Waring blender)

  • Beaker (1 L)

  • Büchner funnel and vacuum flask

  • Vacuum oven

3.2.3 Step-by-Step Methodology

  • Aqueous Phase Preparation: In a 400 mL beaker, dissolve 5.81 g (0.05 mol) of 1,6-hexamethylenediamine and 4.40 g (0.11 mol) of sodium hydroxide in 200 mL of deionized water.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve 8.45 g (0.05 mol) of this compound and 1.14 g (0.005 mol, 10 mol%) of benzyltriethylammonium chloride (TEBAC) in 200 mL of dichloromethane.

  • Interfacial Polymerization: Pour the aqueous solution into the 1 L beaker or blender vessel. Begin high-speed stirring (e.g., >1000 RPM) to create significant turbulence.

  • Rapid Addition: In one continuous, rapid pour, add the entire organic solution to the aqueous phase. A white polymer film will form instantly at the interface. Continue high-speed stirring for 10-15 minutes. The mixture will thicken as the polymer precipitates.

  • Polymer Isolation: Turn off the stirrer and allow the solid to settle. Decant the bulk of the liquid.

  • Purification: Add ~400 mL of deionized water to the polymer, stir for 10 minutes to wash away salts, and then collect the solid by vacuum filtration. Repeat this water wash step two more times.

  • Precipitation/Final Wash: To remove low molecular weight species, suspend the filtered polymer in 300 mL of acetone, stir for 20 minutes, and collect again by vacuum filtration.

  • Final Processing: Dry the white, powdery polyamide in a vacuum oven at 70 °C for 24 hours.

3.2.4 Rationale and Self-Validation

  • Acid Scavenger: NaOH is used to neutralize the hydrochloric acid (HCl) formed during the amidation reaction. This prevents the protonation of the diamine, which would render it non-nucleophilic and halt the polymerization.

  • High-Speed Stirring: Interfacial polymerization relies on creating a massive surface area for a near-instantaneous reaction. A high-shear environment is essential.

  • Rapid Addition: Adding the organic phase quickly helps to form a high molecular weight polymer immediately, as the reaction is limited by the diffusion of monomers to the interface.

  • Acetone Wash: This step serves as a final purification to remove any trapped oligomers, ensuring the final product has a higher average molecular weight and better thermal properties.

Workflow and Characterization

A systematic workflow is essential for reproducible results. The process flows from reagent preparation through polymerization and purification to final analysis.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-Up & Purification cluster_analysis Characterization Aqueous Prepare Aqueous Phase (Nucleophile + Base/Catalyst) Combine Combine Phases with Vigorous Stirring Aqueous->Combine Organic Prepare Organic Phase (this compound + Solvent) Organic->Combine React React under Specified Conditions (e.g., Reflux) Combine->React Separate Phase Separation React->Separate Wash Wash Organic Layer Separate->Wash Precipitate Precipitate Polymer in Non-Solvent Wash->Precipitate Filter Filter and Dry Final Polymer Precipitate->Filter FTIR FTIR Spectroscopy Filter->FTIR NMR NMR Spectroscopy Filter->NMR GPC GPC/SEC Filter->GPC Thermal DSC / TGA Filter->Thermal

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

Polymer Characterization Techniques

Thorough characterization is required to confirm the structure, molecular weight, and properties of the synthesized polymers[10].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure. For the polyether, look for the appearance of a strong C-O-C ether stretch (~1240 cm⁻¹). For the polyamide, look for the characteristic amide I (C=O stretch, ~1640 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the repeating unit. The integration of proton signals can verify the incorporation of both monomers.

  • Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): The definitive method for determining molecular weight averages (Mₙ, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (<2.5) is typically indicative of a well-controlled step-growth polymerization[11].

  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the glass transition temperature (T₉) and melting temperature (Tₘ), which are critical for understanding the material's application range.

  • Thermogravimetric Analysis (TGA): Measures the weight loss of the material as a function of temperature, providing information about its thermal stability and decomposition profile.

Expected Polymer Properties

The following table summarizes the anticipated properties for the polymers synthesized using the provided protocols. Actual values will depend on the precise reaction conditions and purity of reagents.

PropertyPoly(heptamethylene bisphenol A ether)Poly(heptamethylene hexamethylenediamide)
Appearance White, fibrous solidWhite powder
FTIR Peaks (°cm⁻¹) ~1240 (C-O-C ether)~1640 (Amide I), ~1540 (Amide II)
Expected Mₙ (GPC, kDa) 15 - 4010 - 30
Expected PDI 1.8 - 2.51.9 - 2.6
Expected T₉ (°C, DSC) 60 - 80 °C40 - 60 °C
Thermal Stability (TGA, Td 5%) > 350 °C> 320 °C

Conclusion

This compound serves as a valuable and versatile monomer for the synthesis of linear aliphatic-aromatic polyethers and aliphatic polyamides. The use of phase-transfer catalysis is a powerful and efficient strategy that enables these polycondensation reactions under mild, scalable, and economically favorable conditions. The protocols provided herein are robust methodologies for producing high-quality polymers. By systematically applying the described synthesis and characterization workflows, researchers can confidently develop novel polymeric materials with properties tailored for advanced applications in diverse scientific and industrial fields.

References

Guide to the Safe and Compliant Disposal of 1,7-Dichloroheptane Waste

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

1,7-Dichloroheptane (C₇H₁₄Cl₂, CAS No. 821-76-1) is a terminally chlorinated alkane utilized as a chemical intermediate in pharmaceutical and organic synthesis.[1][2] As with all halogenated organic compounds, the waste generated from its use requires meticulous handling and disposal to mitigate risks to personnel and the environment. Improper disposal can lead to the contamination of soil and groundwater and may pose significant health hazards.[3] This document provides a comprehensive, technically grounded protocol for the safe segregation, storage, and ultimate disposal of this compound waste, designed for researchers, scientists, and drug development professionals. The protocols herein are aligned with established safety principles and regulatory frameworks to ensure a self-validating system of waste management.

Foundational Principles: Hazard Assessment of this compound

A robust disposal strategy begins with a thorough understanding of the substance's chemical properties and associated hazards. This understanding informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal pathway.

Physicochemical Properties

The properties of this compound dictate its behavior and the necessary precautions for its handling.

PropertyValueSource
CAS Number 821-76-1[4][5][6]
Molecular Formula C₇H₁₄Cl₂[4][5][6]
Molecular Weight 169.09 g/mol [4][5][7]
Appearance LiquidInferred from properties
Boiling Point ~199 °C[1][8]
Density ~1.04 g/cm³[1][8]
Flash Point ~83 °C[1][9]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[4][9]
Core Hazard Profile: Why Special Disposal is Required

This compound is classified as a halogenated organic compound .[10] This is the single most critical factor determining its disposal route. The carbon-chlorine (C-Cl) bonds are stable, but improper disposal, particularly incomplete combustion, can potentially lead to the formation of hazardous byproducts.

According to the Globally Harmonized System (GHS), this compound is known to cause skin and serious eye irritation.[4][9] Therefore, all handling and disposal procedures must incorporate measures to prevent direct contact. All laboratory personnel must have access to and be familiar with the Safety Data Sheet (SDS) for this compound before handling it.[11][12]

Pre-Disposal Protocol: Segregation and Containerization

Proper segregation is the cornerstone of safe and cost-effective laboratory waste management.[3] Commingling halogenated waste with non-halogenated streams results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) category.[13]

The Cardinal Rule: Isolate Halogenated Waste

All waste streams containing this compound must be collected separately from other chemical waste. This includes:

  • Pure, unreacted this compound.

  • Reaction mixtures containing this compound.

  • Solvents used to wash glassware contaminated with this compound.

  • Contaminated consumables (e.g., pipette tips, silica gel, filter paper).

G Diagram 1: Waste Segregation Flow A Reaction Vessel (contains this compound) D Halogenated Organic Liquid Waste A->D Collect liquid waste B Contaminated Glassware B->D Rinse with solvent, collect rinsate C Used Consumables (Pipettes, Wipes) E Halogenated Organic Solid Waste C->E Collect solid contaminated items F Non-Halogenated Waste Streams

Caption: Workflow for segregating this compound waste at the point of generation.

Container Selection and Management

The choice of waste container is critical to prevent leaks and dangerous reactions.[3][11]

  • Material Compatibility: Use containers made of materials chemically resistant to halogenated alkanes. Borosilicate glass or Teflon® (PTFE) are excellent choices. High-density polyethylene (HDPE) may be suitable for short-term storage, but its long-term compatibility should be verified. Avoid using metal containers, as some chlorinated compounds can corrode them over time.[11]

  • Container Integrity: All containers must be in good condition, free of cracks or defects, and have a tightly sealing cap.[14]

  • Venting: While containers must be sealed to prevent vapor escape, be mindful of potential pressure buildup if waste-generating reactions are still occurring. If this is a possibility, use a vented cap designed for chemical waste.

  • Labeling: Every waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • A list of all components and their approximate concentrations.

    • The appropriate hazard pictograms (e.g., irritant).

    • The date accumulation started.

  • Filling: Do not overfill containers. Leave at least 10% of the volume as headspace to accommodate expansion and prevent spills.[11]

Disposal Protocol: The Approved Pathway

Evaporation in a fume hood is not an acceptable method of disposal for any hazardous chemical.[14] The primary and most environmentally sound method for disposing of halogenated organic waste like this compound is high-temperature incineration .

Primary Disposal Method: Licensed Incineration

Halogenated organic wastes must be sent to a licensed hazardous waste treatment and disposal facility.[15][16] These facilities operate specialized incinerators at temperatures high enough to ensure the complete destruction of the compound, with flue gas scrubbing systems to neutralize acidic gases (like HCl) produced during combustion.[17][18]

Protocol Steps:

  • Accumulate Waste: Collect segregated this compound waste in the appropriate, labeled containers as described in Section 2.0.

  • Store Safely: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from high traffic, have secondary containment (like a spill tray), and be clearly marked.[11]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a contracted professional waste management service to arrange for the collection of the waste.[3] You are responsible for the waste from "cradle to grave," meaning you must ensure the disposal service is properly licensed.[13]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from your laboratory to its final disposal.

Alternative Methodologies (For Research/Remediation Contexts)

While incineration is the standard for bulk disposal, other technologies exist, primarily for environmental remediation. These are generally not performed in a standard research lab but are noted here for completeness.

  • Chemical Dechlorination: Methods like alkaline hydrolysis can degrade chlorinated alkanes.[19][20] This involves treating the waste with a strong base, sometimes with thermal activation, to replace chlorine atoms with hydroxyl groups. This is a complex process requiring specialized equipment and is not a standard laboratory disposal procedure.

  • Biodegradation: Certain microorganisms can dehalogenate chlorinated alkanes.[21][22] This process, known as bioremediation, is typically used for large-scale environmental cleanup and is not applicable to routine laboratory waste disposal.

G Diagram 2: Decision and Disposal Workflow A Waste Generated (this compound) B Is waste properly segregated and containerized? A->B C Follow Protocol 2.0: Segregate, select compatible container, and label correctly. B->C No D Store in designated Satellite Accumulation Area B->D Yes C->B E Contact licensed hazardous waste disposal service (e.g., EH&S) D->E F Complete waste manifest and transfer custody E->F G Final Disposal: High-Temperature Incineration F->G

Caption: Step-by-step decision workflow for the compliant disposal of this compound.

Emergency Procedures: Spill Management

Chemical spills must be cleaned up immediately by trained personnel.[14]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: Prevent the spill from spreading. Use an absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.

  • Cleanup: Collect the absorbed material using spark-proof tools and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The container with the cleanup materials must be treated as halogenated hazardous waste and disposed of according to the protocol in Section 3.0.[14]

Waste Minimization

A key part of good laboratory practice is minimizing the generation of hazardous waste.[11][23]

  • Inventory Management: Keep a detailed inventory of chemicals to avoid over-ordering and ensure that older stock is used first.[23]

  • Scale Optimization: Optimize experimental procedures to use the smallest practical amount of this compound.

  • Substitution: Where scientifically viable, consider using less hazardous chemicals.

By adhering to these detailed protocols, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound waste, protecting themselves, their colleagues, and the wider community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions with 1,7-dichloroheptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your reactions are not only successful but also reproducible and scalable.

Introduction to this compound in Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for introducing a seven-carbon linear chain. Its two terminal chloro- groups offer dual points for functionalization, making it ideal for forming long-chain compounds or constructing seven-membered rings such as azepanes and oxepanes.[1][2] However, the presence of two reactive sites also presents a significant challenge: the competition between intermolecular and intramolecular reactions.[3][4] This guide will provide you with the expertise to control these reaction pathways and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is predominantly used in:

  • Williamson Ether Synthesis: To form mono- or di-ethers, including the intramolecular formation of oxepane.[5][6]

  • Grignard Reactions: To create di-Grignard reagents for subsequent reactions with electrophiles.[7][8]

  • Alkylation of Amines: For the synthesis of N-substituted long-chain compounds or for the formation of azepanes through intramolecular cyclization.[9][10]

  • Formation of other seven-membered rings: Such as thiepanes, by reacting with appropriate dinucleophiles.

Q2: What are the key physical properties and safety considerations for this compound?

A2: this compound is a liquid at room temperature with a boiling point of approximately 203-205 °C.[11][12] It is important to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q3: How can I favor intermolecular reaction over intramolecular cyclization?

A3: To favor intermolecular reactions (i.e., reaction at both ends of the this compound with two separate nucleophiles), the key is to maintain a high concentration of the nucleophile relative to the this compound. This can be achieved through:

  • Slow addition of this compound: Adding the dichloroalkane dropwise to a solution of the nucleophile keeps the concentration of the dichloroalkane low at any given moment, thus minimizing the chances of one end of the molecule reacting with the other after the first substitution.

  • High concentration of the nucleophile: Using a molar excess of the nucleophile will statistically favor the reaction of two separate nucleophile molecules with one molecule of this compound.

Conversely, to favor intramolecular cyclization, the reaction should be run under high dilution conditions. This involves using a large volume of solvent to keep the individual molecules of the mono-substituted intermediate separated, thereby increasing the probability of the reactive ends of the same molecule finding each other.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Williamson Ether Synthesis

Problem 1: Low yield of the desired ether and formation of a significant amount of a cyclic byproduct (oxepane).

  • Cause: The reaction conditions are favoring intramolecular cyclization. This is common when attempting to synthesize a mono-ether or a di-ether with a different alcohol. After the first substitution, the resulting halo-ether can cyclize.

  • Solution:

    • Employ High Concentration Conditions: As detailed in FAQ 3, add the this compound slowly to a solution containing an excess of the alkoxide.

    • Control Temperature: Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization, which may have a higher activation energy.

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base to generate the alkoxide quantitatively before adding the this compound. Polar aprotic solvents like DMF or DMSO can accelerate the S\textsubscript{N}2 reaction.[6][13]

Problem 2: The reaction is sluggish or does not go to completion.

  • Cause: Insufficiently reactive nucleophile or leaving group. While chlorides are effective, bromides or iodides are better leaving groups and can accelerate the reaction.

  • Solution:

    • Use a More Reactive Halide: If possible, consider using 1,7-dibromoheptane or preparing 1,7-diiodoheptane in situ via the Finkelstein reaction.

    • Increase Temperature: Carefully increasing the reaction temperature can improve the rate. However, be mindful of potential side reactions like elimination, especially with hindered substrates.[13]

    • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective, especially in biphasic systems.

Experimental Protocol: Synthesis of a Symmetrical Di-ether via Williamson Ether Synthesis

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) to anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (2.5 equivalents) dissolved in anhydrous THF. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel over 1-2 hours.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Grignard Reactions

Problem 3: Difficulty in forming the di-Grignard reagent.

  • Cause: The formation of Grignard reagents is highly sensitive to moisture and oxygen. The reactivity of alkyl chlorides is also lower than bromides or iodides.[8]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether or THF as the solvent.

    • Magnesium Activation: Activate the magnesium turnings before use. This can be done by stirring them with a small amount of iodine or 1,2-dibromoethane.

    • Initiation: A small crystal of iodine can be added to initiate the reaction. Sonication can also be beneficial.

Problem 4: Formation of Wurtz coupling products and other side reactions.

  • Cause: The Grignard reagent can react with the starting this compound. This is more likely if the Grignard reagent concentration builds up locally.[14]

  • Solution:

    • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.

    • Maintain Temperature: Grignard formation is exothermic. Control the reaction temperature with an external cooling bath to prevent runaway reactions and minimize side products.

Experimental Protocol: Preparation of the Di-Grignard Reagent of this compound

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.5 equivalents).

  • Activation: Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen until the iodine sublimes.

  • Reaction: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium. The reaction should initiate (indicated by bubbling and a color change). If not, gently warm the mixture.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed. The resulting grey-black solution is the di-Grignard reagent and should be used immediately.

Alkylation of Amines

Problem 5: Formation of a mixture of mono- and di-alkylated products, along with the cyclized product (azepane).

  • Cause: Similar to the Williamson ether synthesis, the competition between intermolecular and intramolecular reactions is a major challenge. The primary amine is more nucleophilic than the secondary amine that is formed after the first alkylation, which can lead to over-alkylation.[15][16]

  • Solution:

    • Control Stoichiometry: To favor mono-alkylation, use a large excess of the diamine. To favor di-alkylation (if desired, with a different amine), the mono-alkylated product must be isolated first.

    • High Dilution for Cyclization: To promote the formation of azepane, use high dilution conditions. Slowly add the this compound to a solution of the primary amine in a large volume of solvent.[9][10]

    • Protecting Groups: For selective mono-alkylation, consider using a protecting group on one of the amine functionalities if you are starting with a diamine.

Visualizing Workflows

Diagram 1: General Workflow for Reactions with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Anhydrous Solvents & Reagents glassware Flame-dry Glassware Under Inert Atmosphere prep->glassware reaction_setup Reaction Setup (e.g., addition of nucleophile) glassware->reaction_setup slow_addition Slow Addition of This compound reaction_setup->slow_addition monitoring Monitor Reaction (TLC, GC-MS) slow_addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (Column, Distillation) extraction->purification analysis analysis purification->analysis Characterization (NMR, MS)

Caption: General experimental workflow for reactions involving this compound.

Diagram 2: Troubleshooting Logic for Intermolecular vs. Intramolecular Reactions

G start Low Yield of Desired Product? check_cyclization Significant Intramolecular Cyclization? start->check_cyclization check_intermolecular Desired Product is Intermolecular? check_cyclization->check_intermolecular Yes check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_cyclization->check_conditions No solution_high_conc Use High Concentration of Nucleophile & Slow Addition of Dihalide check_intermolecular->solution_high_conc Yes solution_high_dilution Use High Dilution Conditions check_intermolecular->solution_high_dilution No (Cyclization Desired)

Caption: Troubleshooting decision tree for competing reactions.

Concluding Remarks

The successful application of this compound in synthesis hinges on the careful control of reaction conditions to manage the competition between intermolecular and intramolecular pathways. By understanding the principles outlined in this guide and applying the troubleshooting strategies provided, researchers can confidently employ this versatile reagent to achieve their synthetic goals. For novel applications, we recommend starting with small-scale optimization studies to fine-tune the reaction parameters for your specific substrate and desired product.

References

Navigating the Reactivity of 1,7-Dichloroheptane: A Technical Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dichloroheptane. This guide is designed to provide you with in-depth, field-proven insights into the common side products encountered during reactions with this versatile difunctional electrophile. Understanding and controlling these side reactions is paramount to ensuring the desired reaction outcome, maximizing yield, and simplifying purification.

Introduction: The Duality of a Difunctional Reagent

This compound, with its seven-carbon chain flanked by two primary chloride leaving groups, presents a unique set of synthetic opportunities and challenges. Its flexibility allows for the formation of both linear and cyclic products. However, this same flexibility can lead to a variety of undesired side products. This guide will delve into the mechanistic origins of these byproducts and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am attempting a disubstitution reaction with a nucleophile (e.g., an amine or alkoxide), but I'm observing significant amounts of a monosubstituted product, 7-chloroheptyl-R. Why is this happening and how can I favor the disubstituted product?

Root Cause Analysis:

The formation of the monosubstituted product, such as 7-chloro-1-heptanol in the synthesis of 1,7-heptanediol[1], is a common kinetic phenomenon in reactions with α,ω-dihaloalkanes. The reaction proceeds in a stepwise manner. After the first nucleophilic substitution, the resulting intermediate (7-chloroheptyl-R) is often less reactive than the starting this compound. This can be due to several factors:

  • Electronic Effects: The electron-donating nature of the newly introduced nucleophile can slightly decrease the electrophilicity of the remaining carbon-chlorine bond.

  • Solubility Changes: The monosubstituted product may have different solubility characteristics than the starting material and the desired disubstituted product, potentially affecting reaction rates in heterogeneous mixtures.

  • Stoichiometry: Insufficient nucleophile will naturally lead to incomplete reaction.

Troubleshooting Protocol:

StrategyRationaleStep-by-Step Protocol
Increase Nucleophile Stoichiometry Pushing the equilibrium towards the disubstituted product by ensuring an excess of the nucleophile.1. Start with a 1:2.2 molar ratio of this compound to your nucleophile. 2. If monosubstitution persists, incrementally increase the ratio up to 1:3. 3. Monitor the reaction progress by TLC or GC-MS to track the disappearance of the monosubstituted intermediate.
Elevate Reaction Temperature Providing sufficient thermal energy to overcome the activation energy of the second substitution.1. Cautiously increase the reaction temperature in 10°C increments. 2. Be mindful of potential side reactions that may be favored at higher temperatures, such as elimination.[2] 3. A good starting point for many nucleophilic substitutions is refluxing in a suitable solvent like acetonitrile or DMF.
Optimize Solvent Choice Using a polar aprotic solvent can accelerate SN2 reactions.1. Solvents like DMF, DMSO, or acetonitrile are excellent choices for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity.[2]
FAQ 2: My goal is to synthesize a seven-membered heterocyclic compound (e.g., azepane or thiepane) via intramolecular cyclization, but I'm getting a lot of oligomeric or polymeric material. What's going wrong?

Root Cause Analysis:

The competition between intramolecular (ring-forming) and intermolecular (chain-extending) reactions is a fundamental challenge when working with difunctional molecules like this compound.[3] Intermolecular reactions leading to dimers, trimers, and ultimately polymers are often favored under standard reaction concentrations.

Mechanism Visualization:

G Intermolecular vs. Intramolecular Pathways cluster_0 Intramolecular Cyclization (Favored at High Dilution) cluster_1 Intermolecular Polymerization (Favored at High Concentration) Nu-C7-Cl Nucleophile-C7H14-Cl Cyclic_Product Seven-Membered Ring Nu-C7-Cl->Cyclic_Product k_intra Dimer Nu-(C7H14)-Nu-(C7H14)-Cl Nu-C7-Cl->Dimer k_inter Polymer ...-[Nu-(C7H14)]n-... Dimer->Polymer This compound This compound + Nucleophile This compound->Nu-C7-Cl

Caption: Competing reaction pathways for this compound with a nucleophile.

Troubleshooting Protocol:

StrategyRationaleStep-by-Step Protocol
High-Dilution Conditions Favoring intramolecular reactions by reducing the probability of reactive molecules encountering each other.[4]1. Prepare a solution of your nucleophile and a separate solution of this compound in a large volume of an appropriate solvent. 2. Using a syringe pump, slowly add the this compound solution to the refluxing nucleophile solution over several hours (e.g., 8-12 hours). 3. Maintain a final reactant concentration below 0.01 M.[4]
Choice of Base/Nucleophile A strong, non-nucleophilic base can facilitate the deprotonation of the nucleophile without competing in the substitution reaction.1. For alcohol nucleophiles, use a strong base like sodium hydride (NaH) to pre-form the alkoxide before the addition of this compound.[5] 2. For amine nucleophiles, a hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct without alkylating.
FAQ 3: I am observing the formation of heptene derivatives in my reaction. How can I suppress this elimination side reaction?

Root Cause Analysis:

Elimination reactions, primarily E2, can compete with the desired SN2 substitution, especially when using strong, sterically hindered bases or at elevated temperatures.[2][6] While this compound is a primary halide, which generally favors substitution, elimination can still occur.

Mechanism of Elimination:

A strong base can abstract a proton from the carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the expulsion of the chloride ion.

Troubleshooting Protocol:

StrategyRationaleStep-by-Step Protocol
Use a Less Hindered, More Nucleophilic Base Favoring the SN2 pathway over the E2 pathway.1. If using a bulky base like potassium tert-butoxide, consider switching to a less hindered base such as sodium ethoxide or potassium carbonate.
Lower Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions and are thus more sensitive to temperature increases.[2]1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Consider starting at room temperature and only gently heating if the reaction is too slow.
Solvent Selection Protic solvents can solvate the base, reducing its basicity and favoring substitution.1. While polar aprotic solvents are generally preferred for SN2, if elimination is a significant issue, a switch to a protic solvent like ethanol could be beneficial, although this may slow down the desired substitution reaction.[2]
FAQ 4: In a reaction with sodium metal (Wurtz-type reaction), I am getting a complex mixture of products instead of the desired cycloheptane. What are the likely side products?

Root Cause Analysis:

The Wurtz reaction, while sometimes used for intramolecular cyclization of dihalides, is notorious for low yields and the formation of multiple side products.[2] The reaction proceeds through radical and/or organometallic intermediates, which can undergo several competing reaction pathways.[7]

Potential Side Products in Wurtz Reaction of this compound:

Side ProductFormation Mechanism
Heptene Elimination reaction promoted by the strongly basic conditions.[7]
Heptane Reduction of the alkyl radical intermediate by abstracting a hydrogen atom from the solvent or another reactant molecule.
Linear Oligomers/Polymers Intermolecular coupling of two molecules of this compound.

Troubleshooting Protocol:

The Wurtz reaction is often not the preferred method for forming unstrained rings like cycloheptane due to its low selectivity. Alternative cyclization strategies, such as those employing high-dilution principles with other nucleophiles, are generally more reliable. If a Wurtz-type reaction must be used, employing activated metals like Rieke magnesium may offer some improvement in yield and selectivity over sodium metal.

Summary of Key Side Products and Mitigation Strategies

IssuePrimary Side Product(s)Key Mitigation Strategies
Incomplete Disubstitution Monosubstituted product (e.g., 7-chloroheptyl-R)Increase nucleophile stoichiometry, elevate temperature, use polar aprotic solvents.
Polymerization during Cyclization Linear oligomers and polymersEmploy high-dilution conditions, use a strong, non-nucleophilic base to pre-form the nucleophile.
Elimination Heptene derivativesUse less sterically hindered bases, lower reaction temperature, consider solvent effects.
Wurtz Reaction Complexity Alkenes, alkanes, oligomersConsider alternative cyclization methods due to the inherent lack of selectivity of the Wurtz reaction for this substrate.

This technical guide provides a foundational understanding of the common side products encountered in reactions with this compound. By carefully considering the reaction mechanisms and implementing the suggested troubleshooting protocols, researchers can significantly improve the outcome of their synthetic endeavors.

References

Technical Support Center: Purification of 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,7-dichloroheptane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your this compound products.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. This compound is commonly synthesized from 1,7-heptanediol, often using reagents like concentrated hydrochloric acid or thionyl chloride.[1] This synthesis route can introduce several types of impurities:

  • Unreacted Starting Materials: The most common impurity is residual 1,7-heptanediol due to incomplete reaction.

  • Acidic Residues: Reagents and byproducts like hydrochloric acid (HCl) can remain in the crude product.

  • Side-Products: Depending on reaction conditions, side-reactions can form monochlorinated intermediates (e.g., 7-chloroheptan-1-ol) or cyclic ethers (e.g., oxepane, though less likely under strong acid).

  • Solvent Residues: If the reaction is performed in a solvent, residual solvent may be present.

  • Water: Introduced during the reaction or, more commonly, during an aqueous workup.

Purification Strategy Workflow

The choice of purification strategy depends on the nature and quantity of the impurities. The following workflow provides a general decision-making framework.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Neutralization & Washing) Crude->Workup  Acidic Impurities  Water-Soluble Species Drying Drying (e.g., Anhydrous Na2SO4) Workup->Drying Analysis1 Purity Analysis (GC, NMR) Drying->Analysis1 Distillation Fractional Distillation Analysis1->Distillation  Non-Volatile Impurities  (e.g., 1,7-Heptanediol) Chromatography Adsorbent Treatment (Silica Gel / Activated Carbon) Analysis1->Chromatography  Trace Polar Impurities  Color PureProduct Pure this compound (>99%) Analysis1->PureProduct  Sufficiently Pure Analysis2 Final Purity Check Distillation->Analysis2 Chromatography->Analysis2 Analysis2->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is acidic. How do I neutralize it effectively without losing my product?

A: Acidic impurities, typically residual HCl from the synthesis, must be removed to prevent product degradation and corrosion of equipment. The standard and most effective method is to wash the organic product with a mild basic solution.

  • Causality: this compound is insoluble in water, while acidic impurities readily react with a base to form water-soluble salts. This allows for their separation in an aqueous phase.

  • Recommended Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). Shake the funnel gently at first and vent frequently, as the neutralization reaction produces carbon dioxide gas.[2]

    • Continue shaking until no more gas evolves.

    • Separate the aqueous layer.

    • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and facilitate the removal of dissolved water.[3]

Q2: After washing and solvent removal, my product is cloudy or hazy. What does this mean and how do I fix it?

A: A cloudy appearance indicates the presence of finely dispersed water. This is a critical issue, as water can interfere with subsequent reactions and co-distill with the product, leading to inaccurate boiling point readings.

  • Causality: Dichloroalkanes have a very low solubility for water. Any residual moisture from the aqueous workup will phase out, causing the observed cloudiness.

  • Solution: The product must be treated with a suitable drying agent. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices.

    • Add the anhydrous salt to the liquid this compound.

    • Swirl the flask. If the drying agent clumps together, it indicates more water is present; add more drying agent until some particles remain free-flowing.

    • Allow the mixture to stand for at least 15-30 minutes to ensure complete water removal.[4]

    • Separate the dry product from the drying agent by decantation or gravity filtration.

Q3: My GC analysis shows a significant peak with a much higher boiling point than my product. What is it and how do I remove it?

A: This high-boiling impurity is almost certainly unreacted 1,7-heptanediol. Due to its two hydroxyl groups, it has a very high boiling point (approx. 259°C) compared to this compound (approx. 222°C) and is the most common non-volatile impurity.

  • Causality: The large difference in boiling points between the diol and the dichloroalkane makes fractional distillation the ideal method for separation.[5] The less volatile 1,7-heptanediol will remain in the distillation flask while the more volatile this compound distills over.

  • Solution: Perform a fractional distillation. For an efficient separation, a fractionating column (e.g., Vigreux or packed) should be used. Collect the fraction that distills at the literature boiling point of this compound, ensuring a stable head temperature.[6]

Q4: The recovery yield after distillation is very low. What are the possible causes?

A: Low recovery can stem from several factors, from mechanical losses to impure starting material.

  • Possible Causes & Solutions:

    • Incomplete Reaction: If the initial synthesis was inefficient, a large portion of your crude material may be unreacted starting materials, which are then removed during workup or distillation. Optimize the synthesis reaction.

    • Mechanical Loss: Ensure all joints in your distillation apparatus are properly sealed to prevent vapor loss. Avoid overly vigorous boiling, which can cause product to "bump" over without proper fractionation.

    • Incorrect Fraction Collection: You may be collecting too narrow of a boiling point range or stopping the distillation prematurely. Monitor the temperature at the still head closely.

    • Thermal Decomposition: While this compound is relatively stable, prolonged heating at high temperatures can cause some degradation. If the product is sensitive, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective purification technique for this compound?

A: For typical crude products from synthesis, fractional distillation is the most powerful and definitive purification method.[5][7] It is highly effective at separating the desired product from non-volatile impurities like unreacted diols, involatile side-products, and polymerization inhibitors. However, it must be preceded by a proper aqueous workup and thorough drying to be successful.

Q2: How can I remove colored impurities from my product?

A: Colored impurities are often polar, non-volatile compounds. If they persist after distillation, an adsorbent treatment can be effective. This involves passing the liquid product through a short column of silica gel or activated carbon.[8][9] These adsorbents have a high affinity for polar molecules and will retain the colored impurities while allowing the nonpolar this compound to pass through.[10]

Q3: What are the essential safety precautions for handling and purifying this compound?

A: this compound is classified as a skin and eye irritant.[11][12] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Ventilation: Handle the chemical in a well-ventilated fume hood to avoid inhaling vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]

  • Distillation Safety: Never distill to dryness, as this can concentrate potentially explosive peroxides if they are present. Use a heating mantle, not an open flame, as a heat source.[15]

Q4: How do I confirm the purity of my final product?

A: Purity should be assessed using analytical techniques:

  • Gas Chromatography (GC): This is the best method for quantifying purity and detecting volatile impurities. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value (approx. 1.456) can serve as a quick check of purity.[1]

Key Experimental Protocols

Protocol 1: Extractive Workup and Drying

This protocol is designed to remove acidic and water-soluble impurities from crude this compound.

  • Transfer the crude this compound to a separatory funnel of appropriate size. If the product is highly viscous, dilute it with an equal volume of diethyl ether.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be about 20-30% of the organic layer's volume.

  • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ evolution.

  • Shake the funnel for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[3]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate (Na₂SO₄) in portions, swirling after each addition, until some of the salt flows freely without clumping.

  • Let the flask stand for 30 minutes, then separate the dried liquid from the solid by decantation or filtration.

  • If diethyl ether was used, remove it under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation

This protocol is used to purify the dried this compound to a high degree.

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Observe the vapor rising up the fractionating column. The temperature at the distillation head should slowly rise and then stabilize.

  • Discard any initial distillate (forerun) that comes over at a significantly lower temperature.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~222 °C at atmospheric pressure). If distilling under vacuum, use the corresponding lower boiling point.

  • Stop the distillation when the temperature either begins to drop or rises sharply, or when only a small residue remains in the flask. Never distill to dryness.

  • The collected liquid is the purified this compound. Confirm its purity using GC or NMR analysis.

Physical and Chemical Data Summary

The following table summarizes key data for this compound and a common impurity.

PropertyThis compound1,7-Heptanediol (Impurity)
CAS Number 821-76-1[16]629-30-1
Molecular Formula C₇H₁₄Cl₂[16]C₇H₁₆O₂
Molecular Weight 169.09 g/mol [11]132.20 g/mol
Boiling Point ~222 °C (106-110 °C @ 15 Torr)[12]~259 °C
Density ~1.04 g/cm³[1]~0.95 g/cm³
Refractive Index ~1.456[1]~1.457

References

managing emulsions during 1,7-dichloroheptane reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Managing Emulsions During Reaction Workup

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing emulsions encountered during the workup of 1,7-dichloroheptane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions and a deeper understanding of the underlying chemical principles.

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, that fails to separate into distinct layers.[1] This is a frequent and challenging issue during the liquid-liquid extraction phase of a reaction workup, potentially leading to product loss and purification difficulties.[2][3] This guide offers a structured approach to both breaking existing emulsions and preventing their formation in the first place.

Troubleshooting Guide: I Have an Emulsion, What Do I Do?

This section provides a direct, problem-solving approach. When faced with a persistent emulsion, follow this decision-making workflow to efficiently resolve the issue.

Workflow for Breaking a Persistent Emulsion

Emulsion_Troubleshooting start Persistent Emulsion Formed gentle 1. Patience & Gentle Agitation Allow funnel to stand (15-30 min). Gently swirl or stir with a glass rod. start->gentle check_ph Check pH of Aqueous Layer gentle->check_ph Still emulsified resolved Emulsion Broken Proceed with Workup gentle->resolved Separation occurs brine 2. Increase Ionic Strength Add saturated NaCl (brine) solution. Gently invert to mix. solvent 3. Alter Solvent Polarity Add a small amount of a different organic solvent (e.g., ethanol, THF). brine->solvent Still emulsified brine->resolved Separation occurs filter 4. Physical Disruption Filter the entire mixture through a pad of Celite® or glass wool. solvent->filter Still emulsified solvent->resolved Separation occurs centrifuge 5. Mechanical Force For smaller volumes, centrifuge the mixture to force phase separation. filter->centrifuge Still emulsified filter->resolved Separation occurs centrifuge->resolved Separation occurs check_ph->brine pH is neutral acid_base Adjust pH If basic, neutralize or acidify. If acidic, neutralize. check_ph->acid_base pH is non-neutral (e.g., basic) acid_base->brine acid_base->resolved Separation occurs

Caption: Decision tree for troubleshooting emulsions during workup.

Frequently Asked Questions (FAQs)

This section delves into the causality behind emulsion formation and provides detailed protocols for the troubleshooting steps outlined above.

Q1: What causes emulsions to form during my this compound workup?

Answer: Emulsions form when the boundary (interface) between the aqueous and organic layers is stabilized, preventing the small droplets of one liquid from coalescing and separating from the other.[4] Several factors during the synthesis and workup of this compound can contribute to this:

  • Presence of Surfactant-like Molecules: Byproducts from the reaction, unreacted starting materials, or even certain catalysts can act as surfactants. These molecules have both hydrophilic (water-loving) and hydrophobic (oil-loving) parts, allowing them to bridge the gap between the two phases and stabilize the emulsion.[2][5]

  • Finely Divided Solids: Insoluble particulate matter, such as residual catalyst or inorganic salts, can accumulate at the interface and physically prevent droplets from merging.[3][6]

  • Vigorous Shaking: While thorough mixing is needed for extraction, excessive agitation can create extremely fine droplets, increasing the surface area between the phases and making it harder for them to separate.[2][7]

  • High pH: If the aqueous layer is basic, it can deprotonate acidic species, turning them into salts that can act as soaps or detergents, which are classic emulsifying agents.[6] This is particularly relevant if a basic wash (e.g., sodium bicarbonate) is used to neutralize acid.

Emulsion_Formation cluster_emulsion Emulsified Layer W1 H₂O O1 Org Emulsifier Surfactant/ Solid Particle O1->Emulsifier stabilizes W2 H₂O O2 Org W3 H₂O O3 Org Emulsifier->W2 interface Aqueous Aqueous Phase cluster_emulsion cluster_emulsion Aqueous->cluster_emulsion Organic Organic Phase Organic->cluster_emulsion

Caption: Model of an emulsion with a stabilizing agent at the interface.

Q2: How can I prevent emulsions from forming in the first place?

Answer: Prevention is always the best strategy. Consider these adjustments to your procedure:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This allows for sufficient surface area for extraction without creating a fine, stable emulsion.[2]

  • Solvent Choice: If emulsions are a persistent problem, consider diluting your reaction mixture with a less polar solvent before the aqueous wash. Sometimes, solvents like THF or DMF, which have some water miscibility, can contribute to emulsion formation and should be removed via rotovap before workup if possible.[8][9]

  • Pre-filtration: If you suspect insoluble solids are the cause, filter the crude reaction mixture through a small plug of Celite® or glass wool before transferring it to the separatory funnel.

  • Temperature Control: Sometimes, gentle warming of the separatory funnel can decrease the viscosity of the mixture and help break the emulsion. Conversely, cooling or even freezing can also be effective by causing ice crystals to physically disrupt the emulsion structure.[1][3] Use caution with heating, especially with volatile solvents.

Q3: You recommend adding brine. How does this work and what is the protocol?

Answer: Adding a saturated solution of sodium chloride (brine) is one of the most common and effective methods for breaking emulsions. This technique, known as "salting out," works by increasing the ionic strength of the aqueous layer.[2][7] This makes it more polar, which in turn decreases the solubility of any organic components (including your product and organic emulsifiers) in the aqueous phase, forcing them into the organic layer and helping to destabilize the interface.[1][10]

Experimental Protocol: Brine Wash

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add a volume of the brine solution to the separatory funnel containing the emulsion, typically 10-20% of the total volume.

  • Stopper the funnel and gently invert it 2-3 times to mix. Do not shake vigorously.

  • Vent the funnel.

  • Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.[8]

Q4: What is Celite® filtration and when should I use it?

Answer: Celite® is a brand of diatomaceous earth, which is a soft, porous sedimentary rock. In the lab, it is used as a filtration aid. It forms a fine, porous filter bed that can trap very small suspended particles that might otherwise pass through standard filter paper.[6]

This method is particularly effective when the emulsion is stabilized by finely divided solid particles.[6] Filtering the entire emulsified mixture through a pad of Celite® physically removes these stabilizing solids, allowing the liquid droplets to coalesce and separate.[6]

Experimental Protocol: Celite® Filtration

  • Place a piece of filter paper in a Büchner or Hirsch funnel.

  • Create a slurry of Celite® in a solvent that is present in your extraction (e.g., dichloromethane or ether).

  • Pour the slurry onto the filter paper and apply gentle vacuum to form a compact pad, typically 1-2 cm thick.

  • Carefully pour the entire emulsified mixture onto the Celite® pad under vacuum.

  • Wash the pad with a small amount of fresh organic solvent to ensure all of your product is collected.

  • Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct.

Note: Do not discard the Celite® pad until you have confirmed product recovery, just in case your product has adsorbed to any of the trapped solids.[6]

Summary of Emulsion Breaking Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages
Patience / Gentle Stirring Allows time for gravity to separate phases; minimal physical disruption.Non-invasive, requires no additional reagents.Can be very slow or completely ineffective for stable emulsions.[1][8]
Addition of Brine (Salting Out) Increases ionic strength of the aqueous phase, reducing organic solubility.[2][7]Highly effective, simple, and inexpensive.Adds more volume to the aqueous layer.
Change of Solvent Alters the polarity of the organic phase to better solubilize emulsifying agents.[2][7]Can be effective for emulsions caused by surfactant-like molecules.May complicate solvent removal later; requires careful choice of solvent.
Filtration (Celite®/Glass Wool) Physically removes suspended solids that stabilize the emulsion interface.[6]Excellent for emulsions caused by particulates.Can be slow; potential for product loss on the filter medium.
pH Adjustment Neutralizes acidic or basic species that may be acting as soap-like emulsifiers.[1][11]Targets a specific cause of emulsion formation.Risk of product degradation if it is pH-sensitive.
Centrifugation Applies mechanical force to overcome interfacial tension and separate phases by density.[1][3]Very effective, especially for small volumes and stubborn emulsions.Requires a centrifuge; not practical for large-scale reactions.
Heating / Cooling Changes viscosity and interfacial tension to promote coalescence.[1][3]Simple to implement.Risk of product decomposition with heat; requires care with flammable solvents.

References

Technical Support Center: Troubleshooting Unexpected Products in Reactions with 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common and unexpected side reactions encountered when using 1,7-dichloroheptane, a versatile C7 linear building block. Our goal is to move beyond simple protocols and delve into the causality of experimental outcomes, empowering you to anticipate, identify, and mitigate the formation of unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of this compound.

Q1: I'm attempting a standard nucleophilic disubstitution on this compound (e.g., with NaCN to get the dinitrile), but my reaction yields a complex mixture. What are the most probable side reactions?

A1: When working with a difunctional substrate like this compound, you are often navigating a competitive reaction environment. Several pathways can compete with the desired disubstitution product:

  • Mono-substitution: The reaction may stop after the first substitution, leaving a significant amount of 7-chloroheptyl derivative. This is often a matter of stoichiometry, reaction time, or the deactivation of the second reaction site.

  • Intramolecular Cyclization: If the mono-substituted intermediate contains a nucleophilic center, it can attack the remaining alkyl chloride, leading to a seven-membered ring. This is particularly prevalent with nucleophiles like amines or thiols.

  • Elimination (E2): If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can abstract a proton from the carbon adjacent to the C-Cl bond, leading to the formation of 7-chlorohept-1-ene.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions, while polar protic solvents can participate in or hinder the desired reaction.[1]

Q2: My goal is to synthesize a seven-membered ring via intramolecular cyclization, but the primary product is a high molecular weight, insoluble polymer. What causes this and how can I fix it?

A2: This is a classic case of intermolecular reactions outcompeting the desired intramolecular pathway. The outcome is governed by kinetics and concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule. This leads to dimerization, oligomerization, and ultimately, polymerization.

To favor intramolecular cyclization, you must employ the high-dilution principle . By performing the reaction at very low concentrations (typically <0.05 M), you decrease the probability of intermolecular collisions, giving the molecule's own reactive ends a better chance to connect. This technique is fundamental for the formation of medium-to-large rings.

Q3: I'm having trouble forming a di-Grignard reagent from this compound. The reaction either doesn't initiate or I get a low yield of my target di-adduct after reacting with an electrophile. What is going wrong?

A3: The formation of di-Grignard reagents from α,ω-dihaloalkanes is notoriously challenging. Several issues are likely at play:

  • Intramolecular Coupling: Once the first Grignard reagent (ClMg-(CH₂)₇-Cl) is formed, the highly nucleophilic carbanion can attack the other end of the same molecule in an intramolecular SN2 reaction. This results in the formation of cycloheptane and MgCl₂.[2]

  • Intermolecular Wurtz-type Coupling: The mono-Grignard reagent can react with a molecule of unreacted this compound, leading to dimerization (Cl-(CH₂)₁₄-Cl) and other oligomers.

  • Poor Magnesium Activation: A passive oxide layer on the magnesium turnings can prevent the reaction from starting.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by trace amounts of water or other protic sources.[3] All glassware must be flame-dried, and solvents must be rigorously anhydrous.

Part 2: Troubleshooting Guide & Protocols

This section provides detailed analysis and solutions for specific experimental problems.

Scenario 1: Low Yields and Byproducts in Wurtz-type Cyclization to Cycloheptane

Problem: "I am using sodium metal in refluxing dioxane to synthesize cycloheptane from this compound, but my yield is below 20%. GC-MS analysis of the crude product shows a smear of high-boiling point compounds and some heptene isomers."

Causality Analysis: The Wurtz reaction, while classic for intramolecular coupling of some dihalides, is mechanistically complex, involving either organometallic intermediates or radical species.[1][4][5] This complexity opens the door to several competing side reactions:

  • Intermolecular Coupling: As discussed in FAQ 2, if the concentration is too high, intermolecular Wurtz coupling will lead to C14, C21, and higher oligomers.

  • Elimination: The radical or organosodium intermediates are strongly basic and can induce elimination reactions, producing 1-heptene and other isomers.[4]

  • Rearrangement: Radical intermediates can sometimes undergo rearrangement, though this is less common for simple alkanes.

Below is a logical workflow for characterizing an unexpected product in your reaction mixture.

G cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Crude Reaction Mixture gcms Analyze by GC-MS start->gcms nmr Analyze by ¹H & ¹³C NMR start->nmr data Correlate MS and NMR Data gcms->data peak_check peak_check gcms->peak_check Multiple peaks observed? nmr->data olefinic olefinic nmr->olefinic Olefinic protons present (δ 5-6 ppm)? conclusion Implement Mitigation Strategy data->conclusion Identify Structure(s) desired_mw Does any peak match M⁺ of expected product? peak_check->desired_mw Yes higher_mw Are M⁺ values > starting material? desired_mw->higher_mw No polymer Indicates Intermolecular Coupling / Polymerization higher_mw->polymer Yes elim Indicates Elimination or Intramolecular Cyclization higher_mw->elim No elimination_prod Confirms Elimination Byproduct olefinic->elimination_prod Yes aliphatic Only aliphatic signals? olefinic->aliphatic No cyclized Suggests Symmetrical Product (e.g., Cycloheptane) aliphatic->cyclized Yes, simplified spectrum

Caption: Troubleshooting workflow for byproduct identification.

The key to improving the yield of cycloheptane is to rigorously enforce conditions that favor the intramolecular pathway.

Table 1: Influence of Reaction Conditions on Cycloheptane Synthesis via Wurtz Reaction

ParameterStandard ConditionsHigh-Dilution ConditionsRationale
Concentration 0.5 - 1.0 M<0.01 M Minimizes intermolecular interactions, favoring cyclization.
Addition Rate Bulk additionSlow syringe pump addition (>8h) Maintains a constantly low concentration of the reactant.
Solvent Ether or DioxaneRefluxing THF or DioxaneAnhydrous, non-reactive solvents are essential.[1]
Typical Yield 10-25%50-70%High dilution dramatically improves the yield of the cyclic product.
Major Byproducts Oligomers/Polymers, HeptenesTrace oligomersThe primary reaction pathway is shifted towards cyclization.

Protocol: High-Dilution Wurtz Cyclization of this compound

  • Apparatus Setup: Assemble a three-neck round-bottom flask (e.g., 3 L) equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.

  • Solvent and Reagent Prep: To the flask, add 1.5 L of anhydrous tetrahydrofuran (THF) and finely cut sodium metal (4 equivalents).

  • Reactant Solution: In a separate flame-dried flask, prepare a solution of this compound (1 equivalent) in 500 mL of anhydrous THF. Load this solution into a gas-tight syringe for use with a syringe pump.

  • Reaction Execution: Heat the THF/sodium mixture to a vigorous reflux with rapid stirring to create a sodium dispersion. Begin the slow, dropwise addition of the this compound solution via the syringe pump over 10-12 hours.

  • Quenching: After the addition is complete, continue refluxing for an additional 2 hours. Cool the reaction to 0 °C and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.

  • Workup & Purification: Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation to isolate cycloheptane.

Scenario 2: Competing Pathways in Di-Grignard Reactions

Problem: "I'm attempting to synthesize heptane-1,7-dioic acid by forming the di-Grignard from this compound and quenching with CO₂. My final product is mostly cycloheptane."

Causality Analysis: This outcome strongly indicates that the initially formed mono-Grignard reagent (Cl(CH₂)₇MgCl) is undergoing a rapid, intramolecular nucleophilic attack on the terminal C-Cl bond. This cyclization is often kinetically favored over the formation of the second Grignard moiety, especially on standard magnesium turnings.

The diagram below illustrates the critical branch point in the reaction.

G cluster_pathways Competing Pathways for Mono-Grignard Intermediate start Cl-(CH₂)₇-Cl + Mg mono Mono-Grignard Formation Cl-(CH₂)₇-MgCl start->mono Step 1 path1 Pathway A: Intramolecular Cyclization (Kinetically Favored) mono->path1 Fast path2 Pathway B: Di-Grignard Formation (Desired) mono->path2 Slow, requires activated Mg cyclo Cycloheptane path1->cyclo digrignard ClMg-(CH₂)₇-MgCl path2->digrignard

Caption: Competing reaction pathways for the mono-Grignard intermediate.

To favor the formation of the di-Grignard reagent, you must accelerate the second Grignard formation step while suppressing the intramolecular SN2 reaction.

  • Use Activated Magnesium: Standard magnesium turnings are often not reactive enough. Use Rieke magnesium (a highly reactive, finely divided form of Mg) or activate the magnesium in situ with iodine, 1,2-dibromoethane, or sonication.

  • Low Temperature: Perform the reaction at a lower temperature (e.g., in THF at 0-10 °C). While this slows all reactions, it disproportionately slows the SN2 cyclization compared to the Grignard formation on a highly activated surface.

  • Solvent Choice: Tetrahydrofuran (THF) is generally superior to diethyl ether for forming di-Grignard reagents due to its better solvating properties for the magnesium species.[3]

References

checking for reagent purity in 1,7-dichloroheptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,7-Dichloroheptane Synthesis

A Guide to Ensuring Reagent and Product Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the highest purity of reagents and products. The following information is structured in a question-and-answer format to directly address common issues encountered during this synthesis.

Part 1: Pre-Synthesis Purity Checks & FAQs

Ensuring the purity of your starting materials is the first and most critical step for a successful and clean synthesis. Impurities in your reagents can lead to unwanted side reactions, difficult purifications, and a lower yield of your desired product.

Q1: What are the common starting materials for this compound synthesis and their potential impurities?

A1: The most common laboratory synthesis involves the reaction of 1,7-heptanediol with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][3]

  • 1,7-Heptanediol:

    • Potential Impurities: Water, residual solvents from its own synthesis, and other diols. The presence of water is particularly problematic as it will react with thionyl chloride.

    • Purity Check: The purity of 1,7-heptanediol can be checked by melting point analysis, FTIR (to ensure the absence of carbonyl impurities), and ¹H NMR. The presence of significant water can sometimes be observed as a broad peak in the NMR spectrum.

  • Thionyl Chloride (SOCl₂):

    • Potential Impurities: Thionyl chloride is susceptible to decomposition and can contain impurities such as sulfuryl chloride (SO₂Cl₂), sulfur chlorides (S₂Cl₂, SCl₂), sulfur dioxide (SO₂), and chlorine (Cl₂).[4][5] These impurities can lead to undesired side reactions.

    • Purity Check: Technical grade thionyl chloride often has a yellowish tint due to dissolved sulfur chlorides. A colorless appearance is a good initial indicator of higher purity. For sensitive reactions, fresh distillation is recommended.

Q2: How can I purify thionyl chloride before my reaction?

A2: For reactions requiring high purity, commercial thionyl chloride can be purified by distillation. A common and effective method is to distill it over 10% (w/w) triphenyl phosphite to remove acidic impurities and sulfur chlorides.[5][6] Another established method involves refluxing with sulfur to convert impurities like sulfuryl chloride and sulfur dichloride, followed by fractional distillation.[5][7]

Part 2: Troubleshooting Guide for Product Purity Analysis

After the synthesis and initial workup, it is crucial to accurately assess the purity of the crude this compound. The primary analytical methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for analyzing this compound.[8][9][10]

Q3: My GC chromatogram shows multiple peaks besides my product. What are they?

A3: Unexpected peaks can arise from several sources. The table below outlines common culprits and solutions.

Observation Potential Cause Identification & Solution
Peak at early retention time Residual extraction solvent (e.g., diethyl ether, dichloromethane).Compare the mass spectrum of the peak with a known solvent library. Ensure complete removal of solvent via rotary evaporation.
Broad peak, often at later retention time Unreacted 1,7-heptanediol.The mass spectrum will lack the characteristic chlorine isotope pattern and will show fragments corresponding to the diol. Improve reaction conditions (time, temperature, stoichiometry) and/or perform an aqueous wash to remove the water-soluble diol.
Peak with a mass spectrum similar to the product but different retention time Isomeric dichloroheptanes (e.g., 1,2-dichloroheptane) or elimination side-products.These can arise if the starting diol was impure. Analyze the fragmentation pattern carefully. Purification via fractional distillation may be necessary.
Peak corresponding to a cyclic ether (Oxepane) Intramolecular cyclization of 7-chloro-1-heptanol, a potential intermediate.This is a known side reaction. The mass spectrum will show a molecular ion corresponding to C₇H₁₄O. Optimizing reaction conditions, such as using a non-polar solvent and controlled temperature, can minimize this.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a volatile solvent like hexane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV.[9][11] Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the peak for this compound by its retention time and its mass spectrum, which will show a characteristic isotopic pattern for two chlorine atoms.[12] Compare other peaks against a mass spectral library (e.g., NIST) to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR provides detailed structural information and is excellent for identifying residual starting materials or major side products.

Q4: I see unexpected signals in my ¹H NMR spectrum. How do I interpret them?

A4: The ¹H NMR spectrum of pure this compound should be relatively simple.[13][14] Unidentified signals often point to specific impurities.

Observed Signal (in CDCl₃) Potential Impurity Reasoning & Action
Triplet at ~3.65 ppm Residual 1,7-heptanediol (-CH₂OH)This signal corresponds to the protons on the carbons bearing the hydroxyl group. Its presence indicates an incomplete reaction or inefficient purification. An aqueous wash of the organic phase should remove it.
Broad singlet, variable ppm Water or residual alcohol (-OH)This is the proton of the hydroxyl group itself. Confirm by adding a drop of D₂O to the NMR tube, which will cause this peak to disappear. Ensure the product is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄).
Complex multiplets not matching the product Side products or isomers.Correlate with GC-MS data. If significant, further purification like column chromatography or distillation may be required.

Expected ¹H NMR Signals for this compound (in CDCl₃):

Assignment Chemical Shift (ppm) Multiplicity Integration
Cl-CH₂ -CH₂-~3.54Triplet4H
Cl-CH₂-CH₂ -CH₂-~1.78Quintet4H
-CH₂-CH₂ -CH₂-~1.43Quintet6H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Workflow for Purity Assessment:

The following diagram illustrates a logical workflow for assessing the purity of your synthesized this compound.

Purity_Workflow start Crude Product Post-Workup ftir Run Quick FTIR Scan start->ftir ftir_check Broad O-H Peak (~3300 cm⁻¹)? ftir->ftir_check wash_dry Action: Aqueous Wash & Dry (e.g., MgSO₄) ftir_check->wash_dry Yes gcms Run GC-MS Analysis ftir_check->gcms No wash_dry->ftir gcms_check Multiple Peaks? gcms->gcms_check nmr Run ¹H & ¹³C NMR gcms_check->nmr No gcms_check->nmr Yes nmr_check Impurity Signals Present? nmr->nmr_check purify Action: Further Purification (e.g., Distillation) nmr_check->purify Yes pure Product is Pure nmr_check->pure No purify->gcms

Caption: Post-synthesis purity analysis workflow.

Part 3: Proactive Purity Control

Q5: Can you provide a workflow for ensuring high reagent purity from the start?

A5: Absolutely. Proactive quality control is key.

Reagent_Purity_Workflow start Plan Synthesis diol Source 1,7-Heptanediol start->diol thionyl Source Thionyl Chloride start->thionyl diol_check Check Purity (e.g., MP, NMR) diol->diol_check thionyl_check Assess Quality (Colorless?) thionyl->thionyl_check proceed Proceed to Synthesis diol_check->proceed Pure thionyl_purify Purify by Distillation (e.g., over PPh₃) thionyl_check->thionyl_purify Impure/Colored thionyl_check->proceed High Purity thionyl_purify->proceed

Caption: Pre-synthesis reagent purity verification workflow.

By carefully assessing the purity of your starting materials and employing the correct analytical techniques to troubleshoot your product, you can confidently synthesize high-purity this compound for your research and development needs.

References

Technical Support Center: Stirring Efficiency in Biphasic 1,7-Dichloroheptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biphasic reactions involving 1,7-dichloroheptane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stirring efficiency, a critical parameter for successful and reproducible outcomes. In biphasic systems, the reaction rate is often not limited by intrinsic kinetics but by the rate at which reactants can travel across the phase boundary—a phenomenon known as mass transfer limitation.[1][2] Effective stirring is the primary tool to overcome this barrier. This guide provides in-depth, cause-and-effect explanations and actionable protocols to address common challenges.

Core Principles: The "Why" Behind Stirring

In a biphasic system, such as an aqueous solution with the organic solvent this compound, the reactants are segregated into two immiscible layers. For a reaction to occur, the reagents must come into contact at the liquid-liquid interface. The total surface area of this interface dictates the potential reaction rate.

The Role of Agitation: Stirring does not merely mix the bulk phases; its primary function is to break down one liquid phase into droplets, dispersing it throughout the other. This dispersion dramatically increases the interfacial surface area, providing more sites for the reaction to occur.[1] The rate of conversion is often directly dependent on the stirring speed until a certain threshold is reached where the reaction becomes limited by the intrinsic chemical kinetics rather than mass transfer.[1][3]

Phase Transfer Catalysis (PTC): Many such reactions employ a phase-transfer catalyst (PTC), such as a quaternary ammonium salt.[4][5] This catalyst acts as a shuttle, carrying a reactant (typically an anion) from the aqueous phase into the organic phase where the this compound and other organic-soluble substrates reside.[5][6] The efficiency of this catalytic cycle is highly dependent on the interfacial area created by stirring, as the PTC must continuously move between phases.[6]

PTC_Mechanism cluster_aqueous Aqueous Phase org_reactant R-X (Substrate) product R-Nu (Product) catalyst_aq Q+X- (Spent Catalyst) product->catalyst_aq Transfer to Aqueous Phase catalyst_org Q+Nu- (Catalyst-Nucleophile Complex) catalyst_org->org_reactant Reaction aq_reactant M+Nu- (Nucleophile Salt) aq_reactant->catalyst_aq Anion Exchange catalyst_aq->catalyst_org Transfer to Organic Phase byproduct M+X- (Byproduct) interface (Stirring Increases This Area)

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during biphasic reactions with this compound.

Issue 1: My reaction is slow or stalls completely.

Q: I've assembled my reaction, but the conversion rate is extremely low, or the reaction doesn't seem to start. What's the first thing I should check?

A: The first and most common culprit is insufficient mixing intensity. Visually inspect the reactor. Do you see two distinct, flat layers of liquid? If so, your stirring speed is too low to create the necessary dispersion. The goal is to create a vortex that draws the upper phase down into the lower phase, forming a dispersion of droplets.

  • Causality: Without adequate agitation, the interfacial area between the aqueous and organic phases is minimal, limited to the flat plane between the two liquids. This severely restricts the rate of mass transfer, effectively starving the reaction of one of its key components.[1] In PTC-mediated reactions, this also means the catalyst cannot shuttle reactants efficiently.[6]

  • Troubleshooting Steps:

    • Increase Stirring Speed: Gradually increase the revolutions per minute (RPM). Observe the interface. You should see the vortex deepen and droplets of one phase being sheared off and pulled into the other.

    • Confirm Impeller Position: Ensure the impeller (stir blade) is positioned correctly. For most applications, it should be fully submerged in the lower phase but close to the phase boundary to maximize shear.

    • Check for Catalyst "Poisoning": In some PTC reactions, certain leaving groups (like iodide or tosylate) can pair too strongly with the catalyst, preventing it from picking up the desired nucleophile. If your reaction uses such species, consider alternatives like bromide or mesylate.[7]

Issue 2: My reaction rate is inconsistent between batches.

Q: I'm running the same reaction under what I believe are identical conditions, but my yields and reaction times vary significantly. Why is this happening?

A: This points to uncontrolled variables in your mixing dynamics. "Stirring at 500 RPM" is not a universally constant parameter; its effectiveness depends heavily on the reactor geometry, impeller type, and fill volume.[8][9]

  • Causality: Minor differences in reactor setup can lead to major differences in flow patterns and turbulence.[10] For example, a slight change in the impeller's height relative to the phase boundary can alter the efficiency of droplet formation. Similarly, using a different model of stir plate or a vessel with a slightly different shape can change the effective mixing energy delivered to the system.

  • Troubleshooting Protocol:

    • Standardize Geometry: Document and standardize every aspect of your reactor setup: the specific vessel used, the exact fill volume of each phase, the type and size of the stir bar or impeller, and the precise vertical position of the impeller.

    • Characterize Your "Mixing Regime": Instead of just noting the RPM, visually characterize the level of mixing. For example, document the vortex depth or describe the dispersion (e.g., "fine, milky emulsion" vs. "coarse dispersion of large droplets"). Aim for the same visual outcome in every batch.

    • Consider Impeller Type: Are you using the right tool for the job? A simple magnetic stir bar may be insufficient for larger volumes or viscous phases. An overhead stirrer with a specifically designed impeller provides much more control and power. See the table below for guidance.

Troubleshooting_Workflow start Low / Inconsistent Reaction Rate check_stirring Is stirring speed > minimum for phase interaction? start->check_stirring observe_mixing Visually inspect mixing. Is a stable dispersion formed? check_stirring->observe_mixing Yes increase_rpm Action: Gradually increase RPM. check_stirring->increase_rpm No check_geometry Is reactor geometry (vessel, impeller, volume) identical to previous runs? observe_mixing->check_geometry Yes optimize_impeller Action: Change impeller type or position for better shear. observe_mixing->optimize_impeller No standardize_setup Action: Standardize and document the physical setup. check_geometry->standardize_setup No investigate_chemical Outcome: Issue may be chemical (e.g., catalyst activity, reagent purity). check_geometry->investigate_chemical Yes increase_rpm->observe_mixing issue_resolved Outcome: Rate is likely mass-transfer limited. Monitor progress. optimize_impeller->issue_resolved standardize_setup->issue_resolved

Caption: Troubleshooting workflow for poor reaction performance.

Issue 3: I've formed a stable emulsion that won't separate during workup.

Q: I increased my stirring speed to maximize the reaction rate, but now I have a thick, milky emulsion that is impossible to separate. How do I fix this?

A: You have likely applied too much shear energy, creating droplets so small that they are stabilized by surfactants or the reactants/products themselves.[11] This is a common issue when balancing reaction rate with processability.

  • Causality: Very high stirring speeds can lead to extremely small droplet sizes.[3] While this maximizes interfacial area, it can also create a kinetically stable emulsion that resists coalescence.[12] The physical properties of the system (viscosity, density, interfacial tension) and the presence of any surface-active species dictate how easily an emulsion will form and break.[13]

  • Troubleshooting & Prevention:

    • Reduce Stirring Speed: The simplest solution is to find the "sweet spot"—the lowest RPM that still provides a good reaction rate without forming an intractable emulsion. See the protocol below for optimizing this parameter.

    • Alter Workup Procedure:

      • Salting Out: Adding a saturated brine solution during workup can often help break emulsions by increasing the polarity of the aqueous phase.[13]

      • Change of Solvent: Adding a small amount of a different, non-polar solvent can sometimes alter the interfacial properties and promote phase separation.

      • Centrifugation: For smaller scales, centrifugation is a highly effective method for separating stubborn emulsions.

    • Proactive Measures: If emulsions are a persistent problem, consider adding a demulsifying agent or adjusting the pH of the aqueous phase, as this can significantly impact emulsion stability.[13][14]

Experimental Protocols

Protocol 1: Determining Optimal Stirring Speed

This protocol provides a systematic way to find the ideal stirring speed that maximizes the reaction rate while avoiding the formation of stable emulsions.

  • Setup: Assemble the reaction in the final intended vessel with all reagents except for one key reactant (e.g., the nucleophile in the aqueous phase). Use an overhead stirrer for precise RPM control if available.

  • Initial Observation (0 RPM): Observe the two distinct phases.

  • Stepwise RPM Increase:

    • Begin stirring at a low speed (e.g., 100-150 RPM).

    • Increase the speed in 50 RPM increments every 2-3 minutes.

    • At each step, visually record the nature of the interface and the dispersion. Note the RPM at which you first see droplets being drawn into the opposing phase (the onset of dispersion).

    • Note the RPM at which a fine, homogenous-looking dispersion is achieved.

  • Initiate Reaction & Monitor:

    • Set the stirring speed to the "onset of dispersion" RPM noted in the previous step.

    • Add the final reactant to start the reaction.

    • Monitor the reaction progress via a suitable method (e.g., TLC, UPLC, GC) by taking aliquots at regular intervals.

  • Iterate and Optimize:

    • Repeat the reaction at a slightly higher RPM (e.g., 50-100 RPM above the previous run).

    • Compare the reaction profiles. You should see the rate increase with RPM.[1]

    • Continue increasing the RPM in subsequent runs until you observe one of two things: a. The reaction rate no longer increases significantly with RPM. This indicates you are no longer mass-transfer limited.[3] b. You begin to form an emulsion that is difficult to break upon stopping the stirring.

Reference Data

Table 1: Physical Properties of this compound
PropertyValueUnitSource
Molecular FormulaC₇H₁₄Cl₂-[15][16]
Molecular Weight169.09 g/mol [15][16][17]
Density1.045g/mL[18]
Boiling Point~223°C (at 1 atm)[17]
Water SolubilityVery low (log₁₀ws = -3.06)mol/L[17]
Octanol/Water Partition Coeff. (logP)3.414-[17]
Table 2: Impeller Selection Guide for Biphasic Reactions
Impeller TypeFlow PatternCharacteristics & Best Use Case
Pitched Blade Turbine (PBT) Axial & RadialExcellent for top-to-bottom mixing and suspending droplets. A versatile, general-purpose choice for many biphasic systems.[9][19]
Rushton Turbine RadialCreates high shear near the impeller but can lead to poor top-to-bottom mixing, potentially leaving an unmixed layer at the top.[10][19] Best for gas-liquid dispersions.
Hydrofoil Impeller AxialProvides high pumping efficiency with low shear. Good for blending miscible liquids but may not provide enough energy to create a fine dispersion in immiscible systems.[19][20]
Anchor Impeller TangentialSweeps close to the vessel walls. Generally performs poorly for liquid-liquid dispersions as it lacks the necessary turbulence.[10]

References

Technical Support Center: Monitoring 1,7-Dichloroheptane Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 1,7-dichloroheptane using Thin-Layer Chromatography (TLC). This center is designed for researchers and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry that underpins successful reaction monitoring by TLC.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup and execution of TLC for reactions starting with this compound.

Q1: What type of TLC plate should I use for this compound and its likely products?

A1: Standard silica gel plates (e.g., Silica Gel 60 F254) are the optimal choice. Silica gel is a highly polar stationary phase, which is ideal for this application.[1] this compound is a nonpolar molecule.[2][3] In a typical nucleophilic substitution reaction (e.g., with an amine, azide, or cyanide), the resulting product will be significantly more polar than the starting material. This large polarity difference allows for excellent separation on a polar stationary phase like silica.[4]

Q2: this compound isn't UV-active. How can I visualize it on the TLC plate?

A2: You are correct; alkyl halides are not typically UV-active and will not appear as dark spots under a 254 nm UV lamp.[5][6] Therefore, you must use a chemical stain for visualization. The two most reliable and universal methods for this class of compounds are:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, all-purpose oxidizing stain. While alkyl halides themselves are relatively inert, many potential products (like amines or alcohols) and even trace impurities will be readily oxidized, appearing as yellow-brown spots on a purple background.[6][7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common and effective method for visualizing a wide range of organic compounds.[5][8] Iodine forms temporary, colored complexes (typically yellow-brown) with organic molecules.[5][7][8] This method is considered semi-destructive, as the spots will fade over time as the iodine evaporates.[5][7][9] It is crucial to circle the spots with a pencil immediately after visualization.[7][8]

Q3: What is a good starting mobile phase (eluent) for this type of reaction?

A3: Since this compound is very nonpolar, you must start with a nonpolar mobile phase. A common mistake is using a solvent system that is too polar, which will cause all components to run to the top of the plate (high Rf values).

A robust starting point is a mixture of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate or dichloromethane.[10][11] Begin with a highly nonpolar ratio and adjust as needed.

Recommended Starting Solvent Systems
95:5 Hexanes : Ethyl Acetate
90:10 Hexanes : Ethyl Acetate
100% Hexanes

The goal is to achieve an Rf value for the starting material (this compound) of approximately 0.6-0.8, leaving room at the bottom of the plate for the more polar product to appear with a lower Rf.[12]

Q4: How do I correctly set up the TLC to monitor my reaction?

A4: Proper setup is critical for interpreting the reaction's progress. Use a three-lane spotting system on your TLC plate.[13][14]

  • Lane 1 (SM): Spot a dilute solution of your pure starting material, this compound. This is your reference.

  • Lane 2 (Co): The "co-spot." In this lane, spot the starting material first, and then spot the reaction mixture directly on top of it. This lane is crucial for confirming if the spot in your reaction mixture is indeed unreacted starting material.[13][14]

  • Lane 3 (Rxn): Spot a sample taken directly from your reaction mixture.

As the reaction proceeds, you should observe the spot in the "Rxn" lane corresponding to the starting material diminish in intensity, while a new, lower-Rf spot corresponding to your product appears and intensifies.[15]

Troubleshooting Guide: From Plate to Perfection

This section tackles specific experimental issues you may encounter and provides scientifically-grounded solutions.

Q: My spots are streaking vertically up the plate. What's wrong?

A: Streaking is a common issue with several potential causes.

  • Sample Overload: You have spotted too much material.[16][17][18] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. Solution: Dilute your sample significantly (5-10 fold) and re-spot. Apply the sample in small, repeated applications to the same point, allowing the solvent to dry completely between each application to keep the initial spot size minimal.[16][19]

  • Highly Polar or Acidic/Basic Product: If your product has strongly acidic or basic functional groups (e.g., a carboxylic acid or an amine), it can interact too strongly with the acidic silica gel, causing streaking.[17][20] Solution: Modify your mobile phase. Add a small amount of acid (e.g., 0.1-1% acetic acid) for acidic compounds or a base (e.g., 0.1-1% triethylamine) for basic compounds to the eluent.[16][17][20] This neutralizes the analyte or the silica surface, preventing strong ionic interactions and resulting in sharper spots.

Q: I ran my TLC, but I don't see any spots after staining. Where did my compound go?

A: This frustrating issue has a few likely culprits.

  • Insufficient Concentration: Your sample may be too dilute to be detected by the stain.[16][19] Solution: Concentrate your sample or, when spotting the TLC, apply the sample multiple times to the same spot, ensuring the solvent evaporates between applications.[16][19]

  • Compound Volatility: this compound and similar small molecules can be volatile. If you heat the plate too aggressively with a heat gun after staining, the compound may evaporate before the stain can react.[6][16] Solution: Use gentle heating. Wave the heat gun over the plate from a distance.[6] Alternatively, an iodine chamber requires no heat and is an excellent first choice to avoid this problem.

  • Incorrect Staining Technique: Some stains are specific to certain functional groups.[5][7] For example, a ninhydrin stain will not visualize an alkyl halide. Solution: Use a universal stain like potassium permanganate or an iodine chamber, which are effective for a broader range of compounds.[6][21][22]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, your compounds will dissolve directly into the solvent reservoir instead of traveling up the plate.[19][20] Solution: Always ensure the solvent level is well below the pencil line marking the origin (typically 0.5-1 cm from the bottom of the plate).[15]

Q: All my spots are clumped together at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?

A: This is a classic mobile phase polarity issue. The principle of TLC is based on the competition between the compound's adsorption to the stationary phase and its solubility in the mobile phase.[4]

  • Spots at the Bottom (Rf < 0.2): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving with the nonpolar solvent.[16] Solution: Increase the polarity of your mobile phase. For a 95:5 Hexanes:Ethyl Acetate mixture, try changing the ratio to 90:10 or 80:20.[16]

  • Spots at the Top (Rf > 0.8): Your eluent is too polar. The compounds are overly soluble in the mobile phase and are being carried to the solvent front with little interaction with the silica gel.[16] Solution: Decrease the polarity of your mobile phase. If you used an 80:20 mixture, try 90:10 or 95:5 Hexanes:Ethyl Acetate.[16] An ideal separation will have all spots resolved with Rf values between 0.2 and 0.8.[1][12]

Detailed Experimental Protocol

This protocol provides a self-validating workflow for monitoring the progress of a generic reaction involving this compound.

1. Preparation of the TLC Chamber a. Add approximately 0.5 cm of your chosen mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the bottom of a developing chamber. b. Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapor. c. Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.

2. Preparation and Spotting of the TLC Plate a. Using a soft pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[14] Do not use a pen, as the ink will run with the solvent.[19] b. Mark three small, equidistant ticks on the line for your three lanes: "SM," "Co," and "Rxn." c. Using a capillary tube, spot a dilute solution of pure this compound on the "SM" tick. The spot should be as small as possible (1-2 mm diameter). d. On the "Co" tick, spot the starting material first. Allow it to dry completely, then spot the reaction mixture directly on top of it. e. On the "Rxn" tick, spot a sample of your reaction mixture. f. Allow the solvent from all spots to fully evaporate.

3. Development of the TLC Plate a. Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[19] b. Cover the chamber and allow the solvent to travel up the plate via capillary action.[1] Do not disturb the chamber during development. c. When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps. d. Immediately mark the position of the solvent front with a pencil.

4. Visualization and Analysis a. Allow the plate to dry completely in a fume hood. b. Method 1 (Iodine Chamber): Place the dry plate in a sealed chamber containing a few crystals of iodine. Wait for yellow-brown spots to appear (this can take seconds to minutes).[5] Remove the plate and immediately circle the spots with a pencil as they will fade.[9] c. Method 2 (KMnO₄ Stain): Holding the plate with forceps, quickly dip it into a potassium permanganate staining solution.[5] Remove it, let the excess stain drip off, and wipe the back with a paper towel.[5] Gently warm the plate with a heat gun until yellow/brown spots appear against the purple/pink background.[6] d. Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[14] e. Analyze the plate. Compare the "Rxn" lane to the "SM" and "Co" lanes to determine the extent of the reaction.

Visual Workflow

The following diagram illustrates the key steps in the TLC monitoring process.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_vis 3. Visualization & Analysis A Prepare Eluent & Saturate Chamber B Draw Origin Line on TLC Plate C Spot SM, Co, & Rxn Lanes D Place Plate in Chamber C->D E Elute until Solvent Front Nears Top F Remove Plate & Mark Solvent Front G Dry Plate Completely F->G H Visualize Spots (Stain or Iodine) I Circle Spots & Calculate Rf Values J Analyze Reaction Progress

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1,7-Dichloroheptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,7-dichloroheptane derivatives, a robust and reliable analytical strategy is paramount. The precise characterization of these molecules is not merely a quality control checkpoint but a critical step in understanding their chemical behavior, optimizing reaction conditions, and ensuring their suitability for downstream applications. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound and its derivatives, grounded in scientific principles and practical, field-proven insights.

Introduction to the Analytical Challenge

This compound and its derivatives are bifunctional molecules with reactive chloro- groups at the termini of a flexible seven-carbon chain. This structure allows for a diverse range of chemical modifications, leading to a wide array of derivatives with potential applications in polymer chemistry, materials science, and as intermediates in pharmaceutical synthesis. The analytical challenge lies in the non-polar nature of the heptane backbone and the presence of two identical functional groups, which can complicate separation and spectral interpretation. This guide will focus on the three most powerful and commonly employed analytical techniques for this class of compounds: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Overview of Analytical Techniques

The choice of an analytical method is dictated by the specific question being asked. Are you seeking to confirm the identity of a known compound, elucidate the structure of a novel derivative, or quantify its purity? The following table provides a high-level comparison of the key performance attributes of GC-MS, NMR, and HPLC for the analysis of this compound derivatives.

Analytical Technique Primary Application Strengths Limitations Sample Preparation
GC-MS Identification and QuantificationHigh sensitivity and selectivity; provides molecular weight and fragmentation data.[1]Requires volatile and thermally stable compounds; potential for thermal degradation.Simple dilution in a volatile solvent; extraction may be needed for complex matrices.[2][3]
NMR Spectroscopy Structural ElucidationUnambiguous determination of molecular structure and connectivity; non-destructive.[4]Lower sensitivity compared to MS; complex spectra for mixtures.[5]Dissolution in a deuterated solvent.
HPLC Quantification and PurificationApplicable to a wide range of compounds, including non-volatile and thermally labile derivatives; excellent for purity determination.[6]Does not inherently provide structural information (unless coupled with MS).[6]Dissolution in a suitable mobile phase component.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound and many of its derivatives.[1] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

The Rationale Behind GC-MS for Dichloroheptane Derivatives

The relatively low polarity and moderate volatility of this compound make it an ideal candidate for GC analysis. The electron ionization (EI) mass spectra of halogenated compounds are often characterized by distinct isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which provides a high degree of confidence in the identification of chlorinated derivatives.

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and should be optimized for your specific instrument and derivative. It is based on established EPA methodologies for chlorinated hydrocarbons.[2][3]

1. Sample Preparation:

  • For pure compounds or reaction mixtures: Prepare a stock solution of approximately 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[7] Perform serial dilutions to create calibration standards in the range of 1-100 µg/mL.

  • For environmental water samples: Extract a 1 L water sample with methylene chloride using a separatory funnel. Dry the extract and exchange the solvent to hexane during concentration to a final volume of 1-10 mL.[8]

  • For soil samples: A common technique is ultrasonic-assisted extraction with a mixture of hexane and acetone, followed by filtration.[9][10]

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[11]
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min.[7]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the analyte peak with that of a known standard or a reference library (e.g., NIST).

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the standards.

Self-Validating System and Trustworthiness

The combination of retention time and a unique mass spectral fingerprint provides a highly reliable identification. The use of qualifier ions (other significant fragments in the mass spectrum) in a specific ratio to the quantifier ion adds another layer of confirmation, ensuring the trustworthiness of the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (if needed) Sample->Extraction Dilution Dilution Extraction->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification Result Final Report Identification->Result Quantification->Result NMR_Strategy Start Unknown Derivative H1_NMR 1D ¹H NMR Start->H1_NMR C13_NMR 1D ¹³C NMR Start->C13_NMR Simple Simple Spectrum? (Resolved Multiplets) H1_NMR->Simple C13_NMR->Simple Structure_1D Structure Elucidation (1D Data) Simple->Structure_1D Yes TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) Simple->TwoD_NMR No Structure_2D Structure Elucidation (1D + 2D Data) TwoD_NMR->Structure_2D HPLC_Method_Dev cluster_setup Initial Setup cluster_optimization Optimization Loop Column Select Column (e.g., C18) Inject Inject Sample Column->Inject Mobile_Phase Select Mobile Phase (Water/Acetonitrile) Mobile_Phase->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Adjust Adjust Gradient & Flow Rate Evaluate->Adjust Not Optimal Final_Method Validated Method Evaluate->Final_Method Optimal Adjust->Inject

References

A Comparative Guide to the Reactivity of 1,6-Dichlorohexane and 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

This guide provides an in-depth analysis of the comparative reactivity of 1,6-dichlorohexane and 1,7-dichloroheptane, two structurally similar α,ω-dihaloalkanes. While both are primary alkyl halides exhibiting comparable reactivity in intermolecular substitutions, their behavior diverges significantly in intramolecular reactions. The propensity of 1,6-dichlorohexane to form a stable, six-membered ring kinetically and thermodynamically favors intramolecular cyclization over its seven-carbon counterpart. In contrast, this compound faces higher enthalpic and entropic barriers to cyclization, making it more susceptible to competing intermolecular polymerization, particularly at higher concentrations. This guide will dissect the theoretical underpinnings of this reactivity difference, present supporting data, and provide practical experimental protocols for researchers in organic synthesis and drug development.

Introduction: Two Homologous Alkylating Agents

1,6-Dichlorohexane and this compound are bifunctional electrophiles widely used as building blocks in organic and polymer chemistry. Their terminal chlorine atoms, attached to primary carbons, are excellent leaving groups for nucleophilic substitution (SN2) reactions. This allows them to act as linkers for forming larger molecules or as precursors to polymers like polyamines or polyethers.

However, the most significant divergence in their chemical behavior arises from the length of the carbon chain separating the two electrophilic centers. This one-carbon difference dictates the favorability of intramolecular versus intermolecular reaction pathways, a critical consideration for any synthetic design. The key question is not just if they react, but how they react with a dinucleophile: will the molecule bite its own tail to form a ring, or will it link with others to form a long chain?

Theoretical Framework: The Decisive Factors of Ring Formation

The choice between cyclization and polymerization is governed by a delicate interplay of kinetics and thermodynamics, primarily influenced by enthalpy (ring strain) and entropy (molecular organization).

Enthalpic Considerations: The Stability of the Ring

The stability of the resulting cycloalkane is a powerful thermodynamic driver. Ring strain is a composite of three main factors:

  • Angle Strain: Deviation from the ideal sp³ tetrahedral bond angle of 109.5°.

  • Torsional Strain: Eclipsing interactions between adjacent C-H or C-C bonds.

  • Transannular Strain: Steric repulsion between atoms across the ring, which is particularly significant in medium-sized rings (7-11 members).[1][2][3][4]

Cyclohexane (from 1,6-dichlorohexane): The resulting six-membered ring is the gold standard of cycloalkane stability. It can adopt a perfect, strain-free "chair" conformation where all bond angles are ~109.5° and all C-H bonds are perfectly staggered, eliminating both angle and torsional strain.[4]

Cycloheptane (from this compound): Seven-membered rings are considerably less stable. They cannot adopt a single conformation that eliminates all strain simultaneously. Cycloheptane exists as a dynamic equilibrium of "twist-chair" and "twist-boat" conformations, both of which retain some degree of torsional and transannular strain.[1][5] This inherent strain in the product translates to a higher activation energy for its formation.

Entropic Considerations: The Probability of Ring Closure

For an intramolecular reaction to occur, the two ends of the molecule must come into close proximity. The longer the chain, the more conformational freedom it has, and the lower the probability that the reactive ends will find each other. This is an entropic penalty.[6][7]

  • 1,6-Dichlorohexane: The six-carbon chain has a moderate number of conformations, making the entropic cost of arranging into a reactive conformation for 6-membered ring formation relatively low.

  • This compound: The addition of a single extra methylene group dramatically increases the number of possible conformations.[6][7] Consequently, the probability of the two ends encountering each other decreases, and a larger, more negative entropy of activation (ΔS‡) disfavors the reaction.[6][8]

The combination of low product strain (enthalpy) and a manageable entropic penalty makes the formation of 5- and 6-membered rings exceptionally favorable compared to all other ring sizes.[6][7]

Comparative Reactivity in Intramolecular Cyclization

The theoretical principles are borne out in experimental observations. The rate of formation for a six-membered ring from a 1,6-disubstituted hexane is significantly faster than that for a seven-membered ring from a 1,7-disubstituted heptane.

G cluster_0 1,6-Dichlorohexane cluster_1 This compound cluster_2 General Reaction n1 Cl-(CH₂)₆-Cl n2 Cyclohexane Derivative n1->n2 k₆ (fast) n3 Cl-(CH₂)₇-Cl n4 Cycloheptane Derivative n3->n4 k₇ (slow) Nu Dinucleophile (e.g., Na₂S) Nu->n1 Nu->n3

Kinetic Data

While specific kinetic data for the dichlorides can vary with reaction conditions, a clear and representative trend is observed in analogous systems. For example, the relative rates of cyclization for ω-halogenoalkylmalonic esters show a dramatic preference for the formation of smaller rings over the six-membered ring, but the six-membered ring is still significantly favored over larger or more strained rings. A general trend for ω-bromoalkylamine cyclization shows that 5- and 6-membered rings form orders of magnitude faster than 7-membered rings.[4]

Table 1: Factors Influencing the Rate of Intramolecular Cyclization

Factor1,6-Dichlorohexane (→ 6-Membered Ring)This compound (→ 7-Membered Ring)Advantage
Enthalpy (ΔH‡) Low; transition state leads to a strain-free chair conformation.Higher; transition state leads to a strained product (torsional & transannular strain).1,6-Dichlorohexane
Entropy (ΔS‡) Moderately negative; fewer conformations to restrict.More negative; higher conformational freedom of the longer chain must be overcome.[6][7]1,6-Dichlorohexane
Overall Rate FastSlow1,6-Dichlorohexane
The High Dilution Principle: A Necessary Strategy

Because intermolecular reactions are bimolecular and intramolecular cyclization is unimolecular, the rate of the former is highly dependent on concentration, while the rate of the latter is not. To favor the desired cyclization product, especially for the less favorable 7-membered ring, reactions must be conducted under high dilution conditions .[9][10] This is typically achieved by the slow addition of the dihalide and nucleophile to a large volume of solvent, keeping the instantaneous concentration of reactants extremely low to suppress polymerization.[1][9]

Competing Reactions: Intermolecular Polymerization

When reaction conditions do not favor cyclization (i.e., at higher concentrations), the dominant pathway is intermolecular polymerization.

G

In this context, both 1,6-dichlorohexane and this compound behave as typical primary alkyl halides. Their intrinsic SN2 reactivity towards an external nucleophile is expected to be very similar, as it is primarily governed by the steric hindrance at the α-carbon, which is identical for both.[11][12][13] However, due to the higher barrier for cyclization, This compound will undergo polymerization under a broader range of concentrations than 1,6-dichlorohexane . Achieving a high yield of the cyclic product from this compound is therefore a greater synthetic challenge.

Experimental Protocol: Comparative Intramolecular Thioether Synthesis

This protocol describes a comparative experiment to synthesize thiacycloheptane and thiacyclooctane from their respective dichloroalkane precursors using sodium sulfide. It is designed to highlight the difference in cyclization efficiency.

Objective

To compare the yield of intramolecular cyclization versus intermolecular polymerization for 1,6-dichlorohexane and this compound under identical high-dilution conditions.

Materials
  • 1,6-Dichlorohexane (≥98%)

  • This compound (≥98%)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol, absolute

  • Hexanes, HPLC grade

  • Dichloromethane, HPLC grade

  • Syringe pumps (2)

  • Three-neck round-bottom flask (2 L)

  • Reflux condenser and magnetic stirrer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis p1 Prepare Solution A: 0.1 M Dihaloalkane in Ethanol r2 Load Solutions A & B into separate syringe pumps p1->r2 p2 Prepare Solution B: 0.1 M Na₂S in Ethanol p2->r2 r1 Charge 2L flask with 1L Ethanol and heat to reflux r1->r2 r3 Slowly add A & B to refluxing ethanol over 8 hours r2->r3 w1 Reflux for an additional 2 hours w2 Cool, filter NaCl, and rotary evaporate solvent w1->w2 w3 Partition residue between H₂O and Dichloromethane w2->w3 w4 Analyze organic layer by GC-MS to determine product ratio w3->w4

Detailed Procedure

Note: Two separate, parallel reactions should be run, one for each dihaloalkane.

  • Prepare Reactant Solutions:

    • Solution A: Prepare a 0.1 M solution of the dihaloalkane (1,6-dichlorohexane OR this compound) in 100 mL of absolute ethanol.

    • Solution B: Prepare a 0.1 M solution of sodium sulfide nonahydrate in 100 mL of absolute ethanol. Mild heating may be required for full dissolution.

  • Reaction Setup:

    • Assemble a 2 L three-neck flask equipped with a reflux condenser, a magnetic stir bar, and two syringe inlet ports.

    • Charge the flask with 1 L of absolute ethanol and bring it to a gentle reflux.

  • High-Dilution Addition:

    • Load Solution A and Solution B into two separate syringe pumps.

    • Set the pumps to deliver the solutions simultaneously to the refluxing ethanol over a period of 8 hours. Ensure the addition is subsurface to promote rapid mixing.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

    • Allow the reaction to cool to room temperature. A white precipitate of sodium chloride will form.

    • Filter the mixture to remove the NaCl and wash the solid with a small amount of ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction and Analysis:

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane.

    • Separate the layers. Extract the aqueous layer with an additional 2x50 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate.

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the cyclic thioether (monomer) to dimer and higher oligomers.

Expected Results

The reaction with 1,6-dichlorohexane is expected to show a significantly higher yield of the cyclic product (thiacycloheptane) compared to oligomers. The reaction with This compound will likely produce a greater proportion of dimer and polymer products relative to the desired cyclic monomer (thiacyclooctane), demonstrating its lower propensity for intramolecular cyclization.

Conclusion and Practical Recommendations

The choice between 1,6-dichlorohexane and this compound in a synthetic route must be guided by the intended outcome.

  • For the synthesis of six-membered rings, 1,6-dichlorohexane is the superior precursor. Its cyclization is kinetically and thermodynamically favored, leading to higher yields and requiring less stringent high-dilution conditions.

  • For the synthesis of seven-membered rings, this compound must be used with caution. Researchers must employ rigorous high-dilution techniques to minimize the competing and often dominant polymerization pathway.

  • As intermolecular linkers, both reagents are effective. Their reactivity in SN2 reactions with external nucleophiles is nearly identical. The choice may then depend on the desired length and flexibility of the resulting carbon chain.

Understanding the fundamental principles of ring strain and reaction kinetics allows the synthetic chemist to predict the behavior of these versatile building blocks and design experiments that maximize the yield of the desired product.

References

A Senior Application Scientist's Guide to Alkylation: Navigating Alternatives to 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the seven-carbon linear chain is a recurring and valuable structural motif. It serves as a flexible linker in complex molecules, a foundational unit for macrocyclization, and a key component in the synthesis of seven-membered heterocycles like azepanes and oxepanes. For decades, 1,7-dichloroheptane has been a workhorse reagent for introducing this C7-linker via dialkylation.[1] However, its moderate reactivity and the increasing demand for milder, more efficient, and highly selective synthetic methodologies have spurred the adoption of superior alternatives.

This guide provides an in-depth comparison of viable alternative reagents and strategies to this compound. We will move beyond a simple list of substitutes, delving into the causality behind experimental choices, providing field-proven protocols, and presenting comparative data to empower you to select the optimal approach for your specific synthetic challenge.

Part 1: The Principle of Enhanced Electrophilicity: Superior Leaving Groups

The fundamental limitation of this compound lies in the chloride leaving group. While adequate, it often requires harsh reaction conditions (high temperatures, strong bases) which can be incompatible with sensitive functional groups and can lead to side reactions. The most direct alternatives simply replace chloride with a more effective leaving group, enhancing the reagent's electrophilicity and allowing for more facile alkylation under milder conditions.

1,7-Dibromoheptane: The Next Step in Reactivity

Replacing chlorine with bromine significantly increases the reaction rate of SN2 displacement. Bromide is a better leaving group because it is a larger, more polarizable anion that can better stabilize the forming negative charge in the transition state. This enhanced reactivity often translates to lower reaction temperatures, shorter reaction times, and improved yields, particularly with less potent nucleophiles.

1,7-Heptanediol Ditosylate/Dimesylate: The Non-Halide Powerhouses

For maximum reactivity and to avoid halide-related side reactions or catalyst poisoning, sulfonate esters are the reagents of choice.[2] Derived from the readily available and inexpensive 1,7-heptanediol, these reagents feature tosylate (OTs) or mesylate (OMs) groups, which are exceptionally good leaving groups due to the resonance stabilization of the resulting sulfonate anion.

  • Causality: The negative charge on the departing sulfonate is delocalized over three oxygen atoms, making it a very stable, non-nucleophilic anion. This dramatically lowers the activation energy for the SN2 reaction compared to halides.

  • Advantages: These reagents are often crystalline, non-volatile solids, making them easier to handle and purify than their liquid dihalide counterparts. They are particularly effective for alkylating challenging or sterically hindered nucleophiles.

The synthesis of these reagents is straightforward, typically involving the reaction of 1,7-heptanediol with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.[3]

Comparative Data: Reactivity of C7 Alkylating Agents

The choice of reagent has a direct and predictable impact on reaction efficiency. The following table summarizes a qualitative comparison based on established principles of nucleophilic substitution.

ReagentPrecursorLeaving GroupRelative ReactivityKey AdvantagesCommon Disadvantages
This compound1,7-HeptanediolCl⁻Baseline (1)Low cost, readily availableLower reactivity, requires harsher conditions
1,7-Dibromoheptane1,7-HeptanediolBr⁻High (~50-100x)Good balance of reactivity and cost, milder conditionsHigher cost than dichloro, potential for elimination
1,7-Diiodoheptane1,7-DibromoheptaneI⁻Very High (~2000x)Highest reactivity for SN2, mildest conditionsHighest cost, light sensitive, can poison catalysts
1,7-Heptanediol Ditosylate1,7-HeptanediolTsO⁻Extremely HighExcellent leaving group, often crystalline, clean reactionsRequires extra synthetic step, bulky leaving group
1,7-Heptanediol Dimesylate1,7-HeptanediolMsO⁻Extremely HighExcellent leaving group, less bulky than tosylateRequires extra synthetic step

Part 2: Advanced Strategies for Forming Seven-Membered Rings

Beyond direct alkylation with a pre-formed C7 chain, modern organic synthesis offers powerful catalytic methods that construct the desired cyclic core from acyclic precursors. These methods provide alternative strategic access to the same molecular scaffolds.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including seven-membered rings and larger macrocycles.[4][5][6] This reaction utilizes a ruthenium or molybdenum catalyst (e.g., Grubbs' or Schrock catalysts) to form a new double bond between two terminal alkene functionalities within the same molecule, releasing a volatile byproduct like ethylene.[6]

To form a seven-membered ring, a 1,8-nonadiene substrate is required. This strategy decouples the ring-forming step from the introduction of nucleophiles, offering significant synthetic flexibility.

RCM_Workflow cluster_start Substrate Synthesis cluster_rcm Ring-Closing Metathesis cluster_product Product Formation Start Nucleophile (e.g., Amine) Allylation Double Allylation (e.g., with Allyl Bromide) Start->Allylation Diene Acyclic 1,8-Nonadiene Substrate Allylation->Diene RCM_Step RCM Reaction (Toluene, 40-80 °C) Diene->RCM_Step Catalyst Grubbs' Catalyst (Ru-based) Catalyst->RCM_Step Ethylene Ethylene (gas) Byproduct RCM_Step->Ethylene Cyclic_Alkene Seven-Membered Unsaturated Ring RCM_Step->Cyclic_Alkene Reduction Reduction (optional) (e.g., H₂, Pd/C) Cyclic_Alkene->Reduction Final_Product Saturated Heterocycle (e.g., Azepane) Reduction->Final_Product

Cycloaddition Reactions

For the direct construction of functionalized seven-membered rings, cycloaddition reactions are exceptionally powerful.[7] A prominent example is the [4+3] cycloaddition, which combines a four-atom π-system (a diene) with a three-atom π-system (an allyl cation equivalent) to form the seven-membered ring in a single, often stereocontrolled, step.[8] While synthetically more complex to set up than a simple dialkylation, this approach builds in functionality and stereochemistry from the start.

Part 3: Enhancing Performance with Phase-Transfer Catalysis

Regardless of the dihalide used, alkylation reactions involving a salt (e.g., a deprotonated nucleophile) and an organic electrophile often suffer from low reaction rates due to the mutual insolubility of the reactants. Phase-Transfer Catalysis (PTC) is a powerful technique that overcomes this barrier, dramatically accelerating the reaction.[9][10]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "soap" for the anionic nucleophile.[11] The lipophilic alkyl chains of the catalyst shuttle the anion from the aqueous or solid phase into the organic phase, where it is desolvated and highly reactive towards the alkylating agent.[12] This allows for the use of inexpensive inorganic bases (e.g., K₂CO₃, NaOH) and avoids the need for hazardous, anhydrous polar aprotic solvents like DMF or NMP.[12][13]

// Nodes Nu_aq [label="Nu⁻ (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_org [label="Q⁺X⁻ (org)", fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Quaternary ammonium salt in organic phase"]; RX_org [label="R-X (org)", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Alkylating agent in organic phase"]; QNu_org [label="Q⁺Nu⁻ (org)", fillcolor="#34A853", fontcolor="#FFFFFF", tooltip="Ion pair in organic phase"]; RNu_org [label="R-Nu (org)", fillcolor="#5F6368", fontcolor="#FFFFFF", tooltip="Product in organic phase"]; X_aq [label="X⁻ (aq)", fillcolor="#5F6368", fontcolor="#FFFFFF", tooltip="Leaving group in aqueous phase"];

// Interface interface [shape=plaintext, label="Aqueous Phase | Organic Phase"];

// Edges Nu_aq -> QNu_org [label=" Anion\n Exchange"]; QNu_org -> RNu_org [label=" SN2\n Reaction"]; RX_org -> QNu_org; RNu_org -> X_aq [label=" Leaving Group\n Partition"]; QNu_org -> Q_org [label=" Catalyst\n Regeneration"]; Q_org -> Nu_aq;

// Positioning (less direct control in DOT, but can suggest) {rank=same; Nu_aq; interface; Q_org; RX_org; RNu_org; QNu_org; X_aq} Nu_aq -> interface [style=invis]; interface -> Q_org [style=invis]; } Mechanism of phase-transfer catalysis in alkylation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and illustrative of the principles discussed.

Protocol 1: Synthesis of 1,7-Heptanediol Ditosylate

This protocol details the conversion of a common precursor diol into a highly reactive dialkylating agent.

Materials:

  • 1,7-Heptanediol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq)

  • Pyridine (dried, as solvent)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 1,7-heptanediol in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl. A white precipitate should form.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1,7-heptanediol ditosylate as a white crystalline solid.

Protocol 2: PTC-Mediated N,N'-Dialkylation of Benzylamine

This protocol demonstrates the synthesis of a seven-membered diazepane precursor using 1,7-dibromoheptane under efficient phase-transfer conditions.

Materials:

  • Benzylamine (2.0 eq)

  • 1,7-Dibromoheptane (1.0 eq)

  • Potassium Carbonate (K₂CO₃), powdered (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask, add benzylamine, 1,7-dibromoheptane, K₂CO₃, TBAB, and toluene.

  • Heat the heterogeneous mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and add deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N,N'-(heptane-1,7-diyl)bis(1-phenylmethanamine).

Conclusion and Recommendations

While this compound remains a viable, low-cost option for introducing a C7-linker, its limitations in reactivity necessitate consideration of more modern alternatives, especially in the context of complex molecule synthesis.

  • For routine alkylations where cost is the primary driver: this compound, preferably used with phase-transfer catalysis to boost efficiency, is a reasonable choice.

  • For improved yields and milder conditions: 1,7-dibromoheptane offers a significant reactivity enhancement for a moderate increase in cost.

  • For sensitive substrates or challenging alkylations: 1,7-Heptanediol ditosylate or dimesylate provides the highest reactivity and cleanest conversions, justifying the additional synthetic step.

  • For strategic construction of seven-membered rings: Ring-closing metathesis offers unparalleled flexibility and functional group tolerance for building complex cyclic architectures.

By understanding the chemical principles behind each reagent and technique, researchers can make informed decisions, moving beyond traditional methods to optimize their synthetic routes for efficiency, yield, and robustness.

References

A Senior Application Scientist's Guide to Mass Spectrometry for Validating 1,7-Dichloroheptane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the structural confirmation of reaction products is a cornerstone of reliable science. When working with versatile intermediates like 1,7-dichloroheptane, a bifunctional seven-carbon linker, rigorous validation is not just best practice—it is essential for the integrity of subsequent synthetic steps.[1][2][3] This guide provides an in-depth comparison of mass spectrometry techniques for the validation of this compound reaction products, offering field-proven insights and detailed experimental protocols.

The Challenge: Confirming Reactions of a Dichloroalkane

This compound is a valuable building block due to its two terminal chlorine atoms, which serve as reactive sites for a variety of nucleophilic substitution and coupling reactions.[1][3] A typical synthesis might involve the chlorination of 1,7-heptanediol.[4] However, reactions such as these can yield a mixture of products, including incompletely reacted starting material, mono-substituted intermediates, and potentially over-reacted byproducts. The analytical challenge lies in unequivocally identifying the desired product and characterizing any impurities.

Why Mass Spectrometry? The Decisive Advantage

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial structural information, mass spectrometry (MS) offers unparalleled sensitivity and definitive molecular weight information.[5][6] For halogenated compounds, MS possesses a unique, built-in validation tool: the characteristic isotopic pattern of chlorine.[7][8][9][10][11][12][13]

The Chlorine Isotope Signature: Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7][8][11][12] This means a molecule containing one chlorine atom will exhibit two molecular ion peaks in its mass spectrum, separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the main peak (M).[7][13] For a molecule with two chlorine atoms, like this compound, this pattern becomes even more distinct, showing M, M+2, and M+4 peaks.[9] This isotopic signature provides an immediate and highly confident confirmation of the number of chlorine atoms in any detected molecule.

Comparative Guide: GC-MS vs. LC-MS for this compound Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally driven by the analyte's properties.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on polarity.
Best Suited For This compound (reactant) and other non-polar, volatile products.[6][14]Polar, non-volatile, or thermally unstable reaction products (e.g., products of substitution with large polar groups).
Ionization Method Electron Ionization (EI): A hard ionization technique that creates reproducible, information-rich fragmentation patterns ideal for library matching.[15][16]Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that typically preserve the molecular ion, providing clear molecular weight data.[17]
Key Advantage Extensive, searchable spectral libraries (e.g., NIST/EPA/NIH) for confident compound identification based on fragmentation patterns.[17][18][19][20]Ideal for analyzing products that cannot be volatilized without decomposition.
Limitation Not suitable for non-volatile or thermally labile compounds.Less effective for non-polar compounds like the this compound starting material.

For the validation of most this compound reactions, GC-MS is the gold standard due to the volatile nature of the parent molecule and many of its likely derivatives.

The Workflow: A Self-Validating System

A robust analytical workflow ensures that the results are trustworthy and reproducible. This process involves more than just sample injection; it's a system of checks and balances.

Caption: A comprehensive GC-MS workflow for reaction product validation.

Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture

This protocol provides a robust starting point for analyzing a reaction mixture where this compound is a reactant.

1. Sample Preparation:

  • Quench the reaction appropriately and perform a standard aqueous work-up.

  • Extract the organic components using a suitable solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.

  • Prepare a stock solution of the crude reaction product by dissolving ~10 mg of the residue in 10 mL of high-purity hexane.

  • Create a dilute sample for injection by performing a 1:100 dilution of the stock solution in hexane.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The chosen parameters are typical for separating medium-volatility halogenated alkanes. A non-polar column is used because "like dissolves like," providing good separation for these non-polar analytes. The temperature program allows for the separation of components with different boiling points.

ParameterRecommended SettingCausality/Justification
GC System Agilent 7890 or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977 or equivalentProvides high-quality EI spectra.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, non-polar column providing excellent resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas that provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Oven Program Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)Separates compounds by boiling point; initial hold resolves volatile components, ramp separates the main products.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eVThe industry standard for EI; maximizes ionization efficiency and creates reproducible fragmentation patterns that are comparable to library spectra.[15][16][21]
Mass Scan Range 35 - 450 m/zCovers the expected mass range of reactants, products, and their key fragments.

3. Data Analysis: A Three-Pillar Approach for Confident Identification

True validation rests on the convergence of multiple data points. Relying on a single metric is insufficient.

Pillar 1: Retention Time (RT)

  • Analyze the Total Ion Chromatogram (TIC) to identify all separated components.

  • If available, run an analytical standard of pure this compound to confirm its retention time. The reactant should diminish as the reaction progresses.

Pillar 2: Mass Spectral Library Matching

  • For each peak of interest, extract the mass spectrum.

  • Perform a search against the NIST/EPA/NIH Mass Spectral Library.[18][20] A high match score (>800/1000) suggests a probable identity.[22]

Pillar 3: Manual Spectral Interpretation (The Self-Validation Step)

  • The Chlorine Isotope Test: This is the most critical step. For any peak identified as a chlorine-containing compound, verify the isotopic pattern. For a product with two chlorine atoms, you must observe M+, M+2, and M+4 peaks. The relative intensities of these peaks provide a powerful diagnostic tool.[9]

  • Fragmentation Analysis: Electron ionization causes predictable bond cleavages. For haloalkanes, a common fragmentation is the loss of the halogen atom or cleavage of the carbon chain.[12][23] Does the observed fragmentation pattern make chemical sense for the proposed structure? For example, the loss of a chlorine radical (mass 35 or 37) is a very common pathway.[12]

Caption: A decision-making workflow for validating mass spectral data.

Comparison with Alternative Methods

While GC-MS is often the primary tool, a multi-faceted approach provides the highest level of confidence.

  • Quantitative NMR (qNMR): While MS excels at identification, qNMR is superior for determining the precise purity and relative ratios of components in a mixture without the need for individual calibration curves for each compound.[6]

  • FTIR Spectroscopy: Useful for confirming the disappearance of starting functional groups (e.g., the broad -OH stretch of 1,7-heptanediol) and the appearance of new ones, but it lacks the specificity to distinguish between similar alkyl halides.

Conclusion

Validating the products of reactions involving this compound is a task perfectly suited to Gas Chromatography-Mass Spectrometry. The technique's ability to separate complex mixtures and provide definitive molecular fingerprints is powerful. However, the true strength of the method lies in a rigorous, multi-pillar data analysis approach. By combining library search results with a critical, manual inspection of the chlorine isotope patterns and fragmentation pathways, researchers can achieve an exceptionally high degree of confidence in their results, ensuring the integrity and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide: The Strategic Advantages of 1,7-Dichloroheptane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Dihaloalkane

In the vast landscape of bifunctional electrophiles, dihaloalkanes serve as fundamental building blocks for a multitude of synthetic transformations. They are the workhorses for forming carbon-carbon and carbon-heteroatom bonds, enabling applications from polymer science to the intricate assembly of pharmaceutical scaffolds. While structurally similar, not all dihaloalkanes are created equal. The length of the alkyl chain separating the two halogen atoms dictates reactivity, conformational flexibility, and, most critically, the types of cyclic structures and polymer architectures that can be accessed.

This guide provides an in-depth technical comparison of 1,7-dichloroheptane against other common α,ω-dihaloalkanes, such as 1,6-dichlorohexane and 1,8-dichlorooctane. We will move beyond a simple cataloging of properties to explore the strategic and often subtle advantages conferred by the seven-carbon backbone. Through comparative data, mechanistic insights, and detailed experimental protocols, this document will illustrate why this compound is often the superior choice for specific, high-value applications, particularly in the synthesis of complex medium-sized ring systems and specialty polymers.

The Decisive Factor: Chain Length and its Physicochemical Consequences

The fundamental differences between dihaloalkanes begin with their physical properties, which are a direct consequence of molecular weight and chain length. As the carbon chain increases, so do the van der Waals forces, leading to predictable trends in boiling points and densities.[1][2]

Property1,6-DichlorohexaneThis compound1,8-Dichlorooctane
Molecular Formula C₆H₁₂Cl₂C₇H₁₄Cl₂[3]C₈H₁₆Cl₂
Molar Mass ( g/mol ) 155.07169.09[4]183.12
Boiling Point (°C) 205-207222-224239-241
Density (g/mL) 1.0681.0411.014
Solubility Insoluble in water; soluble in organic solvents.[1]Insoluble in water; soluble in organic solvents.[1]Insoluble in water; soluble in organic solvents.

Data compiled from various chemical suppliers and literature sources. Exact values may vary slightly.

While these properties are important for process parameters like solvent choice and purification, the true advantage of this compound lies in its synthetic utility, which is governed by the specific geometric constraints and reactivity patterns imposed by its seven-carbon chain.

Core Advantage 1: A Gateway to Seven-Membered Rings

The synthesis of seven-membered rings (cycloheptanes and their heteroatomic analogues) is a significant challenge in organic chemistry.[5] These "medium-sized" rings are often subject to high torsional and transannular strain, making their formation via intramolecular cyclization entropically and enthalpically less favorable than their five- and six-membered counterparts. However, these motifs are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a high-priority endeavor.[6][7]

This is where this compound provides a distinct and critical advantage. Its seven-carbon chain is perfectly pre-organized to undergo intramolecular nucleophilic substitution with a variety of dinucleophiles to form stable seven-membered ring systems.

Caption: Dihaloalkane chain length dictates cyclization product.

Using a shorter chain like 1,6-dichlorohexane will exclusively yield six-membered rings, while the longer 1,8-dichlorooctane will lead to eight-membered rings. Therefore, for synthetic targets containing a cycloheptane, oxepane, or azepane core, this compound is not just an option, but often the required starting material.

Comparative Performance in Cyclization Reactions
DihaloalkaneDinucleophile (Example)Ring Size FormedTypical Challenges/Advantages
1,6-DichlorohexaneCatechol6 (Benzodioxane derivative)High yields, kinetically and thermodynamically favored.
This compound Catechol 7 (Benzodioxepine derivative) Direct access to valuable 7-membered rings. Yields can be optimized with high dilution.
1,8-DichlorooctaneCatechol8 (Benzodioxocine derivative)Increased likelihood of intermolecular polymerization over cyclization; requires stringent high-dilution conditions.

The causality behind these outcomes is rooted in reaction kinetics. While all three dihaloalkanes can undergo intermolecular reactions to form polymers, the probability of the two ends of the same molecule finding each other to cyclize is highly dependent on chain length. For the seven-carbon chain, the entropic barrier to forming the ring is overcome by the relative stability of the resulting seven-membered structure compared to larger rings.

Experimental Protocol: Synthesis of a Seven-Membered Cyclic Ether via Williamson Ether Synthesis

This protocol details the synthesis of 1,8-dioxacycloheptadecane-2,7-dione, a macrocyclic lactone, but the core principle of using a dihaloalkane for cyclization is illustrated. A more direct example is the reaction of this compound with a diol. The following is an adapted, representative procedure for forming a seven-membered ring.

Objective: To synthesize benzo[b][8][9]dioxepine, a seven-membered heterocyclic ether, from this compound and catechol.

Materials:

  • This compound (1.0 eq)[8][9]

  • Catechol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel with reflux condenser and magnetic stirrer

  • High-dilution setup (optional, but recommended for maximizing yield)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a round-bottom flask equipped with a reflux condenser and a stirrer. The volume should be sufficient to ensure high dilution (target concentration of reactants ~0.01 M).

  • Base Addition: Add the finely powdered potassium carbonate to the solvent and stir vigorously.

  • Reactant Addition: In a separate flask, dissolve catechol and this compound in a small amount of anhydrous DMF.

  • Slow Addition: Using a syringe pump, add the reactant solution to the stirring suspension of K₂CO₃ in DMF over a period of 8-12 hours at a moderately elevated temperature (e.g., 80-90 °C). Causality: Slow addition under high-dilution conditions favors intramolecular cyclization by keeping the instantaneous concentration of reactants low, thus minimizing intermolecular side reactions (polymerization).[10]

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of starting materials.

  • Workup: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and wash the solid with ethyl acetate. Combine the filtrate and washes. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure benzo[b][8][9]dioxepine.

This self-validating protocol ensures that the desired seven-membered ring is the major product by controlling the reaction conditions to favor the intramolecular pathway.

Core Advantage 2: Tailoring Polymer Properties

In polymer chemistry, α,ω-dihaloalkanes are common monomers for polycondensation reactions, reacting with dinucleophiles like sodium sulfide to produce poly(alkylene sulfide)s or with diols to form polyethers.[11] The length of the alkyl chain in the dihaloalkane monomer is a critical design parameter that directly influences the properties of the final polymer.

Caption: Impact of Dihaloalkane Chain Length on Polymer Properties.

The introduction of a seven-carbon linker from this compound, as opposed to a six-carbon linker from 1,6-dichlorohexane, imparts several distinct characteristics:

  • Increased Flexibility: The longer the alkyl chain, the greater the rotational freedom and flexibility of the polymer backbone. This typically leads to a lower glass transition temperature (Tg) and melting temperature (Tm).

  • Reduced Crystallinity: The odd number of carbon atoms in the heptane unit disrupts the regular packing of polymer chains compared to the even-numbered hexane or octane units. This frustration of crystallinity can lead to more amorphous materials with higher solubility in organic solvents and greater optical clarity.

  • Modified Hydrophobicity: The additional methylene group increases the hydrophobicity of the polymer repeating unit, which can be advantageous for applications requiring moisture resistance or specific interfacial properties.

For researchers in materials science, this compound is therefore not just another monomer, but a tool to fine-tune polymer properties. It allows for the precise engineering of materials that occupy a performance space between those derived from C6 and C8 analogues, offering a unique balance of flexibility, solubility, and thermal characteristics.[12]

Conclusion: A Strategic Choice for Advanced Synthesis

While 1,6-dichlorohexane and 1,8-dichlorooctane are excellent reagents for producing six- and eight-membered rings or polymers with specific even-numbered carbon linkers, this compound offers unique strategic advantages. Its primary value lies in providing a direct and efficient pathway to seven-membered cyclic structures, which are of high interest in medicinal and natural product chemistry but are otherwise challenging to access.[8] Furthermore, in the realm of polymer and materials science, the odd-numbered carbon chain of this compound serves as a critical design element for modulating polymer flexibility, crystallinity, and solubility.

For the discerning researcher, the choice of a dihaloalkane should be a deliberate one, based on the specific architectural and functional requirements of the target molecule. In this context, this compound is an indispensable tool, enabling synthetic possibilities that are simply out of reach for its shorter and longer-chain cousins.[8][13]

References

The Heptane Bridge: A Comparative Guide to the Synthetic Applications of 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the selection of an appropriate bifunctional linker is a critical decision that dictates the efficiency of a synthesis and the properties of the final product. Among the diverse array of dihaloalkanes, 1,7-dichloroheptane presents a unique combination of flexibility and reactivity, making it a valuable building block in a variety of synthetic transformations. This guide provides an in-depth technical comparison of the applications of this compound, offering experimental insights and data to inform its use over other alternatives.

Introduction to this compound: Properties and Reactivity

This compound (C₇H₁₄Cl₂) is a colorless liquid characterized by two primary chloro groups at the termini of a seven-carbon aliphatic chain.[1][2] This structure provides two reactive sites for nucleophilic substitution, making it an ideal candidate for forming seven-membered rings, acting as a flexible linker between two molecular entities, or serving as a monomer in polymerization reactions.

Physical and Chemical Properties:

Property Value
Molecular Formula C₇H₁₄Cl₂
Molecular Weight 169.09 g/mol [1]
Boiling Point 220.6 °C at 760 mmHg

| Density | 1.013 g/cm³ |

The reactivity of the C-Cl bond is central to its synthetic utility. While less reactive than its bromo- or iodo-analogs, the chloro-substituent offers a good balance of stability for handling and sufficient reactivity for many common nucleophilic substitution reactions. The choice between dichloro-, dibromo-, and diiodoheptane often comes down to a trade-off between reaction rate and cost, with the dichloro- variant being the most economical for large-scale applications.

Cyclization Reactions: Forging Seven-Membered Rings

The seven-carbon backbone of this compound is perfectly suited for the synthesis of seven-membered carbocyclic and heterocyclic rings, which are important structural motifs in many natural products and pharmaceuticals.[3]

Synthesis of Azepanes and Oxepanes

The formation of seven-membered heterocycles such as azepanes (containing nitrogen) and oxepanes (containing oxygen) can be achieved through intramolecular cyclization. This typically involves the reaction of this compound with a dinucleophile, such as a diamine or a diol, under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[3]

Conceptual Workflow for Azepane Synthesis:

reagents This compound + H₂N-(CH₂)ₓ-NH₂ (Diamine) intermediate Cl-(CH₂)₇-NH-(CH₂)ₓ-NH₂ reagents->intermediate Intermolecular Alkylation conditions High Dilution Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) product Azepane Derivative intermediate->product Intramolecular Cyclization reagents Benzene (excess) + this compound catalyst AlCl₃ (Lewis Acid) intermediate1 1-Chloro-7-phenylheptane reagents->intermediate1 Monoalkylation product 1,7-Diphenylheptane intermediate1->product Dialkylation

References

A Comparative Guide to the Use of 1,7-Dichloroheptane in Production for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and cost-effectiveness. Among the array of bifunctional electrophiles, α,ω-dihaloalkanes serve as critical linkers and precursors. This guide provides an in-depth cost-benefit analysis of utilizing 1,7-dichloroheptane in production, comparing its performance with a key alternative, 1,7-dibromoheptane. While direct comparative studies are not extensively available in peer-reviewed literature, this guide synthesizes theoretical principles, available data, and practical considerations to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.

Introduction to this compound: A Versatile Bifunctional Linker

This compound (C₇H₁₄Cl₂) is a colorless liquid that serves as a valuable intermediate in organic synthesis.[1] Its seven-carbon chain provides a flexible spacer, and the terminal chlorine atoms offer two reactive sites for nucleophilic substitution reactions.[1] This structure makes it a suitable candidate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.[1][2] It is particularly useful in reactions where a seven-carbon linker is required to connect two molecular entities.

Cost-Benefit Analysis: this compound vs. 1,7-Dibromoheptane

The choice between different dihaloalkanes often comes down to a balance of cost, reactivity, and safety. Here, we compare this compound with its bromine-containing analog, 1,7-dibromoheptane.

FeatureThis compound1,7-DibromoheptaneAnalysis
Indicative Cost ~$1-100/kg (FOB)[2]~$100/kg or higher[3]This compound generally presents a significant cost advantage, particularly for large-scale production.
Reactivity ModerateHighBromide is a better leaving group than chloride, leading to faster reaction rates for 1,7-dibromoheptane.[4]
Reaction Conditions May require more forcing conditions (higher temperatures, longer reaction times)Milder reaction conditions can often be employed.The higher reactivity of the dibromo- compound can be advantageous for sensitive substrates.
Safety Profile Skin and eye irritant[1]Fatal if swallowed (Acute toxicity, Oral, Category 2)[5]1,7-Dibromoheptane presents a more severe acute toxicity hazard.
Environmental Profile Chloroalkanes are known to have ozone-depleting potential.[4] Long-chain chloroalkanes are of concern for persistence.Brominated organic compounds can also be persistent environmental pollutants.Both require careful handling and disposal to minimize environmental impact.

Performance and Experimental Data: A Deeper Dive

As previously noted, direct comparative experimental data for the performance of this compound and 1,7-dibromoheptane in the same reaction is scarce. However, we can infer their relative performance based on fundamental principles of organic chemistry, particularly in the context of Sₙ2 reactions like the Williamson ether synthesis.

Theoretical Performance Comparison

The key difference in the reactivity of these two compounds lies in the leaving group ability of the halide. In nucleophilic substitution reactions, the rate of reaction is influenced by how readily the leaving group can depart. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger, more polarizable anions with weaker conjugate acids are more stable and thus better leaving groups.

Therefore, in a typical Sₙ2 reaction, 1,7-dibromoheptane is expected to react faster than this compound under the same conditions. This can translate to:

  • Shorter reaction times: Potentially leading to higher throughput in an industrial setting.

  • Milder reaction conditions: Lower temperatures may be sufficient, which can be beneficial for thermally sensitive substrates and can reduce energy costs.

  • Higher yields (in some cases): Faster reaction rates can sometimes outcompete side reactions, leading to a cleaner product profile.

However, the higher reactivity of 1,7-dibromoheptane is not always advantageous. For certain applications, a less reactive electrophile like this compound may be preferred to achieve greater selectivity, especially when multiple nucleophilic sites are present in the substrate.

Experimental Protocols: Williamson Ether Synthesis

To illustrate the practical differences in their application, the following are detailed, representative protocols for a Williamson ether synthesis to form 1,7-bis(phenoxy)heptane, a symmetrical ether. These protocols are based on established procedures for this type of reaction and are designed to be self-validating systems.[6][7]

Protocol 1: Synthesis of 1,7-bis(phenoxy)heptane using this compound

  • Objective: To synthesize 1,7-bis(phenoxy)heptane via a double Williamson ether synthesis using this compound.

  • Materials:

    • Phenol (2.1 equivalents)

    • Sodium hydroxide (2.2 equivalents)

    • This compound (1.0 equivalent)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Toluene

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol (2.1 eq) in anhydrous DMF.

    • Carefully add sodium hydroxide pellets (2.2 eq) to the solution. The mixture will exotherm. Stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into deionized water and extract with toluene (3 x volumes).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,7-bis(phenoxy)heptane.

Protocol 2: Synthesis of 1,7-bis(phenoxy)heptane using 1,7-Dibromoheptane

  • Objective: To synthesize 1,7-bis(phenoxy)heptane via a double Williamson ether synthesis using 1,7-dibromoheptane.

  • Materials:

    • Phenol (2.1 equivalents)

    • Potassium carbonate (2.5 equivalents, anhydrous)

    • 1,7-Dibromoheptane (1.0 equivalent)

    • Acetone (anhydrous)

    • Deionized water

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (2.1 eq), anhydrous potassium carbonate (2.5 eq), and 1,7-dibromoheptane (1.0 eq) in anhydrous acetone.

    • Heat the mixture to reflux (approximately 56 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Base and Solvent: In Protocol 1, a stronger base (NaOH) and a higher boiling point polar aprotic solvent (DMF) are used to facilitate the reaction with the less reactive dichloride. In Protocol 2, a milder base (K₂CO₃) and a lower boiling point solvent (acetone) are sufficient due to the higher reactivity of the dibromide.

  • Temperature and Reaction Time: The higher temperature and longer reaction time in Protocol 1 are necessary to drive the reaction to completion with the less reactive this compound. The milder conditions in Protocol 2 are a direct consequence of the better leaving group ability of bromide.

Visualization of Experimental Workflows

Williamson_Synthesis_Dichloro cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol form_phenoxide Form Sodium Phenoxide phenol->form_phenoxide naoh NaOH naoh->form_phenoxide dmf DMF dmf->form_phenoxide reaction Heat to 100-110 °C (12-24h) dichloro This compound dichloro->reaction quench_extract Quench with Water & Extract with Toluene wash_dry Wash & Dry quench_extract->wash_dry purify Purification wash_dry->purify product 1,7-bis(phenoxy)heptane purify->product

Caption: Workflow for Williamson ether synthesis using this compound.

Williamson_Synthesis_Dibromo cluster_reaction One-Pot Reaction cluster_workup Workup & Purification phenol Phenol reaction_mix Mix Reagents phenol->reaction_mix k2co3 K₂CO₃ k2co3->reaction_mix dibromo 1,7-Dibromoheptane dibromo->reaction_mix acetone Acetone acetone->reaction_mix reflux Reflux at ~56 °C (6-12h) reaction_mix->reflux filter Filter Salts concentrate Concentrate filter->concentrate extract_wash Extract & Wash concentrate->extract_wash purify Purification extract_wash->purify product 1,7-bis(phenoxy)heptane purify->product

References

A Comparative Guide to the Stability of 1,7-Dichloroheptane Under Various Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,7-Dichloroheptane and Its Significance

This compound (C₇H₁₄Cl₂) is a linear, bifunctional organochlorine compound.[1] Its structure, featuring a seven-carbon chain with chlorine atoms at the terminal positions, makes it a versatile intermediate in organic synthesis.[2][3] The two primary chloro- substituents offer reactive sites for various nucleophilic substitution and coupling reactions, rendering it a valuable building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[2] Understanding the stability of this molecule is paramount for ensuring the integrity of synthetic pathways, the purity of final products, and the safety and predictability of its handling and storage.

This guide will comparatively assess the stability of this compound under thermal, chemical (hydrolytic and oxidative), and photolytic stress. Due to the limited availability of direct experimental data for this compound, this guide will leverage data from its close homologues, 1,6-dichlorohexane and 1,8-dichlorooctane, to provide scientifically grounded E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based insights.

Comparative Stability Analysis

The stability of a chemical entity is not an intrinsic property but is defined by its resistance to degradation under specific environmental conditions. Here, we evaluate the stability of this compound in comparison to shorter and longer chain α,ω-dichloroalkanes.

Stress Condition 1,6-Dichlorohexane (C6) This compound (C7) (Inferred) 1,8-Dichlorooctane (C8)
Thermal Stability Stable under normal conditions.[4][5] Decomposition products include hydrogen chloride and carbon monoxide.[4]Expected to be stable under normal conditions, with thermal decomposition occurring at elevated temperatures.Stable under normal conditions.[2][6]
Hydrolytic Stability Slow hydrolysis at neutral pH, accelerated by acidic or basic conditions.Expected to undergo slow SN2 hydrolysis. Rate will be influenced by pH and temperature.Slow hydrolysis at neutral pH, with reactivity similar to other primary chloroalkanes.
Oxidative Stability Incompatible with strong oxidizing agents.[4][5]Expected to be susceptible to oxidation by strong oxidizing agents.Incompatible with strong oxidizing agents.
Photolytic Stability Susceptible to photodegradation, especially in the presence of photosensitizers.Expected to undergo photodegradation via radical mechanisms upon absorption of UV light.Susceptible to photodegradation, similar to other chlorinated alkanes.

In-Depth Analysis of Stability Under Various Stressors

Thermal Stability

The thermal stability of α,ω-dichloroalkanes is primarily dictated by the strength of the carbon-chlorine (C-Cl) bond. Thermal decomposition of these compounds typically proceeds via a free-radical mechanism, leading to the elimination of hydrogen chloride (HCl) and the formation of alkenes or other rearrangement products.

Expected Behavior of this compound: Based on the known stability of similar chloroalkanes, this compound is expected to be thermally stable under standard storage conditions (room temperature, protected from light).[4][5] At elevated temperatures, decomposition is likely to occur, initiating with the homolytic cleavage of a C-Cl bond. The resulting radicals can then participate in a chain reaction, leading to the formation of various degradation products, including heptenes, cyclic compounds, and oligomers, alongside the release of HCl gas.

Comparative Insight: The Material Safety Data Sheet for 1,6-dichlorohexane indicates that hazardous decomposition products upon heating include hydrogen chloride and carbon monoxide.[4] It is reasonable to extrapolate that this compound would exhibit similar decomposition pathways. The boiling points of these compounds (1,6-dichlorohexane: ~203 °C, 1,8-dichlorooctane: ~240 °C) suggest that significant thermal decomposition of this compound will likely occur at temperatures exceeding its boiling point (estimated around 220-230°C).[3][5][6][7][8]

Experimental Protocol: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E537, "Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry".[5][9]

Objective: To determine the onset temperature of thermal decomposition and to characterize the associated enthalpic changes for this compound and its comparators.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the test substance (e.g., this compound) into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The onset of an exothermic or endothermic peak indicates a thermal event. The onset temperature of a significant exotherm is taken as the decomposition temperature.

    • Integrate the peak area to determine the enthalpy change (ΔH) of the decomposition.

Self-Validation: The protocol's integrity is maintained by running a baseline with empty pans to ensure instrument stability and by calibrating the instrument with certified reference materials (e.g., indium for temperature and enthalpy).

Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_dsc DSC Analysis (ASTM E537) cluster_analysis Data Analysis A Weigh 2-5 mg of This compound B Seal in hermetic DSC pan A->B C Place sample & reference in DSC cell B->C D Purge with N2 (50 mL/min) C->D E Heat from 30°C to 400°C at 10°C/min D->E F Record heat flow vs. temperature E->F G Determine onset of exotherm (Td) F->G H Integrate peak for ΔH G->H I I H->I Report Td and ΔH G cluster_prep Preparation cluster_incubation Incubation (OECD 111) cluster_analysis Analysis A Prepare sterile buffers (pH 4, 7, 9) B Add this compound to buffers A->B C Incubate at constant T (e.g., 25°C, 50°C) B->C D Withdraw aliquots at time intervals C->D E Quantify remaining This compound (GC-MS) D->E F Plot ln[conc] vs. time E->F G Calculate k_obs and t_1/2 F->G H H G->H Report hydrolysis rate vs. pH and T G cluster_prep Sample Preparation cluster_irradiation Irradiation (OECD 316) cluster_analysis Analysis & Data Processing A Prepare aqueous solution of this compound in quartz tubes B Expose to simulated sunlight (Xenon lamp) A->B C Run dark controls in parallel D Analyze [this compound] at time intervals (GC-MS) B->D E Correct for dark degradation D->E F Calculate photodegradation rate and half-life E->F G G F->G Report photostability parameters

References

A Spectroscopic Guide to the Synthesis of 1,7-Dichloroheptane: From Precursor to Product

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the transformation of functional groups is a fundamental concept, and the ability to meticulously track these changes is paramount for process optimization and quality control. This guide provides an in-depth spectroscopic comparison of 1,7-dichloroheptane, a valuable bifunctional alkylating agent and versatile chemical intermediate[1][2], with its common precursors. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can create a detailed molecular fingerprint of each compound, allowing for unambiguous identification and the monitoring of reaction progress.

The primary synthetic route explored herein is the conversion of 1,7-heptanediol to this compound, a classic example of a nucleophilic substitution reaction. We will also discuss the spectroscopic characteristics of other potential precursors, such as pimelic acid and cycloheptanone, to provide a broader comparative context.

The Molecular Landscape: Precursors to this compound

The journey to synthesizing this compound begins with understanding the unique spectroscopic signatures of its starting materials. Each precursor possesses distinct functional groups that give rise to characteristic signals in various spectroscopic analyses.

1,7-Heptanediol: The Dihydroxy Precursor

1,7-Heptanediol is a common and direct precursor for the synthesis of this compound.[1] Its structure, characterized by hydroxyl (-OH) groups at both ends of a seven-carbon chain, dictates its spectroscopic behavior.

  • FTIR Spectroscopy: The most prominent feature in the IR spectrum of 1,7-heptanediol is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of this peak is due to hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears as a strong peak between 1050 and 1260 cm⁻¹.[3][4]

  • NMR Spectroscopy: In ¹H NMR, the protons of the methylene groups attached to the oxygen atoms (-CH₂OH) are expected to appear downfield, typically in the range of 3.5-3.8 ppm.[5][6][7] The protons of the other methylene groups in the chain will appear further upfield, between 1.2 and 1.6 ppm. The hydroxyl protons themselves can appear over a wide range and are often broad. In ¹³C NMR, the carbons bonded to the hydroxyl groups are the most deshielded among the aliphatic carbons, appearing around 60-65 ppm.[8]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of 1,7-heptanediol will likely not show a strong molecular ion peak (m/z = 132.20) due to the ease of fragmentation.[3][9][10] Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, resulting in characteristic fragment ions.

Pimelic Acid: The Dicarboxylic Acid Precursor

Pimelic acid, or heptanedioic acid, represents another potential, albeit less direct, starting material. Its two carboxylic acid groups provide a rich set of spectroscopic handles.

  • FTIR Spectroscopy: The IR spectrum of pimelic acid is dominated by the features of the carboxylic acid group. A very broad O-H stretching band from 2500-3300 cm⁻¹ is characteristic, often overlapping with the C-H stretching vibrations. A sharp and intense C=O stretching absorption appears around 1700-1725 cm⁻¹.[11][12]

  • NMR Spectroscopy: The most downfield signal in the ¹H NMR spectrum belongs to the acidic protons of the carboxylic acid groups, typically found above 10 ppm. The protons on the carbons alpha to the carbonyl groups are expected around 2.2-2.4 ppm.[13] In the ¹³C NMR spectrum, the carbonyl carbons are highly deshielded, appearing in the 175-185 ppm region.[14]

  • Mass Spectrometry: The mass spectrum of pimelic acid (m/z = 160.17) may show a discernible molecular ion peak.[15] Fragmentation often involves the loss of water, hydroxyl radicals, and the carboxyl group.

Cycloheptanone: The Cyclic Ketone Precursor

While requiring more extensive synthetic modification, cycloheptanone can also serve as a precursor. Its cyclic structure and ketone functionality result in a distinct spectroscopic profile.

  • FTIR Spectroscopy: The defining feature in the IR spectrum of cycloheptanone is the strong C=O stretching vibration of the ketone, which is typically observed in the range of 1700-1715 cm⁻¹ for a seven-membered ring.[16][17]

  • NMR Spectroscopy: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. The protons on the carbons alpha to the carbonyl group are the most downfield of the methylene protons, appearing around 2.4-2.6 ppm.[18] The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon significantly downfield, typically above 200 ppm.[19]

  • Mass Spectrometry: The molecular ion peak at m/z = 112.17 is generally observable in the mass spectrum of cycloheptanone.[16] Fragmentation patterns are often complex and can involve rearrangements.

The Target Molecule: this compound

The successful synthesis of this compound is confirmed by the appearance of new spectroscopic signals corresponding to its structure and the disappearance of the precursor's characteristic signals.

  • FTIR Spectroscopy: The most significant change in the IR spectrum upon conversion to this compound is the complete disappearance of the O-H stretching band (from 1,7-heptanediol) or the C=O stretching band (from pimelic acid or cycloheptanone). The key new feature is the appearance of C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region.[20]

  • NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the carbons bearing the chlorine atoms (-CH₂Cl) are deshielded and appear at approximately 3.5 ppm.[21][22] This is a noticeable shift compared to the hydroxyl-adjacent protons in 1,7-heptanediol. The ¹³C NMR spectrum shows a characteristic signal for the chlorinated carbons around 45 ppm.[23]

  • Mass Spectrometry: The mass spectrum of this compound provides definitive structural evidence. The molecular ion peak will appear as a cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The M+ peak will be at m/z = 168, the M+2 peak will be at m/z = 170, and the M+4 peak will be at m/z = 172, with a characteristic intensity ratio of approximately 9:6:1.[24]

At-a-Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic features for this compound and its precursors, providing a quick reference for comparison.

CompoundKey FTIR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key Mass Spec (m/z)
1,7-Heptanediol 3200-3600 (broad O-H), 1050-1260 (C-O)~3.6 (-CH₂OH)~62 (-CH₂OH)132 (M⁺, often weak)
Pimelic Acid 2500-3300 (broad O-H), 1700-1725 (C=O)>10 (-COOH), ~2.3 (-CH₂COOH)~180 (C=O)160 (M⁺)
Cycloheptanone 1700-1715 (C=O)~2.5 (-CH₂CO-)>200 (C=O)112 (M⁺)
This compound 600-800 (C-Cl)~3.5 (-CH₂Cl)~45 (-CH₂Cl)168, 170, 172 (M⁺ cluster)

Monitoring the Synthesis of this compound from 1,7-Heptanediol

The conversion of 1,7-heptanediol to this compound using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid[1] can be effectively monitored using spectroscopy.

  • FTIR: Aliquots of the reaction mixture can be analyzed over time. The gradual decrease in the intensity of the broad O-H stretch around 3300 cm⁻¹ and the concurrent appearance and increase of the C-Cl stretch around 725 cm⁻¹ indicate the progress of the reaction.

  • ¹H NMR: The disappearance of the triplet at ~3.6 ppm (corresponding to -CH₂OH in the diol) and the emergence of a new triplet at ~3.5 ppm (corresponding to -CH₂Cl in the dichloride) are key indicators of the conversion. The slight downfield shift is due to the substitution of the hydroxyl group with the more electronegative chlorine atom.

G cluster_precursor Precursor: 1,7-Heptanediol cluster_product Product: this compound Precursor HO-(CH₂)₇-OH Precursor_IR FTIR: Broad O-H stretch (~3300 cm⁻¹) Precursor->Precursor_IR Precursor_NMR ¹H NMR: Triplet at ~3.6 ppm Precursor->Precursor_NMR Reaction + SOCl₂ or HCl (Chlorinating Agent) Precursor->Reaction Reaction Start Product Cl-(CH₂)₇-Cl Product_IR FTIR: C-Cl stretch (~725 cm⁻¹) O-H stretch disappears Product->Product_IR Product_NMR ¹H NMR: Triplet at ~3.5 ppm Product->Product_NMR Reaction->Product Reaction Completion

Caption: Synthetic transformation and key spectroscopic changes.

Experimental Protocols

Synthesis of this compound from 1,7-Heptanediol

This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,7-heptanediol (1.0 eq).

  • Slowly add an excess of a chlorinating agent, such as thionyl chloride (2.2 eq), to the flask while cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by taking small aliquots and analyzing them via FTIR or ¹H NMR, checking for the disappearance of the hydroxyl group signals.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

General Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis start Sample (Precursor, Product, or Reaction Aliquot) ftir FTIR Dissolve in solvent or analyze as neat liquid/solid Identify functional groups (O-H, C=O, C-Cl) start->ftir nmr NMR Dissolve in deuterated solvent (e.g., CDCl₃) Determine chemical environment of H and C atoms start->nmr ms Mass Spec Inject sample into instrument Determine molecular weight and fragmentation start->ms data Data Interpretation and Comparison ftir->data nmr->data ms->data

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry offer a powerful and complementary suite of tools for the chemical analysis of this compound and its precursors. Each molecule exhibits a unique spectral fingerprint that allows for its unambiguous identification. Furthermore, by tracking the characteristic changes in these spectra during a chemical reaction, researchers can effectively monitor the conversion of a starting material to its desired product, ensuring the integrity and efficiency of the synthetic process. This guide provides the foundational knowledge for utilizing these techniques to navigate the synthesis and characterization of this important chemical intermediate.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1,7-Dichloroheptane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1,7-dichloroheptane. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, fostering a culture of safety and responsibility in the laboratory.

Section 1: Hazard Identification & Chemical Profile

This compound (CAS 821-76-1) is a halogenated alkane characterized by a seven-carbon chain with chlorine atoms at the terminal positions.[1] Its chemical structure dictates its physical properties and, more importantly, its hazard profile and disposal requirements.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[2] All handling and disposal operations must be predicated on mitigating these hazards through appropriate engineering controls and personal protective equipment.

Table 1: Chemical & Safety Data for this compound

Property Value Source
Molecular Formula C₇H₁₄Cl₂ [2][3][4]
Molecular Weight 169.09 g/mol [2][3][4]
CAS Number 821-76-1 [2][3][4]
Appearance Liquid (at standard conditions) [5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation [2]

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364 |[2] |

Section 2: Regulatory Framework: Why This is Hazardous Waste

This compound is a halogenated organic compound.[6][7] The U.S. Environmental Protection Agency (EPA) and equivalent international bodies heavily regulate halogenated organic compounds as they can be persistent in the environment and pose significant risks.[6][8][9]

Wastes generated from the production of chlorinated aliphatic hydrocarbons are specifically designated as hazardous under federal regulations (e.g., EPA Hazardous Waste Code F024).[10] Therefore, this compound and any materials contaminated with it must be managed as hazardous waste from the point of generation to its final disposal.[11][12] Discharging this chemical into the environment, including down the sanitary sewer, is strictly prohibited.[13]

Section 3: Personnel Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted. All operations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected for integrity before use.[13]

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure closed-toe shoes are worn.[13][14]

Section 4: Waste Collection & Segregation Protocol (In-Lab)

Proper segregation is the foundation of a compliant waste management program. Halogenated organic waste must be collected separately from non-halogenated waste to ensure it is routed to the correct disposal facility.[15]

Step-by-Step Collection Procedure:

  • Select a Proper Container: Use a designated, chemically compatible waste container. The container must be in good condition, have a screw-top cap, and be free of leaks.

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag. The label must clearly state "Hazardous Waste," list all chemical constituents including "this compound," and specify the approximate concentration.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[12] This minimizes fugitive emissions and prevents spills.

  • Use Secondary Containment: Store the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[12]

  • Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials, particularly strong bases or oxidizers.[12]

Disposal of Contaminated Materials & Empty Containers
  • Solid Waste: PPE, absorbent pads, and other solid materials contaminated with this compound must be collected in a separate, clearly labeled hazardous waste bag or container and disposed of as solid hazardous waste.[11]

  • Empty Containers: Original containers of this compound are considered hazardous waste until properly decontaminated. To decontaminate, the container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[16] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[16] Once rinsed and fully dried, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[16]

Section 5: Approved Disposal Methodologies

The primary and most environmentally sound disposal technology for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][9]

Primary Method: High-Temperature Incineration

Mechanism: Incineration thermally decomposes the this compound molecule. For halogenated wastes, a high temperature (typically >980°C and often exceeding 1100°C) and a sufficient residence time (e.g., 2.0 seconds) are crucial.[17][18] This process breaks the carbon-chlorine and carbon-carbon bonds, oxidizing the hydrocarbon backbone to carbon dioxide and water, while converting the chlorine to hydrogen chloride (HCl).[18][19]

Why it is Authoritative: Incomplete combustion of chlorinated compounds at lower temperatures can produce highly toxic and persistent byproducts, such as dioxins and furans.[6] Regulated hazardous waste incinerators are equipped with sophisticated emission control systems, including scrubbers, that neutralize the acidic gases (HCl) generated during combustion, preventing their release into the atmosphere.[13][18] This multi-stage process ensures a destruction and removal efficiency (DRE) of >99.99%.[18]

Alternative Methodologies

While incineration is the standard, other technologies for treating halogenated organic wastes exist, such as chemical dechlorination.[8] These methods use chemical reagents to cleave the carbon-chlorine bonds, rendering the waste non-halogenated.[20][21] However, these are typically applied in specific industrial or remediation contexts and are less common for the disposal of laboratory-scale waste.

Workflow for Disposal of this compound

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional EHS Responsibility cluster_disposal Final Disposal Facility gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Collect in Labeled, Closed Halogenated Waste Container ppe->collect store Store in Secondary Containment collect->store pickup Scheduled Waste Pickup by EHS Personnel store->pickup manifest Waste Manifesting & Transportation Prep pickup->manifest transport Transport via Licensed Hazardous Waste Hauler manifest->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate scrub Gas Scrubbing (Neutralize HCl) incinerate->scrub final Compliant Final Disposal of Ash/Residue scrub->final

References

Navigating the Safe Handling of 1,7-Dichloroheptane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 1,7-dichloroheptane. By understanding the causality behind these safety protocols, you can foster a secure and efficient laboratory environment.

Immediate Safety and Hazard Assessment

This compound is classified with specific hazard warnings that necessitate rigorous safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation and serious eye irritation[1]. The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, the cornerstone of safe handling is the prevention of direct contact and the aerosolization of the compound.

Core Principles of Protection:
  • Containment: Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of vapors.

  • Barrier Protection: Employ a multi-layered approach to PPE to create a robust barrier between you and the chemical.

  • Decontamination: Have a clear and practiced procedure for doffing (removing) PPE to prevent cross-contamination.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical when working with this compound. The following table summarizes the recommended PPE for various laboratory-scale operations.

Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (e.g., <100 mL) Tightly-fitting safety goggles with side shields.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Standard laboratory coat.Not generally required if handled in a fume hood.
Large-Scale (e.g., >100 mL) or Operations with Splash Potential Face shield worn over safety goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene), consider double-gloving.Chemical-resistant apron over a laboratory coat or a chemical-resistant suit.A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[2].
Step-by-Step Guide to PPE Application (Donning and Doffing):

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron or suit.

  • Respiratory Protection (if needed): Perform a fit test for your respirator before entering the work area.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash your hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by your goggles, handling them by the strap.

  • Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Respiratory Protection (if used): Remove your respirator last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood[2].

  • Ignition Sources: Use non-sparking tools and avoid open flames or other sources of ignition in the vicinity[2].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2].

Spill Management:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. For larger spills, prevent the chemical from entering drains and contact your institution's environmental health and safety department.

Disposal of Contaminated Materials:

All materials contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[2]. Do not discharge into sewer systems[2]. Ensure all waste containers are properly labeled as "Hazardous Waste" and include the chemical name.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_scale Assess Scale of Operation start->check_scale small_scale Small Scale (<100mL) check_scale->small_scale <100mL large_scale Large Scale (>100mL) check_scale->large_scale >100mL check_splash Potential for Splashing? no_splash Minimal Splash Risk check_splash->no_splash No splash Significant Splash Risk check_splash->splash Yes small_scale->check_splash large_scale->splash ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves no_splash->ppe_standard ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chemical Apron/Suit - Consider Double Gloving splash->ppe_enhanced proceed Proceed with Caution ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.